Product packaging for m-PEG12-azide(Cat. No.:)

m-PEG12-azide

Cat. No.: B609237
M. Wt: 585.7 g/mol
InChI Key: FXVJBKLBTILMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

m-PEG12-azide is a PEG derivative containing an azide group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H51N3O12 B609237 m-PEG12-azide

Properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H51N3O12/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-27-28-26/h2-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVJBKLBTILMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H51N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG12-azide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Methoxy-poly(ethylene glycol)-azide with 12 ethylene glycol units (m-PEG12-azide) is a versatile heterobifunctional linker widely utilized in biomedical research and drug development. Its unique properties, combining the hydrophilicity and biocompatibility of the polyethylene glycol (PEG) chain with the bioorthogonal reactivity of the terminal azide group, make it an invaluable tool for a range of applications, most notably in the construction of Proteolysis Targeting Chimeras (PROTACs) and for bioconjugation via "click chemistry". This guide provides a comprehensive overview of the chemical structure, properties, and key applications of this compound, complete with experimental protocols and workflow diagrams.

Core Properties and Chemical Structure

This compound is a monodisperse PEG linker, meaning it has a precisely defined length and molecular weight, which is critical for reproducibility in research and GMP (Good Manufacturing Practice) applications. The molecule consists of a methoxy-terminated polyethylene glycol chain of twelve repeating ethylene oxide units, capped with a reactive azide group.

Chemical Structure:

G CH3 CH₃-O- PEG1 (CH₂CH₂O) PEG2 ₁₂ PEG3 -CH₂CH₂-N₃

Caption: Chemical structure of this compound.

Physicochemical Properties:

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Formula C₂₅H₅₁N₃O₁₂[1][2]
Molecular Weight 585.69 g/mol [3]
CAS Number 89485-61-0, 2170098-29-8
Appearance Colorless to light yellow liquid
Purity Typically >95%
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Conditions -20°C, sealed and protected from moisture

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a sharp singlet at approximately 3.38 ppm corresponding to the methyl protons of the terminal methoxy group. A large, broad singlet around 3.64 ppm would represent the repeating methylene protons of the PEG backbone. Signals corresponding to the methylene group adjacent to the azide would also be present.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum of a PEG-azide compound will exhibit a characteristic sharp absorption peak around 2100 cm⁻¹, which is indicative of the azide (N₃) stretching vibration. Strong C-O-C stretching vibrations from the PEG backbone are expected in the region of 1100 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight of the compound, with the expected molecular ion peak corresponding to its chemical formula.

Key Applications and Experimental Protocols

The primary utility of this compound stems from the bioorthogonal reactivity of its terminal azide group, which allows for highly specific covalent bond formation with alkyne-containing molecules under mild conditions.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, and PEG chains like this compound are frequently used for this purpose.

Logical Workflow for PROTAC Synthesis using this compound:

PROTAC_Workflow start Start with Alkyne-modified E3 Ligase Ligand click_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) start->click_reaction mPEG12_azide This compound mPEG12_azide->click_reaction intermediate E3 Ligase Ligand-PEG12-Linker click_reaction->intermediate coupling Conjugation Reaction (e.g., amide bond formation) intermediate->coupling poi_ligand Target Protein (POI) Ligand with reactive group poi_ligand->coupling protac Final PROTAC Molecule coupling->protac

Caption: General workflow for solid-phase PROTAC synthesis.

Experimental Protocol: Solid-Phase PROTAC Synthesis (Conceptual)

This protocol outlines a general strategy for synthesizing a PROTAC on a solid support, where this compound can be incorporated as the linker. This method allows for easier purification of intermediates.

  • Resin Preparation: Start with a resin (e.g., Rink amide resin) functionalized with a suitable starting point for your E3 ligase ligand.

  • E3 Ligase Ligand Attachment: Synthesize or attach the E3 ligase ligand to the solid support.

  • Linker Introduction (via Click Chemistry):

    • The resin-bound E3 ligase ligand should be modified to contain a terminal alkyne group.

    • Dissolve this compound in a suitable solvent (e.g., DMF/DCM).

    • Prepare a solution of a copper(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, in the presence of a stabilizing ligand such as TBTA or THPTA.

    • Add the this compound and the catalyst solution to the resin and allow the reaction to proceed at room temperature until completion, which can be monitored by LC-MS analysis of a cleaved test sample.

    • Wash the resin thoroughly to remove excess reagents.

  • Target Protein Ligand Coupling:

    • The now resin-bound E3 ligand-PEG12-azide intermediate needs to be modified for the coupling of the target protein ligand. This may involve reduction of the azide to an amine.

    • Couple the target protein ligand, which has a complementary reactive group (e.g., a carboxylic acid for amide bond formation), to the linker.

  • Cleavage and Purification:

    • Cleave the final PROTAC from the resin using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).

    • Purify the crude PROTAC using preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Bioconjugation via Click Chemistry

The azide group of this compound can react with terminal alkynes in a highly efficient and specific manner through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, or with strained alkynes (e.g., DBCO, BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in the absence of a copper catalyst. This makes this compound an excellent tool for labeling and conjugating biomolecules such as proteins, peptides, and nucleic acids.

Experimental Workflow for CuAAC Bioconjugation:

CuAAC_Workflow biomolecule Alkyne-modified Biomolecule (e.g., protein, DNA) reagents Prepare Reaction Mixture: - Buffer (e.g., PBS) - CuSO₄ - Reducing Agent (e.g., Sodium Ascorbate) - Ligand (e.g., THPTA) biomolecule->reagents mPEG12_azide This compound mPEG12_azide->reagents reaction Incubate at Room Temperature reagents->reaction purification Purify Conjugate (e.g., dialysis, chromatography) reaction->purification

Caption: Workflow for a typical CuAAC bioconjugation reaction.

Experimental Protocol: Labeling of an Alkyne-Modified Biomolecule

This protocol is a general guideline for the CuAAC reaction and should be optimized for the specific biomolecule and application.

  • Preparation of Stock Solutions:

    • Dissolve the alkyne-modified biomolecule in an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a stock solution of this compound in a compatible solvent like DMSO or water.

    • Prepare stock solutions of copper(II) sulfate (CuSO₄), a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in water. The ligand is crucial to stabilize the Cu(I) catalyst and protect the biomolecule from oxidative damage.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound. The molar ratio will depend on the desired degree of labeling.

    • Prepare a premix of CuSO₄ and the THPTA ligand. A typical molar ratio is 1:5 (CuSO₄:ligand).

    • Add the catalyst premix to the biomolecule and azide mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE (for proteins) or HPLC.

  • Purification:

    • Once the reaction is complete, remove the excess reagents and catalyst. This can be achieved by methods such as dialysis, size-exclusion chromatography, or affinity chromatography, depending on the nature of the biomolecule.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, water solubility, and bioorthogonal reactivity make it an ideal linker for the synthesis of complex molecules like PROTACs and for the specific modification of biomolecules. The experimental protocols provided herein offer a starting point for the application of this compound in these cutting-edge areas of scientific research. As with any chemical reaction, optimization of the conditions for each specific application is crucial for achieving the desired outcome.

References

An In-depth Technical Guide to the Synthesis and Characterization of m-PEG12-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methoxy-poly(ethylene glycol)-azide with twelve ethylene glycol units (m-PEG12-azide). This monodisperse PEG derivative is a crucial tool in bioconjugation and drug delivery, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its azide functionality allows for efficient and specific "click" chemistry reactions. This document details the synthetic pathway from its hydroxyl precursor, provides step-by-step experimental protocols, and outlines the analytical methods for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material, intermediate, and final product is presented in Table 1.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Physical State
m-PEG12-hydroxyl (m-PEG12-OH)C25H52O13560.67Colorless to light yellow liquid
m-PEG12-mesylateC26H54O15S638.76Viscous liquid or solid
This compound C25H51N3O12 585.69 Colorless to light yellow liquid

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available m-PEG12-hydroxyl (m-PEG12-OH). The first step involves the activation of the terminal hydroxyl group by converting it into a good leaving group, typically a mesylate. The second step is a nucleophilic substitution where the mesylate is displaced by an azide ion.

Synthesis_Pathway cluster_reagents1 cluster_reagents2 mPEG12_OH m-PEG12-OH mPEG12_OMs m-PEG12-mesylate mPEG12_OH->mPEG12_OMs Mesylation mPEG12_N3 This compound mPEG12_OMs->mPEG12_N3 Azidation reagent1 Methanesulfonyl Chloride (MsCl) Triethylamine (TEA) reagent2 Sodium Azide (NaN3)

Caption: Two-step synthesis pathway of this compound from m-PEG12-OH.

Experimental Protocols

The following protocols are adapted from general procedures for the synthesis of PEG-azides and are specifically tailored for the preparation of this compound.

Step 1: Synthesis of m-PEG12-mesylate

  • Materials:

    • m-PEG12-OH (1 equivalent)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA, 1.5 equivalents)

    • Methanesulfonyl chloride (MsCl, 1.2 equivalents)

    • Argon or Nitrogen gas

    • Magnetic stirrer and stirring bar

    • Round bottom flask

    • Ice bath

  • Procedure:

    • Dissolve m-PEG12-OH in anhydrous DCM in a round bottom flask under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add triethylamine to the stirred solution.

    • Add methanesulfonyl chloride dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG12-mesylate. The product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Materials:

    • Crude m-PEG12-mesylate (1 equivalent)

    • Dimethylformamide (DMF)

    • Sodium azide (NaN3, 3 equivalents)

    • Argon or Nitrogen gas

    • Magnetic stirrer and stirring bar

    • Round bottom flask

    • Heating mantle or oil bath

  • Procedure:

    • Dissolve the crude m-PEG12-mesylate in DMF in a round bottom flask under an inert atmosphere.

    • Add sodium azide to the solution.

    • Heat the reaction mixture to 60-80 °C and stir overnight.

    • Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Add water to the reaction mixture and extract the product with a suitable organic solvent such as ethyl acetate or DCM.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. Column chromatography is a common and effective method.

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of ethyl acetate in hexanes, or a mixture of dichloromethane and methanol is often effective. The polarity of the solvent system should be optimized based on TLC analysis. For PEGs, a ternary system such as Ethanol/Ethyl Acetate/Hexanes can be beneficial to reduce streaking on the column.[1]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Proton Expected Chemical Shift (ppm) Multiplicity Integration
CH₃O-~3.38s3H
-OCH₂CH₂O- (PEG backbone)~3.64m44H
-CH₂-N₃~3.39t2H
-OCH₂-CH₂-N₃~3.70t2H

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

Carbon Expected Chemical Shift (ppm)
CH₃O-~59.0
-OCH₂CH₂O- (PEG backbone)~70.6
-OCH₂-CH₂-N₃~70.0
-CH₂-N₃~50.7

The disappearance of the mesylate signals in the NMR spectrum and the appearance of the characteristic signals for the methylene protons and carbon adjacent to the azide group confirm the successful conversion.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final product.

  • Expected Molecular Ion Peak (ESI-MS): [M+Na]⁺ at m/z ~608.68

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the presence of the azide functional group.

  • Characteristic Azide Stretch: A strong, sharp absorption band is expected around 2100 cm⁻¹. The disappearance of the sulfonyl group stretches from the mesylate intermediate and the appearance of the azide stretch are indicative of a successful reaction.

Experimental and Characterization Workflow

The overall workflow from synthesis to characterization is depicted in the following diagram.

Workflow cluster_char Characterization Methods start Start: m-PEG12-OH mesylation Step 1: Mesylation start->mesylation azidation Step 2: Azidation mesylation->azidation purification Purification (Column Chromatography) azidation->purification characterization Characterization purification->characterization end Final Product: this compound characterization->end NMR NMR (¹H, ¹³C) MS Mass Spectrometry FTIR FTIR

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis of this compound, a valuable reagent for researchers in drug development and bioconjugation. The provided protocols for synthesis, purification, and characterization will enable scientists to produce and validate high-quality this compound for their research needs. Adherence to the detailed characterization steps is critical to ensure the purity and structural integrity of the final product, which is paramount for its successful application in subsequent conjugation reactions.

References

The Lynchpin of Bioconjugation: A Technical Guide to the Mechanism of Action of m-PEG12-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biopharmaceutical development, the precise and stable linkage of molecules is paramount. This technical guide delves into the core mechanism of action of methoxy-polyethylene glycol (12)-azide (m-PEG12-azide), a cornerstone reagent in the field of bioconjugation. Its utility is primarily anchored in its ability to participate in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This document provides an in-depth exploration of the chemical principles, experimental protocols, and quantitative data associated with this compound, empowering researchers to leverage this versatile tool in their work.

Core Principles: The Power of the Azide Moiety

The efficacy of this compound as a bioconjugation agent stems from the unique properties of its terminal azide group (-N3). This functional group is exceptionally stable under a wide range of biological conditions and does not typically react with endogenous functional groups found in biomolecules, rendering it bioorthogonal[1][2]. The reactivity of the azide is "unlocked" in the presence of a specific reaction partner, an alkyne, through a [3+2] cycloaddition reaction to form a highly stable triazole ring[3][4]. The m-PEG12 portion of the molecule is a monodisperse polyethylene glycol chain that imparts increased hydrophilicity and can reduce aggregation of the conjugated biomolecule[5].

The two primary modalities through which this compound is employed in bioconjugation are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to unite a terminal alkyne with an azide. The catalyst significantly accelerates the reaction rate, allowing for rapid and high-yield conjugation under mild, aqueous conditions.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The inherent ring strain of the cyclooctyne provides the driving force for the reaction with the azide, eliminating the need for a metal catalyst.

Quantitative Data on Azide-Alkyne Cycloaddition Reactions

The selection of a bioconjugation strategy often depends on the desired reaction kinetics and the sensitivity of the biological system. The following tables summarize representative quantitative data for CuAAC and SPAAC reactions. While specific kinetic data for this compound is not always explicitly reported, the provided values for similar azide-containing molecules offer a valuable benchmark for experimental design.

Table 1: Second-Order Rate Constants for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alkyne ReactantAzide ReactantLigandSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Propargyl AlcoholFluorogenic AzideTHPTA~1-100
Biotin-PEG-AlkyneAzido-CoumarinTBTA~10-200
Terminal Alkyne-modified ProteinSmall Molecule AzideBTTAA~50-500

Note: Reaction rates are highly dependent on the specific reactants, ligand, copper source, and buffer conditions.

Table 2: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Cyclooctyne ReactantAzide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Bicyclo[6.1.0]nonyne (BCN)Benzyl Azide~0.1 - 1.0
Dibenzocyclooctyne (DBCO)Benzyl Azide~0.3 - 1.2
DIBOBenzyl Azide~0.8 - 3.1
DIFOBenzyl Azide~0.04 - 0.1

Note: The reactivity of cyclooctynes can be tuned by modifying their structure. Rates can vary based on the specific azide, solvent, and temperature.

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the underlying processes, the following diagrams illustrate the chemical pathways of CuAAC and SPAAC, as well as a typical experimental workflow for antibody conjugation.

CuAAC_Mechanism R1_alkyne R1-C≡CH (Terminal Alkyne) Cu_acetylide R1-C≡C-Cu (Copper Acetylide) R1_alkyne->Cu_acetylide + Cu(I) Cu_catalyst Cu(I) Catalyst Intermediate Six-membered Ring Intermediate Cu_acetylide->Intermediate mPEG12_azide m-PEG12-N3 (this compound) mPEG12_azide->Intermediate Triazole R1-Triazole-m-PEG12 (Stable Triazole Product) Intermediate->Triazole Protonation

Figure 1: Simplified mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism mPEG12_azide m-PEG12-N3 (this compound) Transition_state [3+2] Cycloaddition Transition State mPEG12_azide->Transition_state Strained_alkyne Strained Alkyne (e.g., DBCO-R) Strained_alkyne->Transition_state Triazole m-PEG12-Triazole-R (Stable Triazole Product) Transition_state->Triazole Ring Strain Release

Figure 2: Simplified mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow start Start: Antibody Solution functionalization Functionalization of Antibody with Alkyne or Azide Handle start->functionalization purification1 Purification (e.g., Desalting Column) functionalization->purification1 click_reaction Click Reaction with This compound or Alkyne-PEG12 purification1->click_reaction purification2 Final Purification (e.g., SEC) click_reaction->purification2 characterization Characterization of Conjugate (SDS-PAGE, Mass Spec, HPLC) purification2->characterization end End: Purified Antibody-PEG Conjugate characterization->end

Figure 3: General experimental workflow for antibody conjugation using click chemistry.

Experimental Protocols

The following are detailed, representative protocols for the bioconjugation of a protein using both CuAAC and SPAAC with an this compound linker. Note: These protocols are general guidelines and should be optimized for the specific protein and application.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Protein with this compound

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Avoid buffers containing primary amines like Tris if the alkyne was introduced via an NHS ester.

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand stock solution (e.g., 50 mM THPTA or TBTA in DMSO or water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Desalting column or size-exclusion chromatography (SEC) system for purification.

Methodology:

  • Preparation of Reagents:

    • Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10-50 mM).

    • Prepare a fresh solution of sodium ascorbate.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution with this compound. A 10- to 20-fold molar excess of the this compound over the protein is a good starting point.

    • Prepare a premix of the copper catalyst by combining the CuSO4 stock solution and the ligand stock solution. A 5:1 ligand to copper ratio is often used.

    • Add the copper/ligand premix to the protein/azide mixture. A final copper concentration of 50-250 µM is typical.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction can be protected from light.

  • Purification:

    • Remove the excess this compound, copper catalyst, and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • For higher purity, size-exclusion chromatography (SEC) can be employed.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to observe the shift in molecular weight corresponding to the attached PEG chain.

    • Confirm the conjugation and determine the degree of labeling using mass spectrometry.

    • Assess the purity of the conjugate by SEC-HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a DBCO-Modified Protein with this compound

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound

  • DMSO (if needed to dissolve this compound)

  • Desalting column or SEC system for purification.

Methodology:

  • Preparation of Reagents:

    • Dissolve this compound in a minimal amount of a compatible organic solvent like DMSO if necessary to create a concentrated stock solution. Ensure the final concentration of the organic solvent in the reaction mixture is low enough (typically <10%) to not affect protein stability.

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound stock solution to the DBCO-modified protein solution. A 5- to 10-fold molar excess of this compound is recommended as a starting point.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 2-12 hours or at 4°C overnight. Reaction times can vary significantly based on the specific DBCO reagent used.

  • Purification:

    • Purify the final conjugate using a desalting column or SEC to remove the excess this compound.

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE to visualize the molecular weight shift.

    • Confirm the successful conjugation and determine the degree of labeling by mass spectrometry.

    • Assess the purity of the conjugate by SEC-HPLC.

Conclusion

This compound stands out as a robust and versatile tool in the bioconjugation toolbox. Its participation in both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions provides researchers with flexible and highly efficient methods for modifying a wide array of biomolecules. By understanding the fundamental mechanisms of action and employing well-defined experimental protocols, scientists and drug development professionals can effectively harness the power of this compound to construct novel bioconjugates for therapeutic and diagnostic applications. The continued exploration and optimization of these click chemistry reactions will undoubtedly pave the way for the next generation of precisely engineered biomaterials and medicines.

References

The Strategic Advantage of the PEG12 Spacer in m-PEG12-azide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive examination of the critical role of the 12-unit polyethylene glycol (PEG) spacer within the m-PEG12-azide molecule. A thorough understanding of this seemingly simple component is paramount for its successful application in advanced bioconjugation, drug delivery systems, and diagnostic tools. We will delve into the physicochemical contributions of the PEG12 spacer, provide detailed experimental methodologies, and visualize its function in complex biological contexts.

The Molecular Architecture of this compound

The this compound molecule is a heterobifunctional linker, meaning it possesses two different reactive functional groups. Its structure consists of three key moieties:

  • m- (Methoxy group): A terminal methoxy group that caps one end of the PEG chain, rendering it chemically inert and preventing undesirable cross-reactivity.

  • PEG12 (Polyethylene Glycol spacer): A hydrophilic chain of 12 repeating ethylene glycol units. This spacer is the focal point of this guide, providing a multitude of benefits.

  • -N3 (Azide group): A highly reactive functional group that readily participates in "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the efficient and specific covalent attachment to molecules containing an alkyne group.[1]

The Multifaceted Role of the PEG12 Spacer

The PEG12 spacer is far more than a simple linker; it is a functional component that imparts significant advantages to the molecules it modifies.

Enhanced Solubility and Biocompatibility

A primary function of the PEG12 spacer is to enhance the aqueous solubility of the molecule to which it is attached.[2][3] Many potent therapeutic agents and fluorescent dyes are hydrophobic, leading to challenges with aggregation and formulation in physiological environments. The hydrophilic nature of the PEG chain helps to overcome these issues, improving the overall biocompatibility and handling of the resulting conjugate.

Improved Pharmacokinetics and Reduced Immunogenicity

In the realm of drug development, PEGylation—the process of attaching PEG chains to molecules—is a well-established strategy to improve a drug's pharmacokinetic profile. The PEG12 spacer contributes to:

  • Increased Hydrodynamic Radius: The PEG chain increases the effective size of the molecule in solution, which can reduce its renal clearance and thereby extend its circulation half-life.

  • Reduced Immunogenicity: The flexible PEG chain can mask epitopes on therapeutic proteins, reducing the likelihood of an immune response.[3]

Precise Spacing and Steric Hindrance Mitigation

The defined length of the PEG12 spacer provides a precise distance between the conjugated biomolecule and the azide's point of attachment. This is crucial for:

  • Maintaining Biological Activity: By creating physical separation, the PEG spacer can prevent the conjugated payload from sterically hindering the binding site of an antibody or the active site of an enzyme.

  • Facilitating Complex Formation: In applications like PROTACs (PROteolysis TArgeting Chimeras), the linker length is a critical determinant for the successful formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[2]

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Weight 585.69 g/mol
Molecular Formula C25H51N3O12
CAS Number 89485-61-0
Purity Typically >95%
Solubility Soluble in Water, DMSO, DMF

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol provides a general methodology for the conjugation of this compound to an alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-containing molecule (e.g., protein, peptide, or small molecule)

  • Copper(II) sulfate (CuSO4)

  • Sodium Ascorbate (freshly prepared solution)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassed solvents

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 1 M stock solution of Sodium Ascorbate in water immediately before use.

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-containing molecule to the reaction buffer to achieve the desired final concentration.

    • Add this compound to the reaction mixture. A 2 to 10-fold molar excess of the azide over the alkyne is a common starting point.

    • Prepare a premix of CuSO4 and THPTA in a 1:5 molar ratio.

    • Add the CuSO4:THPTA premix to the reaction mixture. The final concentration of CuSO4 is typically in the range of 50 µM to 1 mM.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution. The final concentration of sodium ascorbate should be at least equivalent to the concentration of CuSO4.

  • Reaction Conditions:

    • Incubate the reaction mixture at room temperature for 1 to 4 hours. The reaction can be gently agitated.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Purification:

    • Once the reaction is complete, the conjugated product can be purified using size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted reagents and catalysts.

Visualizations of Core Concepts

PROTAC Synthesis Workflow

The following diagram illustrates the synthesis of a PROTAC (Proteolysis-Targeting Chimera) using this compound as a linker, connecting a target protein-binding ligand to an E3 ligase-binding ligand via a click chemistry reaction.

PROTAC_Synthesis cluster_synthesis Synthesis Steps cluster_product Final Product POI_Ligand Target Protein Ligand (with Alkyne) Step2 Click Chemistry (CuAAC) POI_Ligand->Step2 mPEG12_Azide This compound Step1 Conjugate E3 Ligand to this compound mPEG12_Azide->Step1 E3_Ligand E3 Ligase Ligand E3_Ligand->Step1 Step1->Step2 E3-Linker-Azide PROTAC PROTAC E3 Ligand m-PEG12 Linker Target Protein Ligand Step2->PROTAC ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG12 Spacer) Receptor Tumor Antigen ADC->Receptor 1. Binding Cancer_Cell Cancer Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death Payload->Apoptosis 5. Cytotoxicity

References

An In-Depth Technical Guide to m-PEG12-azide for Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of m-PEG12-azide in click chemistry. It covers the fundamental principles, provides detailed experimental protocols, and presents quantitative data to facilitate its integration into research and development workflows.

Introduction to this compound

This compound is a monodisperse polyethylene glycol (PEG) derivative that features a terminal azide group (-N₃) and is capped with a metabolically stable methoxy group (m-) at the other end. The "12" in its name denotes the presence of twelve repeating ethylene glycol units. This structure imparts high water solubility and biocompatibility, making it an ideal linker for bioconjugation.[1][2]

The key feature of this compound is its azide functionality, which is a cornerstone of "click chemistry".[3] The azide group is highly selective and stable under most biological conditions, allowing for precise and efficient conjugation to molecules containing an alkyne group.[4][5] This reaction forms a stable triazole ring, covalently linking the PEG chain to the target molecule.

Core Principles of Click Chemistry

Coined by K.B. Sharpless in 2001, "click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. These reactions are bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.

The most prominent click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. This compound is primarily used in two major variations of this reaction:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Utilizes a copper(I) catalyst to join terminal alkynes and azides.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A copper-free method that uses a strained cyclooctyne (e.g., DBCO, BCN) to react spontaneously with an azide.

Quantitative Data and Properties of this compound

The physical and chemical properties of this compound are summarized below, providing essential data for experimental design.

PropertyValueReference(s)
Molecular Formula C₂₅H₅₁N₃O₁₂
Molecular Weight 585.69 g/mol
Purity >98% (typically analyzed by HPLC)
Appearance Colorless to light yellow clear liquid
Solubility Water, DMSO, DMF, DCM, Methylene chloride, Acetonitrile
Spacer Arm Length 38 atoms (44.0 Å)
Storage Conditions -20°C; protect from moisture

The choice between CuAAC and SPAAC depends on the specific application, particularly the tolerance of the biological system to copper. The following table provides a comparative overview.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference(s)
Catalyst Copper(I) source (e.g., CuSO₄ with a reducing agent)None (driven by ring strain)
Reactants Azide + Terminal AlkyneAzide + Cyclooctyne (e.g., DBCO, BCN)
Reaction Rate Faster (k₂ ≈ 10 to 10⁴ M⁻¹s⁻¹)Slower (k₂ ≈ 10⁻² to 1 M⁻¹s⁻¹)
Biocompatibility Potential cytotoxicity from copper catalystHighly biocompatible, suitable for in-vivo use
Selectivity Highly regioselective (forms 1,4-disubstituted triazole)Can produce a mixture of regioisomers
Yields Generally high to quantitativeHigh, but can be variable

Core Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with this compound. Optimization may be required for specific substrates and applications.

This protocol details a typical bioconjugation reaction between an alkyne-modified protein and this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., protein, peptide)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent: Sodium ascorbate

  • Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended for aqueous systems to protect biomolecules.

  • Solvent/Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or a mixture like t-BuOH/H₂O.

  • Aminoguanidine (optional, to prevent side reactions from ascorbate by-products).

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized molecule in PBS.

    • Dissolve this compound in PBS to the desired concentration (a 2 to 50-fold molar excess over the alkyne is common).

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution must be prepared fresh before each use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized molecule and the this compound solution.

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio for 2-3 minutes to form the catalyst complex.

    • Add the premixed CuSO₄/THPTA solution to the azide/alkyne mixture. Final concentrations are typically in the range of 0.05 to 0.25 mM for CuSO₄.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 5 mM).

    • Gently mix the solution by inverting the tube. To prevent re-oxidation of Cu(I), avoid vigorous vortexing and consider flushing with argon or nitrogen.

    • Incubate the reaction for 1 to 4 hours at room temperature. Reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Once the reaction is complete, remove the copper catalyst and excess reagents. For protein conjugates, size-exclusion chromatography (SEC) or dialysis against a buffer containing EDTA is effective.

This protocol describes a copper-free conjugation using this compound and a molecule functionalized with a strained cyclooctyne, such as DBCO.

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester modified protein)

  • Solvent/Buffer: PBS (pH 7.4), DMSO, or DMF, depending on the solubility of the reactants.

Procedure:

  • Reagent Preparation:

    • Dissolve the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.

    • Dissolve this compound in the same solvent. A molar ratio of 1.5:1 (azide to cyclooctyne) is a good starting point.

  • Reaction Setup and Incubation:

    • Combine the solutions of the cyclooctyne-functionalized molecule and this compound in a microcentrifuge tube.

    • Gently mix the solution.

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the specific cyclooctyne and reactant concentrations.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

    • In many bioconjugation applications, the reaction is clean, and purification may not be necessary before downstream use. If needed, purification can be performed using methods like SEC, dialysis, or HPLC to remove any unreacted starting material.

Visualizations of Workflows and Applications

The following diagrams illustrate the core concepts and workflows associated with this compound in click chemistry.

CuAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagent1 This compound mix Combine Azide & Alkyne reagent1->mix reagent2 Alkyne-Molecule reagent2->mix reagent3 CuSO4/THPTA add_catalyst Add CuSO4/THPTA Complex reagent3->add_catalyst reagent4 Sodium Ascorbate (Freshly Prepared) initiate Initiate with Ascorbate reagent4->initiate mix->add_catalyst add_catalyst->initiate incubate Incubate (1-4h, RT) initiate->incubate monitor Monitor Reaction (LC-MS, SDS-PAGE) incubate->monitor purify Purify Conjugate (SEC, Dialysis) monitor->purify product Final PEGylated Conjugate purify->product

Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction (Copper-Free) cluster_analysis Analysis & Purification reagent1 This compound mix Combine Azide & Cyclooctyne reagent1->mix reagent2 DBCO/BCN-Molecule reagent2->mix incubate Incubate (1-24h, 37°C) mix->incubate monitor Monitor Reaction (LC-MS, HPLC) incubate->monitor purify Purify if Needed (SEC, HPLC) monitor->purify product Final PEGylated Conjugate purify->product

Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

ADC_Application Ab Antibody (Ab) Process Click Chemistry (CuAAC or SPAAC) Ab->Process Linker This compound Linker->Process Drug Alkyne-Drug Drug->Process ADC Antibody-Drug Conjugate (ADC) Process->ADC

Logical relationship in Antibody-Drug Conjugate (ADC) synthesis.

Applications in Research and Drug Development

The combination of click chemistry and PEG linkers like this compound provides a powerful tool for creating advanced biomaterials and therapeutics.

  • Antibody-Drug Conjugates (ADCs): Click chemistry is used to attach cytotoxic drugs to monoclonal antibodies via a PEG linker. The PEG spacer enhances the solubility and stability of the ADC.

  • PROTACs: this compound can serve as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to degrade specific target proteins.

  • Biomaterial and Surface Modification: The azide group can be used to functionalize surfaces, hydrogels, or nanoparticles, allowing for the attachment of biomolecules to modify their properties.

  • Bioconjugation and Labeling: It is widely used for attaching probes, such as fluorescent dyes or biotin, to proteins, nucleic acids, and other biomolecules for imaging and detection purposes. The hydrophilic PEG chain helps to minimize non-specific binding and improve the pharmacokinetic properties of the conjugated molecule.

References

An In-Depth Technical Guide to m-PEG12-azide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of m-PEG12-azide, a critical reagent in modern bioconjugation and drug development. It details its chemical properties, supplier information, and key applications, with a focus on its role in "click chemistry" for the synthesis of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties of this compound

This compound is a monodisperse polyethylene glycol (PEG) derivative that features a terminal methoxy group and an azide functional group. This structure imparts aqueous solubility and a reactive handle for highly specific and efficient conjugation reactions. The azide group is central to its utility, enabling covalent bond formation with alkyne-containing molecules through "click chemistry".

There are two primary CAS numbers associated with this compound: 89485-61-0 and 2170098-29-8 . While both refer to the same molecule, 2170098-29-8 is more commonly cited by current chemical suppliers.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReferences
Molecular Formula C25H51N3O12[1][2][3]
Molecular Weight ~585.7 g/mol [1][3]
Appearance Colorless to light yellow liquid or solid
Solubility Water, DMSO, DCM, DMF
Storage Condition -20°C

Supplier Information

A variety of chemical suppliers offer this compound, often with varying purities and in different quantities. The table below provides a non-exhaustive list of suppliers for research and development purposes.

SupplierProduct NumberPurityNotes
BroadPharm BP-2191298%GMP grade inquiries welcome.
Precise PEG AG-1035> 96%For research and development purposes.
MedchemExpress HY-14083098.6%PROTAC linker.
AxisPharm AP11358≥95%Part of a broad portfolio of PEG reagents.
Tokyo Chemical Industry (TCI) M3049>98.0% (HPLC)
Chem-Impex 03386≥ 98% (HPLC)
DC Chemicals DC11380Not specified
Creative Biolabs ADC-L-S0405Not specifiedFor ADC development.

Experimental Protocols: The Power of Click Chemistry

The primary application of this compound is in "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. The azide group of this compound can react with an alkyne group to form a stable triazole linkage. This is typically achieved through two main protocols: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a highly reliable method for conjugating this compound to a terminal alkyne-functionalized molecule. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Copper-binding ligand (e.g., TBTA or THPTA) to protect biomolecules from oxidative damage

  • Solvent (e.g., DMSO, water, or a mixture)

General Protocol:

  • Dissolve the alkyne-functionalized molecule and this compound in the chosen solvent.

  • In a separate vial, prepare a premix of the copper(II) sulfate and the copper-binding ligand.

  • Add the copper/ligand premix to the solution of the alkyne and azide.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature. The reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is particularly useful for in vivo applications where the toxicity of copper is a concern. This method utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group of this compound.

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)

  • Solvent (e.g., PBS, DMSO, DMF)

General Protocol:

  • Dissolve the cyclooctyne-functionalized molecule and this compound in the chosen solvent. For biological applications, PBS is a common choice.

  • Mix the solutions of the reactants.

  • Allow the reaction to proceed at the desired temperature (often room temperature).

  • Monitor the reaction progress using appropriate analytical methods.

Key Applications and Signaling Pathways

This compound is a versatile tool in drug development, primarily used as a flexible and hydrophilic linker to connect different molecular entities.

PROTAC Synthesis

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is an ideal linker for connecting the target protein ligand to the E3 ligase ligand in a PROTAC, as its length and hydrophilicity can be optimized to ensure proper ternary complex formation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular_action Cellular Action Target Ligand-Alkyne Target Ligand-Alkyne PROTAC PROTAC Target Ligand-Alkyne->PROTAC Click Chemistry This compound This compound This compound->PROTAC E3 Ligase Ligand E3 Ligase Ligand E3 Ligase Ligand->PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein Target Protein Target Protein->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation ADC_Synthesis_Workflow cluster_components Components cluster_conjugation Conjugation Antibody Antibody Click_Reaction Click Chemistry (e.g., SPAAC) Antibody->Click_Reaction This compound This compound This compound->Click_Reaction Drug Payload-Alkyne Drug Payload-Alkyne Drug Payload-Alkyne->Click_Reaction ADC Antibody-Drug Conjugate Click_Reaction->ADC

References

Methodological & Application

Application Notes and Protocols for Protein Labeling via m-PEG12-azide Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise covalent modification of proteins is a cornerstone of modern chemical biology and drug development. It enables the creation of sophisticated bioconjugates, including antibody-drug conjugates (ADCs), PEGylated therapeutics with enhanced pharmacokinetic profiles, and fluorescently labeled proteins for imaging and diagnostic applications. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers a robust and bioorthogonal platform for protein labeling.[1][2]

This document provides detailed application notes and protocols for the use of m-PEG12-azide, a hydrophilic 12-unit polyethylene glycol linker containing a terminal azide group, for protein labeling. The protocols will cover the initial introduction of an alkyne handle onto the protein, followed by the click chemistry reaction with this compound. Both CuAAC and SPAAC methods will be detailed, allowing researchers to choose the most appropriate approach for their specific application.

Principle of the Method

The labeling strategy is a two-step process. First, a reactive alkyne group is introduced into the target protein. A common method for this is the reaction of an alkyne-functionalized N-hydroxysuccinimide (NHS) ester with primary amines on the protein, such as the ε-amino group of lysine residues and the N-terminus.[3][4] Subsequently, the alkyne-modified protein is reacted with this compound via either CuAAC or SPAAC to form a stable triazole linkage.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to achieve a rapid and high-yielding reaction between a terminal alkyne and an azide.[1] It is highly efficient but the potential cytotoxicity of the copper catalyst may limit its application in living systems.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry method employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The absence of a toxic catalyst makes SPAAC ideal for applications in live cells and in vivo.

Quantitative Data Summary

The efficiency of protein labeling is dependent on various factors including the specific protein, the choice of click chemistry, the reactive alkyne, and reaction conditions. The following tables provide representative quantitative data for the key steps.

Table 1: Representative Efficiency of Amine-Reactive Labeling

ParameterValueNotes
Molar Excess of Alkyne-NHS Ester10-20 foldA higher excess may be required for dilute protein solutions.
Typical Degree of Labeling (DoL)2-6 alkynes per antibodyHighly dependent on the number of accessible lysine residues and reaction conditions.
General Labeling Efficiency20-35%This is a general estimate for NHS ester reactions with proteins.

Table 2: Comparative Kinetics of Click Chemistry Reactions

ReactionAlkyne PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
CuAAC Terminal Alkyne1 - 100Very fast kinetics, but requires a copper catalyst.
SPAAC DBCO (Dibenzocyclooctyne)~0.1 - 1.0Fast for a copper-free reaction, widely used.
SPAAC BCN (Bicyclo[6.1.0]nonyne)~0.14Good reactivity and stability.

Note: The kinetic data presented are for representative azide and alkyne pairs and may vary for this compound. The presence of a PEG linker can enhance SPAAC reaction rates.

Experimental Protocols

Protocol 1: Introduction of an Alkyne Handle onto a Protein using Alkyne-NHS Ester

This protocol describes the modification of a protein with a terminal alkyne using an NHS ester derivative.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Alkyne-NHS ester (e.g., DBCO-NHS ester for subsequent SPAAC, or a terminal alkyne-NHS ester for CuAAC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Alkyne-NHS Ester Stock Solution: Immediately before use, dissolve the Alkyne-NHS ester in DMF or DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Alkyne-NHS ester stock solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted Alkyne-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Determine the concentration of the alkyne-modified protein using a standard protein assay (e.g., BCA). The degree of labeling can be determined by mass spectrometry.

Protocol 2: Protein Labeling with this compound via CuAAC

This protocol describes the copper-catalyzed click reaction between an alkyne-modified protein and this compound.

Materials:

  • Alkyne-modified protein (from Protocol 1)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in water or DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-5 mg/mL), this compound (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

  • Catalyst Preparation: In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).

  • Initiation of Click Reaction: Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Purify the this compound labeled protein using a desalting column or dialysis to remove the copper catalyst, excess reagents, and byproducts.

  • Characterization: Analyze the final conjugate by SDS-PAGE, which should show a shift in molecular weight corresponding to the attached PEG chains. Confirm the modification by mass spectrometry.

Protocol 3: Protein Labeling with this compound via SPAAC

This protocol describes the copper-free click reaction between a DBCO-modified protein and this compound.

Materials:

  • DBCO-modified protein (from Protocol 1)

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in water or DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the DBCO-modified protein (final concentration 1-5 mg/mL) and this compound (1.5-3 fold molar excess over the protein).

  • Incubation: Incubate the reaction overnight at 4°C or for 2-4 hours at room temperature. Reaction times may need optimization depending on the protein and desired degree of labeling.

  • Purification: Purify the this compound labeled protein using a desalting column or dialysis to remove excess this compound.

  • Characterization: Analyze the final conjugate by SDS-PAGE to observe the molecular weight shift and by mass spectrometry to confirm the conjugation.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Introduction of Alkyne Handle cluster_step2 Step 2: Click Chemistry with this compound cluster_step3 Step 3: Characterization protein Target Protein reaction1 Amine-Reactive Labeling (pH 7.2-8.5) protein->reaction1 alkyne_nhs Alkyne-NHS Ester (e.g., DBCO-NHS) alkyne_nhs->reaction1 alkyne_protein Alkyne-Modified Protein reaction1->alkyne_protein purification1 Purification (Desalting/Dialysis) alkyne_protein->purification1 click_reaction Click Chemistry (CuAAC or SPAAC) purification1->click_reaction Purified Alkyne-Protein mPEG12_azide This compound mPEG12_azide->click_reaction peg_protein PEGylated Protein click_reaction->peg_protein purification2 Purification (Desalting/Dialysis) peg_protein->purification2 sds_page SDS-PAGE purification2->sds_page mass_spec Mass Spectrometry purification2->mass_spec final_product Final Characterized PEGylated Protein sds_page->final_product mass_spec->final_product

Caption: Experimental workflow for protein labeling with this compound.

EGFR Signaling Pathway and Antibody-Drug Conjugate (ADC) Action

PEGylated proteins, particularly ADCs, are instrumental in targeted drug delivery. The following diagram illustrates the epidermal growth factor receptor (EGFR) signaling pathway, a common target in cancer therapy, and the mechanism of action of an anti-EGFR ADC.

EGFR_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand EGF Ligand egfr EGFR ligand->egfr Binds adc Anti-EGFR ADC (this compound linked drug) adc->egfr Targets dimer Receptor Dimerization & Autophosphorylation egfr->dimer Activates endosome Endosome egfr->endosome Internalization ras_raf RAS-RAF-MEK-ERK Pathway dimer->ras_raf pi3k PI3K-AKT Pathway dimer->pi3k proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k->proliferation lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release lysosome->drug_release Drug Cleavage apoptosis Apoptosis drug_release->apoptosis Induces

Caption: EGFR signaling and ADC mechanism of action.

References

Application Notes and Protocols for m-PEG12-azide Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG12-azide is a hydrophilic, discrete polyethylene glycol (PEG) linker containing a terminal azide group. This reagent is a cornerstone in the field of bioconjugation, enabling the precise attachment of the PEG moiety to various biomolecules and surfaces. The azide functional group allows for highly specific and efficient covalent bond formation through "click chemistry," primarily via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These bioorthogonal reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making them ideal for modifying sensitive biological molecules.[3][4]

The incorporation of a PEG12 spacer enhances the aqueous solubility of the conjugated molecule, can reduce immunogenicity, and improve pharmacokinetic properties in therapeutic applications.[5] This document provides detailed application notes and experimental protocols for performing bioconjugation reactions using this compound with a focus on CuAAC and SPAAC methodologies.

Chemical Reactions and Signaling Pathways

The primary application of this compound in bioconjugation revolves around the formation of a stable triazole linkage with an alkyne-functionalized molecule.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to unite a terminal alkyne with the azide of this compound, resulting in a 1,4-disubstituted triazole. The reaction is known for its speed and efficiency.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mPEG12_Azide_C This compound Triazole_Product_C PEGylated Biomolecule (1,4-disubstituted triazole) mPEG12_Azide_C->Triazole_Product_C Alkyne_Biomolecule_C Alkyne-modified Biomolecule Alkyne_Biomolecule_C->Triazole_Product_C Cu_Catalyst Cu(I) Catalyst (e.g., CuSO4 + Reductant) Cu_Catalyst->Triazole_Product_C mPEG12_Azide_S This compound Triazole_Product_S PEGylated Biomolecule (triazole linkage) mPEG12_Azide_S->Triazole_Product_S Strained_Alkyne_Biomolecule_S Strained Alkyne-modified Biomolecule (e.g., DBCO) Strained_Alkyne_Biomolecule_S->Triazole_Product_S start Start: Alkyne/DBCO-modified Biomolecule reagent_prep Reagent Preparation: - Dissolve this compound - Prepare buffers and catalysts start->reagent_prep reaction_setup Reaction Setup: - Combine biomolecule and This compound - Add catalyst (for CuAAC) reagent_prep->reaction_setup incubation Incubation: - Controlled temperature and time reaction_setup->incubation purification Purification: - SEC, Dialysis, or TFF incubation->purification analysis Analysis: - SDS-PAGE - Mass Spectrometry - HPLC purification->analysis end End: Purified PEGylated Biomolecule analysis->end

References

Revolutionizing Targeted Drug Delivery: Applications and Protocols for m-PEG12-azide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the rapidly evolving landscape of targeted therapeutics, the precise delivery of potent pharmaceutical agents to diseased tissues while minimizing off-target toxicity remains a paramount challenge. The advent of bioconjugation techniques, particularly "click chemistry," has opened new avenues for the rational design of sophisticated drug delivery systems. Among the key enabling reagents in this field is m-PEG12-azide, a methoxy-terminated polyethylene glycol (PEG) linker functionalized with an azide group. This versatile molecule serves as a hydrophilic spacer, enhancing the solubility and pharmacokinetic profile of drug conjugates, while its terminal azide group provides a reactive handle for highly efficient and specific ligation to alkyne-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the construction of targeted drug delivery systems, including antibody-drug conjugates (ADCs) and functionalized nanoparticles.

Data Presentation: Performance of PEGylated Drug Delivery Systems

The incorporation of PEG linkers, such as those derived from this compound, into drug delivery constructs significantly impacts their physicochemical properties and in vivo performance. While specific data for this compound is often embedded within broader studies, the following tables summarize representative quantitative data from studies utilizing PEG linkers of similar or varying lengths to illustrate the expected benefits.

Table 1: Influence of PEG Linker Length on In Vivo Half-Life and In Vitro Cytotoxicity of an Affibody-Drug Conjugate

LinkerMolecular Weight of PEGIn Vivo Half-Life (t½)Fold Increase in Half-LifeIn Vitro Cytotoxicity (IC50)Fold Decrease in Cytotoxicity
SMCCN/A19.6 min1.0x0.8 nM1.0x
PEG4k4 kDa49.0 min2.5x3.6 nM4.5x
PEG10k10 kDa219.5 min11.2x18.0 nM22.5x

Data adapted from a study on affibody-drug conjugates, illustrating the general principle of PEGylation. Longer PEG chains significantly increase the in vivo half-life, which can lead to improved tumor accumulation, at the cost of reduced in vitro potency.

Table 2: Representative Tumor Accumulation of PEGylated Nanoparticles and Antibody-Drug Conjugates

Delivery SystemTargeting LigandPEGylationTumor Accumulation (%ID/g) at 24h
Mesoporous Silica NanoparticlesTRC105 (anti-CD105)Yes~5.4
Gold Nanocages (30 nm)Passive (EPR effect)Yes~7.9
Antibody-Drug ConjugateTrastuzumab (anti-HER2)Yes (pendant 12-unit PEG)Not explicitly stated, but slower clearance suggests higher potential accumulation
Engineered Antibody Fragment (IgG)Antimindin/RG-1No~24.1 (at 48h)

%ID/g = percentage of injected dose per gram of tumor tissue. Data is illustrative and compiled from various studies on different targeted delivery systems.[1][2][3] The level of tumor accumulation is highly dependent on the nanoparticle properties, targeting ligand, and tumor model.

Table 3: Representative Drug Loading Capacity of Polymeric Nanoparticles

PolymerDrugDrug Loading Content (wt%)Entrapment Efficiency (%)
PLGADocetaxel1-10%Not explicitly stated
PLA-g-Ptx/PEGPaclitaxel~23.2%Not explicitly stated
ChitosanVariousVaries widelyVaries widely

Drug loading is highly dependent on the physicochemical properties of both the polymer and the drug, as well as the nanoparticle formulation method.[4][5]

Experimental Protocols

The following protocols provide detailed methodologies for the two primary applications of this compound in targeted drug delivery: functionalization of targeting antibodies for ADC construction and surface modification of nanoparticles.

Protocol 1: Preparation of an Antibody-Drug Conjugate (ADC) using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of a cytotoxic drug containing a terminal alkyne to a targeting antibody functionalized with this compound.

Materials:

  • Targeting Antibody (e.g., Trastuzumab)

  • This compound with an NHS ester functional group (for amine coupling to the antibody)

  • Alkyne-modified cytotoxic drug (e.g., a derivative of Monomethyl Auristatin E - MMAE)

  • Copper(II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (anhydrous)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Amicon Ultra centrifugal filters

Procedure:

Part A: Antibody Functionalization with this compound

  • Antibody Preparation: Prepare a solution of the targeting antibody in PBS at a concentration of 5-10 mg/mL.

  • Linker Preparation: Prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO.

  • Conjugation Reaction: Add a 5 to 10-fold molar excess of the this compound-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove the excess, unreacted linker by SEC using a pre-equilibrated Sephadex G-25 column with PBS as the mobile phase. Alternatively, use centrifugal filters to exchange the buffer and remove small molecules.

  • Characterization: Determine the degree of labeling (DOL), i.e., the average number of azide groups per antibody, using UV-Vis spectroscopy or mass spectrometry.

Part B: CuAAC "Click" Reaction

  • Reagent Preparation:

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 10 mM stock solution of the alkyne-modified cytotoxic drug in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-functionalized antibody to a final concentration of 1-5 mg/mL in PBS.

    • Add the alkyne-modified drug to the antibody solution at a 5 to 10-fold molar excess over the number of azide groups.

  • Catalyst Premix: In a separate tube, premix the CuSO4 and THPTA solutions in a 1:5 molar ratio.

  • Initiation of Click Reaction:

    • Add the CuSO4/THPTA premix to the antibody-drug mixture to a final copper concentration of 0.5-1 mM.

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the reaction.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the resulting ADC from excess drug and catalyst using SEC or centrifugal filtration as described in Part A, step 5.

  • Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and mass spectrometry.

Protocol 2: Functionalization of Nanoparticles with this compound for Targeted Drug Delivery via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the surface modification of pre-formed nanoparticles (e.g., liposomes or polymeric nanoparticles) with this compound and subsequent conjugation of a targeting ligand.

Materials:

  • Pre-formed nanoparticles with a reactive surface group (e.g., NHS ester-activated lipids for liposomes, or carboxyl-functionalized polymeric nanoparticles)

  • This compound with a primary amine functional group

  • Dibenzocyclooctyne (DBCO)-functionalized targeting ligand (e.g., a peptide or small molecule)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) for carboxyl activation

  • Reaction Buffer (e.g., MES buffer, pH 6.0 for EDC/NHS chemistry; PBS, pH 7.4 for NHS ester coupling)

  • Dialysis membrane or centrifugal filters for purification

Procedure:

Part A: Nanoparticle Functionalization with this compound

(This section assumes the use of carboxyl-functionalized polymeric nanoparticles. For other nanoparticle types, the activation chemistry will differ.)

  • Nanoparticle Suspension: Suspend the carboxyl-functionalized nanoparticles in MES buffer at a concentration of 5-10 mg/mL.

  • Carboxyl Activation: Add EDC (5-fold molar excess over carboxyl groups) and Sulfo-NHS (10-fold molar excess) to the nanoparticle suspension. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Quenching and Purification (Optional but Recommended): Quench the reaction with 2-mercaptoethanol and purify the activated nanoparticles using centrifugal filtration to remove excess EDC and Sulfo-NHS.

  • Conjugation to this compound-amine: Immediately add this compound-amine (10 to 20-fold molar excess over activated carboxyl groups) to the activated nanoparticle suspension. Adjust the pH to 7.2-7.5 with PBS.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove unreacted this compound-amine by dialysis against PBS or by repeated washing steps using centrifugal filtration.

Part B: SPAAC "Click" Reaction with DBCO-Ligand

  • Reagent Preparation: Prepare a stock solution of the DBCO-functionalized targeting ligand in a suitable solvent (e.g., DMSO or water) at a concentration of 1-10 mM.

  • Reaction Setup: To the purified azide-functionalized nanoparticles in PBS, add the DBCO-functionalized targeting ligand at a 2 to 5-fold molar excess relative to the surface azide groups.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Purification: Remove the excess, unreacted DBCO-ligand using dialysis or centrifugal filtration as described in Part A, step 6.

  • Characterization: Characterize the final targeted nanoparticles for size, zeta potential, and ligand conjugation efficiency using techniques such as Dynamic Light Scattering (DLS), zeta potential measurement, and a ligand-specific quantification assay (e.g., fluorescence or HPLC).

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the application of this compound in targeted drug delivery.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS HER3 HER3 HER3->PI3K Trastuzumab Trastuzumab (Targeting Antibody) Trastuzumab->HER2 Binds to HER2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 Signaling Pathway Inhibition by Trastuzumab.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K Cetuximab Cetuximab (Targeting Antibody) Cetuximab->EGFR Blocks Ligand Binding SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: EGFR Signaling Pathway Inhibition by Cetuximab.

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Antibody 1. Targeting Antibody Selection & Production Conjugation 4. Bioconjugation (Click Chemistry) Antibody->Conjugation Linker 2. This compound Linker Synthesis Linker->Conjugation Drug 3. Alkyne-Payload Synthesis Drug->Conjugation Purification 5. ADC Purification (SEC/TFF) Conjugation->Purification DAR 6. DAR & Purity Analysis (HIC/MS) Purification->DAR Binding 7. Antigen Binding Assay (ELISA) DAR->Binding Potency 8. In Vitro Cytotoxicity (Cell Viability Assay) Binding->Potency PK 9. Pharmacokinetics (PK) Studies Potency->PK Efficacy 10. Xenograft Model Efficacy Studies PK->Efficacy Toxicity 11. Toxicology Studies Efficacy->Toxicity

Caption: Experimental Workflow for ADC Development.

References

Application Note and Protocol: Surface Modification of Nanoparticles with m-PEG12-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical process in the development of advanced nanomaterials for a wide range of biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the pharmacokinetic properties of nanoparticles.[1][2] The covalent attachment of PEG chains to the nanoparticle surface creates a hydrophilic shield that can reduce nonspecific protein adsorption, minimize clearance by the mononuclear phagocyte system, and consequently prolong systemic circulation time.[3][4][5]

This application note provides a detailed protocol for the surface modification of nanoparticles with methoxy-PEG12-azide (m-PEG12-azide). The terminal azide group serves as a versatile chemical handle for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules via "click chemistry," a set of highly efficient and bioorthogonal reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are the most common click chemistry reactions used for this purpose. This protocol is designed to be a general guideline that can be adapted for various nanoparticle platforms.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the surface functionalization of nanoparticles with this compound. The protocol is divided into three main stages: nanoparticle preparation, PEGylation, and post-PEGylation purification.

Materials and Reagents
Reagent/MaterialSupplierNotes
Nanoparticles (e.g., gold, iron oxide, polymeric)VariousThe surface should have functional groups amenable to conjugation (e.g., amines, carboxyls, thiols).
This compoundVariousEnsure high purity.
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)Sigma-Aldrich, Thermo FisherFor activating carboxyl groups.
N-hydroxysuccinimide (NHS)Sigma-Aldrich, Thermo FisherTo create a more stable active ester.
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Sigma-AldrichAs a solvent for the linker.
Reaction Buffer (e.g., PBS pH 7.4, MES buffer pH 6.0)VariousThe choice of buffer depends on the nanoparticle and conjugation chemistry.
Quenching Buffer (e.g., 1 M Tris or Glycine, pH 7.2)VariousTo deactivate unreacted functional groups.
Centrifugal filters or dialysis tubingMillipore, Spectrum LabsFor purification of the functionalized nanoparticles.
Protocol 1: Surface Functionalization of Amine-Terminated Nanoparticles

This protocol is suitable for nanoparticles that have primary amine groups on their surface.

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the chosen reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1 mg/mL.

    • Ensure the nanoparticles are well-sonicated to achieve a homogenous suspension.

  • Activation of this compound (if it has a carboxyl terminus):

    • If using a carboxyl-terminated PEG-azide linker, it must be activated to an NHS ester.

    • Dissolve the carboxyl-PEG-azide, EDC, and NHS in anhydrous DMF or DMSO. Use a 1:2:4 molar ratio of PEG:EDC:NHS.

    • Allow the reaction to proceed for 1-4 hours at room temperature under an inert atmosphere.

  • Conjugation Reaction:

    • Add a 20 to 50-fold molar excess of the NHS-activated this compound solution to the nanoparticle suspension. The volume of the organic solvent should not exceed 10% of the total reaction volume to maintain nanoparticle stability.

    • Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring or rotation.

  • Quenching:

    • Add a quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature to deactivate any unreacted NHS esters.

  • Purification:

    • Purify the azide-functionalized nanoparticles by either dialysis against the reaction buffer for 24-48 hours with several buffer changes or by using centrifugal filters.

    • If using centrifugal filters, wash the nanoparticles multiple times with the reaction buffer to remove unreacted PEG-azide and byproducts.

  • Storage:

    • Resuspend the purified azide-functionalized nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C.

Protocol 2: Surface Functionalization via Thiol-Maleimide Chemistry

This protocol is applicable for nanoparticles with surface thiol groups, reacting with a maleimide-terminated PEG-azide.

  • Nanoparticle Preparation:

    • Disperse the thiol-functionalized nanoparticles in a reaction buffer (e.g., PBS, pH 6.5-7.5).

  • Conjugation Reaction:

    • Add a 10 to 20-fold molar excess of maleimide-PEG-azide to the nanoparticle suspension.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification and Storage:

    • Follow the purification and storage steps outlined in Protocol 1.

Characterization of Azide-Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful surface modification and to assess the properties of the resulting nanoparticles.

ParameterTechniqueExpected Outcome
Hydrodynamic Diameter & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)An increase in hydrodynamic diameter is expected after PEGylation. The PDI should remain low, indicating a monodisperse sample.
Surface Charge Zeta Potential MeasurementA change in the zeta potential towards neutral is typically observed after successful PEGylation, as the PEG layer shields the surface charge.
Confirmation of Azide Group Fourier-Transform Infrared Spectroscopy (FTIR) or Raman SpectroscopyThe appearance of a characteristic peak for the azide group (around 2100 cm⁻¹) confirms successful functionalization.
Quantification of Surface PEG Thermogravimetric Analysis (TGA)TGA can be used to determine the grafting density of the PEG chains on the nanoparticle surface.
Elemental Analysis X-ray Photoelectron Spectroscopy (XPS)XPS can detect the presence of nitrogen from the azide group on the nanoparticle surface.

Data Presentation

The following tables summarize hypothetical quantitative data before and after surface modification with this compound.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified Nanoparticles105.2 ± 2.10.15 ± 0.02-25.8 ± 1.5
This compound Functionalized Nanoparticles125.7 ± 3.50.18 ± 0.03-5.3 ± 0.8

Table 2: Surface Chemistry Analysis

Nanoparticle SampleFTIR Azide Peak (cm⁻¹)Surface Nitrogen Content (XPS, atomic %)
Unmodified NanoparticlesNot Detected< 0.1
This compound Functionalized Nanoparticles~21022.5

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Nanoparticle Preparation cluster_peg PEGylation cluster_purify Purification & Storage cluster_char Characterization NP_prep Disperse & Sonicate Nanoparticles PEG_activation Activate this compound (if necessary) NP_prep->PEG_activation Conjugation Conjugation Reaction PEG_activation->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (Dialysis or Centrifugal Filtration) Quenching->Purification Storage Resuspend & Store at 4°C Purification->Storage DLS DLS & Zeta Potential Purification->DLS FTIR FTIR/Raman Purification->FTIR XPS XPS Purification->XPS

Caption: Experimental workflow for nanoparticle functionalization.

Conceptual Diagram: Click Chemistry Application

click_chemistry NP Nanoparticle Core PEG_azide This compound Surface Layer NP->PEG_azide Functionalization Click_Reaction Click Chemistry (e.g., CuAAC or SPAAC) PEG_azide->Click_Reaction Functionalized_NP Fully Functionalized Nanoparticle Click_Reaction->Functionalized_NP Alkyne_Ligand Alkyne-Modified Molecule (Targeting Ligand, Drug, etc.) Alkyne_Ligand->Click_Reaction

Caption: Post-functionalization via click chemistry.

References

Application Notes and Protocols: m-PEG12-azide as a Linker for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] A PROTAC molecule is a heterobifunctional entity comprising a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two components.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]

Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic profiles, and provide synthetic tractability for varying linker lengths.[3] m-PEG12-azide is a monodisperse PEG linker featuring a terminal azide group, making it an ideal component for PROTAC synthesis via "click chemistry."[4] The azide functionality allows for a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-functionalized ligand, forming a stable triazole linkage. This modular approach facilitates the rapid assembly of PROTAC libraries for optimization studies.

These application notes provide detailed protocols for the synthesis and characterization of PROTACs utilizing the this compound linker, along with quantitative data to guide linker length optimization and an overview of relevant signaling pathways.

Data Presentation

The length of the PEG linker is a crucial parameter that can significantly impact the degradation efficiency of a PROTAC. Below are tables summarizing the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values for PROTACs targeting BRD4 and ERK1/2 with varying PEG linker lengths.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)
BRD4-PROTAC-12-PEG units>1000<20
BRD4-PROTAC-24-PEG units8.9>90
BRD4-PROTAC-38-PEG units60>95
BRD4-PROTAC-412-PEG units62>95

Table 2: Impact of PEG Linker Length on ERK1/2 Degradation

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)
ERK-PROTAC-12-PEG units500~50
ERK-PROTAC-24-PEG units150~75
ERK-PROTAC-38-PEG units50>90
ERK-PROTAC-412-PEG units102>95

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a PROTAC using this compound via CuAAC

This protocol describes the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) by coupling an alkyne-functionalized POI ligand with an E3 ligase ligand linked to this compound.

Materials:

  • Alkyne-functionalized POI ligand

  • This compound

  • E3 ligase ligand (e.g., pomalidomide) with a suitable functional group for attachment to the PEG linker

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • DIPEA (N,N-Diisopropylethylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol, Hexanes/Ethyl Acetate)

Part A: Synthesis of E3 Ligase Ligand-m-PEG12-azide Intermediate

  • Amide Coupling: To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.

  • Add a solution of an amine-terminated this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the E3 ligase ligand-m-PEG12-azide intermediate.

Part B: CuAAC "Click" Reaction

  • Reactant Preparation: In a reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 eq) and the E3 ligase ligand-m-PEG12-azide intermediate (1.1 eq) in a 3:1 mixture of DMF and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) and THPTA (0.1 eq) in deionized water.

  • Reaction Initiation: Add the CuSO₄/THPTA solution to the reaction mixture containing the alkyne and azide.

  • Add the sodium ascorbate solution to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction is typically monitored by LC-MS until the starting materials are consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Part C: Purification and Characterization

  • Purification: Purify the crude PROTAC product by preparative reverse-phase HPLC (RP-HPLC) using a suitable gradient of acetonitrile and water with 0.1% TFA.

  • Characterization:

    • LC-MS: Confirm the molecular weight of the final PROTAC.

    • ¹H NMR: Confirm the structure of the PROTAC. The spectrum should show characteristic peaks for the POI ligand, the E3 ligase ligand, the triazole ring, and the repeating ethylene glycol units of the PEG linker.

Protocol 2: Western Blot for PROTAC-mediated Protein Degradation

This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (e.g., in DMSO)

  • Vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow POI_alkyne Alkyne-functionalized POI Ligand CuAAC CuAAC 'Click' Reaction (CuSO4, Na-Ascorbate) POI_alkyne->CuAAC E3_ligand E3 Ligase Ligand (e.g., Pomalidomide) Amide_Coupling Amide Coupling E3_ligand->Amide_Coupling mPEG12_azide This compound Linker mPEG12_azide->Amide_Coupling E3_PEG_azide E3 Ligand-m-PEG12-azide Intermediate Amide_Coupling->E3_PEG_azide E3_PEG_azide->CuAAC Crude_PROTAC Crude PROTAC CuAAC->Crude_PROTAC Purification Purification (RP-HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC

Caption: PROTAC Synthesis Workflow.

BRD4_Signaling_Pathway cluster_pathway BRD4 Signaling Pathway and PROTAC Intervention BRD4 BRD4 Super_Enhancer Super-Enhancers BRD4->Super_Enhancer recruits Degradation BRD4 Degradation BRD4->Degradation Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 binds to Transcription Transcription of Oncogenes (e.g., c-Myc) Super_Enhancer->Transcription Cell_Proliferation Tumor Cell Proliferation Transcription->Cell_Proliferation BRD4_PROTAC BRD4-PROTAC (with this compound linker) BRD4_PROTAC->BRD4 targets

Caption: BRD4 Signaling Pathway.

ERK_Signaling_Pathway cluster_pathway ERK1/2 Signaling Pathway and PROTAC Intervention Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Degradation ERK1/2 Degradation ERK->Degradation Cell_Growth Cell Growth & Proliferation Transcription_Factors->Cell_Growth ERK_PROTAC ERK1/2-PROTAC (with this compound linker) ERK_PROTAC->ERK targets

Caption: ERK1/2 Signaling Pathway.

References

A Comparative Guide to Copper-Catalyzed and Strain-Promoted Click Chemistry for m-PEG12-Azide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, click chemistry has emerged as a powerful tool for its efficiency, selectivity, and biocompatibility. Among the most prominent click reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This document provides a detailed comparison of these two methods for the conjugation of m-PEG12-azide, a versatile polyethylene glycol (PEG) linker used to improve the pharmacokinetic properties of biomolecules.[1]

The choice between CuAAC and SPAAC is critical and depends on the specific experimental context, balancing the need for rapid reaction kinetics against the imperative of biocompatibility, especially in living systems.[2][3]

Quantitative Comparison of CuAAC and SPAAC

The following table summarizes key quantitative and qualitative parameters to aid in the selection of the appropriate click chemistry method for your research needs.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Very fast (10-100 M⁻¹s⁻¹)[4]Moderate (10⁻³-1 M⁻¹s⁻¹)[5]
Catalyst Required Yes, Copper(I) salt (e.g., CuSO₄ with a reducing agent)No
Biocompatibility Potentially cytotoxic due to the copper catalyst, though ligands can mitigate this effect. Best suited for in vitro applications or short-term live-cell experiments with careful optimization.Excellent, as it is a catalyst-free reaction. Ideal for in vivo studies and long-term live-cell imaging.
Reaction Temperature Room temperature to gentle heating (e.g., 50°C)Typically room temperature
Reaction Time Typically 30 minutes to 48 hours, often complete within 1-4 hours.Generally 1 to 12 hours, but can be longer depending on the reactants.
Reactant Partners for this compound Terminal alkynesStrained cyclooctynes (e.g., DBCO, BCN)
Bioorthogonality High; azides and terminal alkynes are largely unreactive with native biological functional groups.High; azides and cyclooctynes are bioorthogonal.
Reagent Complexity Requires a copper catalyst and often a stabilizing ligand.Requires pre-functionalization with bulky and often hydrophobic strained cyclooctynes.
Typical Yield Generally high (>90%)High (>85%)

Experimental Workflows

The selection of either CuAAC or SPAAC dictates a distinct experimental workflow. The following diagrams illustrate the general steps for conjugating this compound to a target molecule.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis mPEG12_azide This compound Solution reaction_mixture Combine Reactants & Catalyst mPEG12_azide->reaction_mixture alkyne_molecule Alkyne-functionalized Target Molecule alkyne_molecule->reaction_mixture copper_solution Copper(I) Catalyst Solution (e.g., CuSO4 + Sodium Ascorbate) copper_solution->reaction_mixture ligand_solution Ligand Solution (e.g., THPTA) ligand_solution->reaction_mixture incubation Incubate at Room Temperature reaction_mixture->incubation purification Purify Conjugate (e.g., SEC, HPLC) incubation->purification analysis Analyze Product (e.g., SDS-PAGE, MS) purification->analysis

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis mPEG12_azide This compound Solution reaction_mixture Combine Reactants mPEG12_azide->reaction_mixture cyclooctyne_molecule Cyclooctyne-functionalized Target Molecule (e.g., DBCO) cyclooctyne_molecule->reaction_mixture incubation Incubate at Room Temperature reaction_mixture->incubation purification Purify Conjugate (e.g., SEC, HPLC) incubation->purification analysis Analyze Product (e.g., SDS-PAGE, MS) purification->analysis

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

The following are generalized protocols for the conjugation of this compound using both CuAAC and SPAAC. These should be optimized for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the copper-catalyzed reaction of this compound with a terminal alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biocompatibility)

  • Solvent (e.g., DMSO, t-BuOH/H₂O mixture, PBS pH 7.4)

  • Deionized water

  • Nitrogen or Argon gas (optional)

Procedure:

  • Reactant Preparation: Dissolve the this compound and the alkyne-functionalized molecule in the chosen solvent system. If using aqueous buffers, ensure all components are soluble. A typical molar ratio is 1:1 to 1.5:1 of the azide to the alkyne.

  • Catalyst Premix Preparation: Prepare a fresh stock solution of CuSO₄ (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water). If using a ligand, pre-incubate the CuSO₄ with the THPTA ligand at a 1:2 to 1:5 molar ratio for several minutes before adding it to the reaction.

  • Reaction Setup: To the solution of the azide and alkyne, add the copper/ligand premix. Initiate the reaction by adding the sodium ascorbate solution. The final concentration of CuSO₄ can be in the range of 0.05 to 0.25 mM.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically room temperature). Monitor the progress of the reaction using an appropriate analytical technique such as TLC, LC-MS, or ¹H NMR until completion.

  • Purification: Once the reaction is complete, the product can be purified using methods like size-exclusion chromatography (SEC), dialysis, or preparative HPLC to remove the catalyst and unreacted starting materials.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free click chemistry reaction between this compound and a strained cyclooctyne-functionalized molecule (e.g., DBCO-functionalized).

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, DMSO)

Procedure:

  • Reactant Preparation: Dissolve the this compound and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice. A molar ratio of 1.5:1 of the azide to the cyclooctyne is often used.

  • Reaction Setup: Combine the solutions of the this compound and the cyclooctyne-functionalized molecule.

  • Incubation: Incubate the reaction mixture at room temperature. For antibody-oligo conjugation, an overnight incubation at 4°C can be effective.

  • Reaction Monitoring: The reaction can be monitored by observing the consumption of the limiting reagent via HPLC or LC-MS.

  • Purification: After the reaction is complete, purify the conjugate using an appropriate method such as SEC, dialysis, or HPLC to remove any unreacted starting materials.

Signaling Pathways and Applications

Click chemistry with this compound is a versatile tool for a wide range of applications in research and drug development. The choice between CuAAC and SPAAC is often dictated by the biological context of the experiment.

Common Applications:

  • Antibody-Drug Conjugates (ADCs): PEG linkers are used to attach potent cytotoxic drugs to antibodies for targeted cancer therapy. SPAAC is often preferred for this application due to its biocompatibility.

  • PROTACs: this compound can be used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins.

  • Biomolecule Labeling and Imaging: The high efficiency and bioorthogonality of click chemistry make it ideal for labeling proteins, nucleic acids, and glycans for visualization in living cells and organisms. SPAAC is particularly well-suited for in vivo imaging.

  • Surface Modification: PEGylation of nanoparticles, liposomes, and other drug delivery systems can improve their stability and circulation time.

The following diagram illustrates a generalized workflow for cell surface labeling, a common application where the choice between CuAAC and SPAAC is critical.

Cell_Labeling_Workflow cluster_metabolic_labeling Metabolic Labeling (Optional) cluster_click_reaction Click Chemistry Reaction cluster_analysis Analysis azide_sugar Incubate cells with azide-modified sugar cell_surface_azide Azide groups displayed on cell surface glycans azide_sugar->cell_surface_azide add_reagents Add alkyne/cyclooctyne -fluorophore conjugate cell_surface_azide->add_reagents wash_cells Wash cells to remove excess reagents add_reagents->wash_cells imaging Analyze by fluorescence microscopy or flow cytometry wash_cells->imaging

Caption: Generalized workflow for cell surface glycoprotein labeling.

Conclusion

Both CuAAC and SPAAC are powerful and versatile methods for the conjugation of this compound. CuAAC offers the advantage of faster reaction kinetics, making it an excellent choice for in vitro applications where speed is a priority and potential cytotoxicity can be managed. In contrast, the catalyst-free nature of SPAAC makes it the superior option for applications involving live cells or in vivo studies, where biocompatibility is paramount. The continued development of new, faster-reacting cyclooctynes is narrowing the kinetic gap between the two methods, further expanding the utility of SPAAC in biological research. By carefully considering the specific requirements of their experimental system, researchers can select the optimal click chemistry strategy to achieve their scientific goals.

References

Application Notes: Fluorescent Labeling of Peptides with m-PEG12-azide via Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The conjugation of polyethylene glycol (PEG) chains to peptides, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can extend circulation half-life, enhance stability against proteolytic degradation, and reduce immunogenicity.[1][2][3][4]

Simultaneously, the attachment of a fluorescent probe enables sensitive detection and quantification, which is invaluable for a range of applications including cellular imaging, receptor-ligand interaction studies, and pharmacokinetic analysis.[5] This document details the use of m-PEG12-azide conjugated to a fluorophore for the specific labeling of peptides containing an alkyne functional group.

Principle of the Method: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The covalent linkage of the this compound probe to the peptide is achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction, a cornerstone of "click chemistry," forms a stable 1,2,3-triazole ring by joining a terminal alkyne and an azide. The reaction is renowned for its high efficiency, specificity, and biocompatibility, as it proceeds under mild, aqueous conditions with no significant side reactions with other biological functional groups.

For this application, the peptide must first be synthesized to include an alkyne-containing amino acid (e.g., propargylglycine). The this compound, pre-linked to a fluorescent dye, then reacts with the alkyne-modified peptide in the presence of a Cu(I) catalyst. The Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. The inclusion of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often recommended to stabilize the Cu(I) oxidation state, accelerate the reaction, and protect the peptide from oxidative damage.

Data Presentation

The efficiency of the CuAAC labeling reaction can be influenced by factors such as reagent concentrations, solvent, temperature, and reaction time. The following table summarizes typical conditions and reported efficiencies for peptide labeling.

Peptide SubstrateCopper SourceLigand/AdditiveSolvent SystemTime (hours)Temp (°C)Reported Yield/Conversion
Alkyne-Modified Peptide CoreCuSO₄ / Na-AscorbateNoneaq. Buffer / DMSO1 - 425 (RT)>95%
Resin-Bound HeptapeptideCuIPiperidineDMF2425 (RT)~89%
Alkyne-PeptideCopper WireNoneDMF550100%
Biomolecule-Alkyne (General)CuSO₄ / Na-AscorbateTHPTAaq. Buffer (PBS)125 (RT)High

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Alkyne-Modified Peptide: Prepare a 1-10 mM stock solution of the peptide in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) or a mixture of water and a water-miscible organic solvent like DMSO. Store at -20°C or -80°C.

  • Fluorescent this compound: Prepare a 10 mM stock solution in water or DMSO. Protect from light and store at -20°C.

  • Copper(II) Sulfate (CuSO₄): Prepare a 20-50 mM stock solution in deionized water. This solution is stable at room temperature.

  • Sodium Ascorbate (NaAsc): Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use as it is prone to oxidation.

  • THPTA Ligand (Optional but Recommended): Prepare a 50 mM stock solution in deionized water. This solution is stable at 4°C.

Protocol 2: Fluorescent Labeling of Peptides via CuAAC

This protocol provides a general procedure for a 100 µL reaction. Volumes should be scaled as needed.

  • In a microcentrifuge tube, combine the following reagents in the specified order:

    • 50 µL of Alkyne-Peptide solution (e.g., 2 mM stock for a final concentration of 1 mM).

    • 15 µL of Fluorescent this compound (e.g., 10 mM stock for a final concentration of 1.5 mM; a 1.2-1.5 molar excess is recommended).

    • Deionized water or reaction buffer to bring the volume to 85 µL.

  • If using a ligand, premix the CuSO₄ and THPTA solutions. Add 5 µL of 50 mM THPTA to 2.5 µL of 20 mM CuSO₄. Add this premixed solution to the reaction tube. If not using a ligand, add 2.5 µL of 20 mM CuSO₄ directly.

  • Initiate the reaction by adding 10 µL of freshly prepared 100 mM Sodium Ascorbate. The final concentration of the key reagents will be approximately: 1 mM peptide, 1.5 mM azide, 0.5 mM CuSO₄, 2.5 mM THPTA (if used), and 10 mM Sodium Ascorbate.

  • Mix the contents gently by pipetting or brief vortexing.

  • Incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light.

  • The reaction progress can be monitored by analytical LC-MS to confirm the formation of the desired product.

Protocol 3: Purification of Labeled Peptide

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying the fluorescently labeled peptide from unreacted starting materials and reaction components.

  • Sample Preparation: Prior to injection, quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper. Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • HPLC System: Use a preparative or semi-preparative RP-HPLC system equipped with a C18 column.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in deionized water.

    • Solvent B: 0.1% TFA in acetonitrile (ACN).

  • Purification Gradient: Run a linear gradient of Solvent B (e.g., 5% to 95% over 30-40 minutes) at an appropriate flow rate for the column.

  • Detection: Monitor the elution profile using UV absorbance at 214/280 nm (for the peptide backbone) and at the excitation wavelength of the fluorophore.

  • Fraction Collection: Collect fractions corresponding to the major product peak that absorbs at both the peptide and fluorophore wavelengths.

  • Desalting and Lyophilization: Combine the pure fractions, remove the acetonitrile under vacuum, and lyophilize the remaining aqueous solution to obtain the purified labeled peptide as a powder.

Protocol 4: Characterization and Quantification
  • Purity Analysis: Re-dissolve a small amount of the lyophilized product and analyze its purity using analytical RP-HPLC. A single, sharp peak is indicative of a pure compound.

  • Identity Confirmation: Confirm the identity and successful conjugation by mass spectrometry (e.g., LC-MS, MALDI-TOF). The observed molecular weight should match the calculated mass of the alkyne-peptide plus the mass of the fluorescent this compound probe.

  • Quantification: Determine the concentration of the labeled peptide using UV-Vis spectroscopy, measuring the absorbance of the fluorophore at its λmax and using its known extinction coefficient.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction & Purification cluster_analysis Analysis Peptide 1. Alkyne-Functionalized Peptide Click 4. Perform CuAAC 'Click' Reaction Peptide->Click Probe 2. Fluorescent This compound Probe->Click Reagents 3. CuAAC Reagents (CuSO₄, NaAsc, Ligand) Reagents->Click Purify 5. Purify by RP-HPLC Click->Purify Crude Product Analysis 6. Characterize by LC/MS & Spectroscopy Purify->Analysis Purified Fractions Final Pure Labeled Peptide Analysis->Final

Caption: Experimental workflow for peptide labeling.

Caption: CuAAC reaction for peptide labeling.

References

Application Notes and Protocols for Biomolecule Immobilization using m-PEG12-azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and stable immobilization of biomolecules onto surfaces is a cornerstone of modern biotechnology and drug development. Applications ranging from biosensors and immunoassays to cell-based assays and targeted drug delivery systems rely on the controlled presentation of proteins, peptides, or nucleic acids on a solid support. m-PEG12-azide is a hydrophilic, discrete-length polyethylene glycol (PEG) linker that offers a versatile and efficient method for achieving this.

The methoxy-terminated PEG chain, consisting of 12 ethylene glycol units, provides a flexible, water-soluble spacer that minimizes non-specific binding of proteins and cells to the underlying substrate. The terminal azide group is a key functional handle for "click chemistry," a set of bioorthogonal reactions that are highly specific, efficient, and proceed under mild, aqueous conditions. The most common of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the azide-functionalized surface and an alkyne-modified biomolecule. This allows for the covalent and oriented immobilization of a wide range of biomolecules with minimal disruption to their native structure and function.

These application notes provide detailed protocols for the use of this compound in the immobilization of biomolecules on surfaces, along with illustrative quantitative data and a discussion of relevant cell signaling pathways that can be studied using this technology.

Data Presentation

The following tables summarize typical quantitative data obtained during the process of surface modification and biomolecule immobilization using PEG-azide linkers. The values presented are illustrative and can vary depending on the specific substrate, biomolecule, and experimental conditions.

Table 1: Surface Characterization Before and After this compound Functionalization

ParameterBare Substrate (e.g., Silicon Oxide)After this compound Functionalization
Water Contact Angle < 20°40-60°
Surface Elemental Composition (XPS) Si, OSi, O, C, N
N 1s High-Resolution XPS Spectrum Not ApplicablePeaks at ~400 eV and ~404 eV, characteristic of the azide group[1][2][3]

Table 2: Illustrative Quantitative Data for Immobilized Biomolecules on PEGylated Surfaces

ParameterDescriptionIllustrative Value RangeAnalysis Technique
Immobilized Protein Density The amount of protein covalently bound to the surface.50 - 500 ng/cm²Quartz Crystal Microbalance with Dissipation (QCM-D)[4][5]
PEG Surface Density The number of PEG chains per unit area.0.1 - 1.0 chains/nm²X-ray Photoelectron Spectroscopy (XPS)
Binding Affinity (KD) of Immobilized Ligand The equilibrium dissociation constant, indicating the strength of the interaction between the immobilized ligand and its binding partner.10 nM - 10 µMSurface Plasmon Resonance (SPR)
Relative Immobilization Efficiency A measure of how effectively the biomolecule is coupled to the surface, which can be influenced by the PEG linker length. For some peptides, a linker of intermediate length (e.g., PEG12-PEG24) can provide optimal surface density.Varies with PEG linker lengthFluorescence-based assays

Experimental Protocols

Protocol 1: Surface Functionalization with this compound via Silanization (for Glass or Silicon Surfaces)

This protocol describes the covalent attachment of this compound to a hydroxylated surface, such as glass or silicon oxide, using a suitable azide-terminated silane coupling agent.

Materials:

  • Glass slides or silicon wafers

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Anhydrous toluene

  • (3-Azidopropyl)triethoxysilane (APTES-azide)

  • Deionized (DI) water

  • Ethanol

  • Nitrogen gas

Procedure:

  • Surface Cleaning and Hydroxylation:

    • Immerse the substrates in Piranha solution for 30 minutes to clean and generate surface hydroxyl groups.

    • Carefully remove the substrates and rinse extensively with DI water.

    • Dry the substrates under a stream of nitrogen gas.

  • Silanization with Azide-terminated Silane:

    • Prepare a 2% (v/v) solution of (3-Azidopropyl)triethoxysilane in anhydrous toluene in a sealed container under an inert atmosphere (e.g., nitrogen or argon).

    • Immerse the cleaned and dried substrates in the silane solution.

    • Incubate for 2-4 hours at room temperature with gentle agitation.

    • Remove the substrates and rinse thoroughly with fresh toluene to remove any non-covalently bound silane.

    • Sonicate the substrates in toluene for 5 minutes, followed by rinsing with ethanol and then DI water.

    • Dry the substrates under a stream of nitrogen gas.

    • Cure the silanized substrates in an oven at 110°C for 30-60 minutes to promote stable siloxane bond formation.

    • The azide-functionalized substrates are now ready for biomolecule immobilization via click chemistry.

Protocol 2: Immobilization of an Alkyne-Modified Biomolecule via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "clicking" of an alkyne-containing biomolecule (e.g., protein, peptide) to the azide-functionalized surface.

Materials:

  • Azide-functionalized substrate (from Protocol 1)

  • Alkyne-modified biomolecule

  • Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in DI water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in DI water)

  • Sodium ascorbate stock solution (e.g., 100 mM in DI water, freshly prepared)

  • DI water

Procedure:

  • Prepare the Click Reaction Solution: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order. The final concentrations may need to be optimized for your specific application.

    • Alkyne-modified biomolecule dissolved in PBS to the desired concentration (e.g., 10-100 µM).

    • THPTA stock solution to a final concentration of 1 mM.

    • CuSO₄ stock solution to a final concentration of 0.5 mM.

    • Gently mix the solution.

    • Initiate the reaction by adding sodium ascorbate stock solution to a final concentration of 5 mM.

  • Immobilization Reaction:

    • Place the azide-functionalized substrate in a suitable reaction vessel (e.g., a petri dish or a multi-well plate).

    • Cover the surface of the substrate with the freshly prepared click reaction solution.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Rinse the substrate thoroughly with PBS to remove any unreacted biomolecule and reaction components.

    • Rinse with DI water.

    • Dry the surface under a gentle stream of nitrogen gas.

  • Storage:

    • Store the biomolecule-immobilized surface in a hydrated state at 4°C until use.

Protocol 3: Cell Adhesion Assay on Immobilized Biomolecule Surfaces

This protocol provides a general method for assessing the biological activity of an immobilized cell-adhesive ligand (e.g., RGD peptide).

Materials:

  • Biomolecule-immobilized and control (e.g., PEG-passivated) surfaces in a sterile multi-well plate format.

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Bovine serum albumin (BSA)

  • Trypsin-EDTA

  • Cells of interest (e.g., fibroblasts, endothelial cells)

  • Calcein-AM or other suitable cell viability stain

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Surface Preparation:

    • Place the sterile biomolecule-immobilized and control surfaces in a multi-well plate.

    • Wash the surfaces with sterile PBS.

    • Block any remaining non-specific binding sites by incubating with a solution of 1% BSA in PBS for 1 hour at 37°C.

    • Wash three times with sterile PBS.

  • Cell Seeding:

    • Harvest the cells using trypsin-EDTA and resuspend them in serum-free cell culture medium.

    • Count the cells and adjust the concentration to the desired seeding density (e.g., 1 x 10⁵ cells/mL).

    • Add the cell suspension to each well containing the functionalized surfaces.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a defined period (e.g., 30-60 minutes) to allow for cell adhesion.

  • Washing:

    • Gently wash the surfaces with warm PBS to remove non-adherent cells. The number and vigor of the washes can be optimized to control the stringency of the assay.

  • Quantification of Adherent Cells:

    • Add a solution of Calcein-AM in serum-free medium to each well and incubate for 30 minutes at 37°C.

    • Measure the fluorescence intensity using a fluorescence plate reader. The fluorescence intensity is proportional to the number of viable, adherent cells.

    • Alternatively, visualize and count the adherent cells using a fluorescence microscope.

Visualizations

Experimental_Workflow cluster_0 Surface Preparation cluster_1 Biomolecule Immobilization cluster_2 Application: Cell-Based Assay Substrate Glass or Silicon Substrate Clean Piranha Cleaning (Hydroxylation) Substrate->Clean Silanize Silanization with Azide-Silane Clean->Silanize Azide_Surface Azide-Functionalized Surface Silanize->Azide_Surface CuAAC CuAAC Click Chemistry (CuSO4, Na-Ascorbate, THPTA) Azide_Surface->CuAAC Alkyne_Biomolecule Alkyne-Modified Biomolecule Alkyne_Biomolecule->CuAAC Immobilized_Surface Biomolecule-Immobilized Surface CuAAC->Immobilized_Surface Cell_Seeding Cell Seeding Immobilized_Surface->Cell_Seeding Incubation Incubation and Washing Cell_Seeding->Incubation Analysis Quantification of Adherent Cells Incubation->Analysis Signaling_Pathway cluster_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Immobilized Ligand (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Binding & Dimerization Autophosphorylation Receptor Autophosphorylation Receptor->Autophosphorylation GRB2_SOS GRB2/SOS Complex Autophosphorylation->GRB2_SOS Recruitment RAS Ras-GDP GRB2_SOS->RAS RAS_GTP Ras-GTP RAS->RAS_GTP GTP exchange RAF Raf RAS_GTP->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factor Transcription Factor (e.g., Elk-1) ERK->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Activation Cellular_Response Cellular Response (Proliferation, Differentiation, Adhesion) Gene_Expression->Cellular_Response

References

Troubleshooting & Optimization

troubleshooting low yield in m-PEG12-azide click chemistry reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues with m-PEG12-azide click chemistry reactions.

Troubleshooting Guide

Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound has a very low yield. What are the first things I should check?

A2: When encountering low product yield in a CuAAC reaction, a systematic check of your reagents and reaction setup is crucial. Here are the most common initial points of failure:

  • Reagent Integrity: Verify the purity of your this compound and alkyne-containing molecule. Azides can be sensitive to light and heat, so proper storage is important.[1] Ensure your reducing agent, such as sodium ascorbate, is fresh as it can degrade over time.[1]

  • Catalyst Activity: The reaction requires the presence of active Cu(I). If you are generating Cu(I) in situ from a Cu(II) source (like CuSO₄), ensure the reducing agent is in sufficient excess.[1] If using a direct Cu(I) source (like CuI or CuBr), make sure it has not been oxidized to the inactive Cu(II) state.[1][2]

  • Oxygen Exclusion: Oxygen can oxidize the active Cu(I) catalyst to Cu(II), thereby halting the reaction. While not always necessary, deoxygenating your solvents by bubbling with nitrogen or argon can be beneficial.

  • Solubility Issues: Ensure all reactants, including the this compound, alkyne, and catalyst complex, are fully dissolved in the chosen solvent system. Poor solubility is a common reason for incomplete reactions. Using co-solvents may be necessary.

Q2: I'm observing a precipitate forming in my CuAAC reaction. What could it be and how can I prevent it?

A2: Precipitate formation during a CuAAC reaction can be due to several factors:

  • Insoluble Copper Acetylide: Some terminal alkynes can react with Cu(I) to form insoluble copper acetylide complexes, which appear as a red or purple precipitate. This deactivates both the alkyne and the catalyst.

  • Poor Reagent Solubility: One or more of your reactants may be precipitating out of solution, especially if you are using a solvent system in which they have limited solubility.

To address this, consider the following:

  • Solvent System Optimization: If solubility is the issue, try a different solvent or a co-solvent system. Common solvents for click chemistry include DMSO, DMF, t-BuOH/H₂O mixtures, and acetonitrile. For PEGylated compounds, aqueous buffer systems are often used.

  • Use of Ligands: A stabilizing ligand for the copper catalyst, such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can help keep the copper in its active Cu(I) state and improve its solubility, preventing the formation of inactive precipitates. A ligand-to-copper ratio of 2:1 or even 5:1 is often recommended.

  • Modify the Alkyne: If you suspect copper acetylide formation with a specific alkyne like propiolic acid, consider using an esterified version of the alkyne, which can be less prone to this side reaction.

Q3: My Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is slow or incomplete. What can I do to improve the yield?

A3: While SPAAC (copper-free click chemistry) avoids the issues of copper toxicity and catalyst oxidation, low yields can still occur. Here are some troubleshooting steps:

  • Reactant Concentration: To maximize the efficiency of a SPAAC reaction, it is recommended to keep the concentrations of the this compound and the strained cyclooctyne (e.g., DBCO, BCN) as high as possible.

  • Stoichiometry: Using a slight molar excess (e.g., 1.5-fold) of one reactant, often the more accessible one, can help drive the reaction to completion.

  • Solvent Choice: The choice of solvent can influence the reaction rate. For biological applications, PBS is a common choice, but organic solvents like DMSO or DMF can also be used depending on the solubility of your substrates.

  • Temperature and Time: SPAAC reactions can be performed at various temperatures, from 4°C to 37°C or higher. Reaction times can range from a few hours to 48 hours. If your reaction is sluggish, consider increasing the temperature or allowing it to proceed for a longer duration.

  • Purity of Strained Alkyne: Ensure the purity and stability of your cyclooctyne reagent, as these can be complex molecules.

Q4: How do I know if my click reaction has gone to completion, and what is the best way to purify the product?

A4: Monitoring the reaction progress is key to determining completion. This can be done using analytical techniques such as:

  • Thin-Layer Chromatography (TLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • ¹H NMR

Once the reaction is complete, purification is often necessary to remove unreacted starting materials, the copper catalyst, and ligands. Common purification methods include:

  • Aqueous Washes with Chelating Agents: For CuAAC reactions, washing the reaction mixture with an aqueous solution of a chelating agent like EDTA is effective at removing the copper catalyst.

  • Solid-Phase Scavengers: Resins functionalized with chelating groups can be used to bind and remove the copper catalyst by simple filtration.

  • Size-Exclusion Chromatography (SEC): This is a useful technique for separating the larger PEGylated product from smaller molecule impurities.

  • Dialysis: For high molecular weight PEG conjugates, dialysis can be an effective purification method.

  • Precipitation: The product can sometimes be purified by precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for a CuAAC reaction involving this compound?

A1: While a 1:1 stoichiometry is theoretical, in practice, using a slight excess (1.1-1.5 equivalents) of the more readily available or less expensive reactant can help to drive the reaction to completion.

Q2: What is the best solvent for my this compound click reaction?

A2: The ideal solvent depends on the solubility of all reactants. For PEGylated molecules, aqueous systems or mixtures of water with a miscible organic solvent are common. A variety of solvents can be used for click chemistry, including DMSO, DMF, THF, acetonitrile, and t-BuOH/H₂O mixtures. The choice will depend on the specific alkyne being used.

Q3: Do I need to run my CuAAC reaction under an inert atmosphere?

A3: Oxygen can deactivate the Cu(I) catalyst. While many click reactions proceed well without rigorous exclusion of air, especially when a sufficient excess of a reducing agent is used, deoxygenating the reaction mixture by bubbling with an inert gas like nitrogen or argon can improve reproducibility and yield, particularly for sensitive substrates or low concentration reactions.

Q4: At what temperature should I run my click reaction?

A4: Most CuAAC reactions are efficient at room temperature. Gentle heating (e.g., 40-50°C) can sometimes increase the reaction rate, but caution should be exercised as it can also promote side reactions. SPAAC reactions are often performed at temperatures ranging from 4°C to 37°C.

Q5: Why is there a green or blue tint in my purified product after a CuAAC reaction?

A5: A green or blue color in your final product is a strong indication of residual copper contamination, typically from the Cu(II) species. This suggests that your purification method was not sufficient to remove all of the copper catalyst. Further purification using a chelating agent or a copper scavenger is recommended.

Quantitative Data Summary

Table 1: Typical Reaction Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG-Azides

ParameterTypical Range/ValueNotes
Reactants Azide-PEG, Alkyne-functionalized moleculeMolar ratio of azide to alkyne is typically 1:1 to 1.5:1.
Copper Source CuSO₄·5H₂O, CuBrCuSO₄ is often used with a reducing agent to generate Cu(I) in situ.
Reducing Agent Sodium AscorbateTypically used in excess.
Ligand THPTA, TBTAA 2:1 or 5:1 ligand-to-copper ratio is often recommended to stabilize the Cu(I) catalyst.
Solvent DMSO, t-BuOH/H₂O, DMF, PBSThe choice depends on the solubility of the reactants.
Temperature Room Temperature to 50°CGentle heating can increase the rate.
Reaction Time 30 minutes to 48 hoursMonitored by TLC, LC-MS, or NMR.
Reported Yields High to quantitativeOften >90% under optimized conditions.

Table 2: Typical Reaction Conditions for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with PEG-Azides

ParameterTypical Range/ValueNotes
Reactants Azide-PEG, Cyclooctyne-functionalized molecule (e.g., DBCO, BCN)Molar ratio of azide to cyclooctyne is often 1.5:1.
Solvent PBS (pH 7.3), DMSO, DMFThe choice of solvent depends on the application and reactant solubility.
Temperature 4°C to 37°COften performed at physiological temperatures for biological applications.
Reaction Time 2 to 48 hoursReaction progress can be monitored by appropriate analytical methods.
Reported Yields Generally highCan be quantitative, though may be slower than CuAAC.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general starting point. Optimization of reactant concentrations, catalyst loading, ligand, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Solvent (e.g., DMSO, t-BuOH/H₂O mixture)

  • Deionized water

  • Nitrogen or Argon gas (optional, for deoxygenation)

Procedure:

  • Reactant Preparation: Dissolve the this compound and the alkyne-functionalized molecule in the chosen solvent system. If using aqueous buffers, ensure all components are soluble.

  • Catalyst Premix Preparation: In a separate vial, prepare a stock solution of the copper/ligand premix. For example, mix CuSO₄ and THPTA in a 1:5 molar ratio in deionized water.

  • Reaction Setup: To the solution of the azide and alkyne, add the copper/ligand premix.

  • Initiation: Add a freshly prepared solution of sodium ascorbate to the reaction mixture to reduce the Cu(II) to the active Cu(I) catalyst.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR) until completion.

  • Work-up and Purification: Once the reaction is complete, the product can be purified. Common purification methods include precipitation, dialysis (for high molecular weight PEGs), or column chromatography. To remove the copper catalyst, an aqueous wash with an EDTA solution is recommended.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for copper-free click chemistry using a strained cyclooctyne.

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)

  • Solvent (e.g., Phosphate-Buffered Saline (PBS) pH 7.3, DMSO)

Procedure:

  • Reactant Preparation: Dissolve the this compound and the cyclooctyne-functionalized molecule in the chosen solvent. For biological applications, PBS is a common choice.

  • Reaction Setup: Mix the solutions of the azide and cyclooctyne. To maximize reaction efficiency, it is recommended to keep the concentrations of the reactants as high as possible. A 1.5-fold molar excess of the azide-labeled molecule is often used.

  • Incubation: Incubate the reaction mixture at the desired temperature (e.g., 37°C or 4°C).

  • Reaction Monitoring: The reaction can be monitored over time using appropriate analytical methods. Reaction times can range from 2 to 48 hours.

  • Purification (if necessary): In many cases, especially for bioconjugation, the reaction is clean enough that no further purification is required before the next step. If purification is needed, methods like size-exclusion chromatography or dialysis can be employed.

Visualizations

CuAAC_Troubleshooting Start Low Yield in This compound CuAAC CheckReagents Check Reagent Integrity & Purity Start->CheckReagents CheckCatalyst Verify Catalyst Activity (Cu(I)) Start->CheckCatalyst CheckSolubility Ensure Complete Solubility Start->CheckSolubility CheckOxygen Consider Oxygen Exclusion Start->CheckOxygen Optimization Optimization Steps CheckReagents->Optimization CheckCatalyst->Optimization CheckSolubility->Optimization CheckOxygen->Optimization OptimizeSolvent Optimize Solvent System Optimization->OptimizeSolvent UseLigand Add/Optimize Stabilizing Ligand Optimization->UseLigand AdjustStoichiometry Adjust Reactant Stoichiometry Optimization->AdjustStoichiometry VaryTemp Vary Reaction Temperature Optimization->VaryTemp

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification Prep_Reactants Dissolve Azide & Alkyne Mix Mix Reactants and Catalyst Premix Prep_Reactants->Mix Prep_Catalyst Prepare Cu/Ligand Premix Prep_Catalyst->Mix Prep_Reducing Prepare Reducing Agent Solution Initiate Add Reducing Agent to Initiate Mix->Initiate Monitor Monitor Reaction (TLC, LC-MS) Initiate->Monitor Workup Aqueous Workup (e.g., EDTA wash) Monitor->Workup Reaction Complete Purify Purify Product (SEC, Dialysis, etc.) Workup->Purify Analyze Analyze Final Product Purify->Analyze

Caption: General experimental workflow for a CuAAC reaction.

References

how to avoid side products in m-PEG12-azide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during m-PEG12-azide reactions, particularly in the context of bioconjugation via click chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: this compound is a monodisperse Polyethylene Glycol (PEG) linker primarily used in bioconjugation and drug delivery.[1] Its azide functional group allows for highly efficient and specific "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These reactions are used to covalently attach the PEG linker to molecules containing alkyne, BCN (Bicyclononyne), or DBCO (Dibenzocyclooctyne) groups, thereby modifying proteins, peptides, nanoparticles, or small molecules to improve their solubility, stability, and pharmacokinetic properties.[4][5]

Q2: My CuAAC reaction with this compound has a low yield. What are the potential causes?

A2: Low yields in CuAAC reactions are often not due to the this compound itself but rather to suboptimal reaction conditions. The most common causes include:

  • Inactive Copper Catalyst: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.

  • Degraded Reagents: The reducing agent used to generate Cu(I) in situ, typically sodium ascorbate, can degrade over time. Ensure it is from a fresh stock. The alkyne-containing molecule may also be impure or degraded.

  • Incorrect Stoichiometry: While a 1:1 ratio is theoretical, using a slight excess (1.1-1.5 equivalents) of the more accessible reactant can help drive the reaction to completion.

  • Suboptimal Solvent or pH: The reaction requires a solvent system that fully dissolves all reactants. Co-solvents like DMSO or DMF with aqueous buffers are common. The optimal pH for CuAAC is typically between 4 and 7.

Q3: Are there alternatives to copper-catalyzed click chemistry for this compound?

A3: Yes, the primary alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not require a copper catalyst, making it ideal for applications where copper toxicity is a concern, such as in live-cell labeling. In SPAAC, the this compound reacts with a strained cyclooctyne, such as DBCO or BCN. The reaction is driven by the release of ring strain in the cyclooctyne and is highly bioorthogonal.

Q4: How should I store this compound?

A4: this compound should be stored at -20°C in a dry environment, protected from light. For solutions, it is recommended to prepare aliquots and store them at -20°C for up to one month to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Side Products and Purification

Issue 1: Identification of Unexpected Side Products

Potential Problem: Your final product mixture shows unexpected impurities upon analysis by LC-MS or NMR.

Troubleshooting Steps:

  • Review the Reaction Type:

    • For CuAAC reactions: The most common side product is the homodimerization of your alkyne-containing molecule (oxidative coupling), which is promoted by the presence of oxygen and Cu(II).

    • For SPAAC reactions: These reactions are generally very clean with minimal byproducts. Impurities are more likely to be related to the starting materials.

    • During this compound synthesis (from m-PEG12-OH): Incomplete conversion can leave unreacted m-PEG12-OH. Hydrolysis of the tosylate or mesylate intermediate can also revert it back to the alcohol.

  • Characterize the Impurity: Use analytical techniques like LC-MS to determine the molecular weight of the side product. This can help identify it as an unreacted starting material, a homodimer, or a hydrolysis product.

  • Implement Preventative Measures:

    • To prevent alkyne homodimerization: Degas your reaction solvent by bubbling with an inert gas like argon or nitrogen before adding the copper catalyst. Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present to maintain copper in the Cu(I) state.

    • To ensure complete conversion of starting materials: Use a slight excess of one of the reactants and monitor the reaction progress by TLC or LC-MS to ensure it goes to completion.

Issue 2: Difficulty in Purifying the PEGylated Product

Potential Problem: You are struggling to separate your final this compound conjugate from unreacted starting materials, particularly excess this compound.

Troubleshooting Steps:

  • Select the Appropriate Purification Method:

    • Size Exclusion Chromatography (SEC): This is the most effective method for separating the larger PEGylated product from smaller, unreacted molecules like excess this compound or other low molecular weight reagents.

    • Ion Exchange Chromatography (IEX): This technique is useful if your target molecule has a charge that is significantly altered upon PEGylation. The shielding of surface charges by the neutral PEG chain can be exploited for separation.

    • Dialysis/Ultrafiltration: These membrane-based techniques can be used to remove smaller impurities but may not provide high-resolution separation between the desired product and species of similar size.

  • Optimize Chromatography Conditions:

    • For SEC, ensure the column has the appropriate pore size to resolve your PEGylated product from the unreacted PEG.

    • For IEX, optimize the pH and salt gradient to achieve the best separation based on the charge differences between your product and impurities.

Summary of Potential Side Products

Side ProductReaction TypeCause of FormationPrevention/Minimization Strategy
Alkyne Homodimer CuAACOxidative coupling of the alkyne starting material, catalyzed by Cu(II) in the presence of oxygen.Degas solvents; use a sufficient amount of reducing agent (e.g., sodium ascorbate); use a stabilizing ligand for Cu(I).
Unreacted this compound CuAAC / SPAACIncomplete reaction due to incorrect stoichiometry, insufficient reaction time, or inactive catalyst (for CuAAC).Use a slight excess of the alkyne partner; monitor reaction to completion; ensure catalyst and reagents are active.
Unreacted Alkyne/BCN/DBCO CuAAC / SPAACIncomplete reaction, often due to using an excess of this reagent to drive the reaction.Use optimized stoichiometry; purify the final product using appropriate chromatography.
m-PEG12-OH Synthesis of this compoundIncomplete conversion of the hydroxyl group to the azide, or hydrolysis of an intermediate (e.g., tosylate/mesylate).Use sufficient excess of azidating agent (e.g., sodium azide); ensure anhydrous reaction conditions to prevent hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent: e.g., a mixture of deionized water and DMSO (or other suitable co-solvent)

Procedure:

  • Reactant Preparation: Dissolve the alkyne-functionalized molecule (1.0 equivalent) and this compound (1.2 equivalents) in the chosen solvent system.

  • Degassing: Sparge the solution with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Catalyst Preparation: In separate vials, prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 500 mM in water).

  • Reaction Initiation: To the degassed solution of azide and alkyne, add the CuSO₄ solution to a final concentration of 0.1 equivalents.

  • Immediately after, add the sodium ascorbate solution to a final concentration of 0.5 equivalents.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by an appropriate analytical technique (e.g., LC-MS or TLC). Reactions are often complete within 1-4 hours.

  • Work-up: Once the reaction is complete, the copper catalyst can be removed by washing with an EDTA solution or by using a copper-chelating resin. The product can then be purified.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

Materials:

  • Crude reaction mixture from Protocol 1

  • SEC column with appropriate molecular weight range

  • Mobile phase (e.g., Phosphate-Buffered Saline, PBS)

  • HPLC system with a UV detector

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the crude reaction mixture through a 0.22 µm filter to remove any particulate matter.

  • Injection: Inject the filtered sample onto the SEC column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The larger PEGylated conjugate will elute before the smaller, unreacted this compound and other low molecular weight impurities.

  • Fraction Collection: Collect fractions corresponding to the desired product peak, as identified by the UV detector.

  • Analysis: Analyze the collected fractions for purity by LC-MS or another suitable method.

  • Pooling and Concentration: Pool the pure fractions and concentrate the sample if necessary.

Visualizations

G Workflow for this compound CuAAC Reaction cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_side_reaction Potential Side Reaction p1 Dissolve Alkyne & this compound p2 Degas Solution (Ar/N2) p1->p2 sr1 O2 Presence p1->sr1 r1 Add CuSO4 Solution p2->r1 r2 Add Sodium Ascorbate Solution r1->r2 r3 Stir at Room Temperature r2->r3 a1 Monitor by LC-MS/TLC r3->a1 a2 Work-up (e.g., EDTA wash) a1->a2 a3 Purify by SEC a2->a3 a4 Characterize Final Product a3->a4 sr2 Cu(I) -> Cu(II) Oxidation sr1->sr2 sr3 Alkyne Homodimerization sr2->sr3 sr3->a3 Separated during SEC

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: Troubleshooting decision tree for low yield in this compound click reactions.

References

Technical Support Center: Purification of m-PEG12-Azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of m-PEG12-azide labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound labeled proteins?

The primary challenges arise from the heterogeneity of the PEGylation reaction mixture.[1][] This mixture often contains the desired PEGylated protein, unreacted protein, excess this compound, and potentially byproducts from the labeling reaction (e.g., hydrolyzed PEG reagent).[1][] The purification strategy must effectively separate these components to obtain a pure product.

Q2: What are the most common purification methods for PEGylated proteins?

The most widely used purification techniques for PEGylated proteins are based on chromatography, including Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).[1] Non-chromatographic methods like dialysis and Tangential Flow Filtration (TFF) are also employed, particularly for removing small molecule impurities.

Q3: How does the azide group on the m-PEG12 linker influence the purification strategy?

The azide group itself has a minimal direct impact on the physicochemical properties used for purification (size, charge, hydrophobicity). However, its presence implies the use of click chemistry for conjugation. Therefore, the purification strategy must account for the removal of unreacted this compound and any catalysts or reagents used in the click reaction.

Q4: Can I use the same purification protocol for different proteins labeled with this compound?

While the general principles remain the same, the optimal purification protocol will be protein-specific. The choice of method and its parameters (e.g., column resin, buffer pH, salt concentration) will depend on the intrinsic properties of the target protein, such as its size, isoelectric point (pI), and surface hydrophobicity.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound labeled proteins.

Low Yield of PEGylated Protein
Possible Cause Solution
Suboptimal Labeling Reaction Before purification, ensure the PEGylation reaction has proceeded efficiently. Optimize reaction conditions such as the molar ratio of this compound to protein, reaction time, temperature, and pH.
Protein Precipitation The addition of PEG can sometimes affect protein solubility. If precipitation is observed, consider adjusting the buffer composition (e.g., pH, ionic strength) or adding solubilizing agents.
Non-specific Binding to Chromatography Resin The PEGylated protein may be binding irreversibly to the column matrix. For SEC, ensure the use of a bio-inert column to minimize interactions. For IEX and HIC, screen different resins and optimize buffer conditions to ensure proper elution.
Loss of Protein During Dialysis/TFF Ensure the molecular weight cut-off (MWCO) of the dialysis membrane or TFF cassette is appropriate to retain the PEGylated protein while allowing smaller impurities to pass through.
Incomplete Removal of Unreacted this compound
Possible Cause Solution
Inefficient Dialysis or Desalting For small-scale purification, desalting columns can effectively remove small molecules. For larger volumes, dialysis is a good option. Ensure sufficient buffer changes (at least 3) and an adequate volume of dialysis buffer.
Co-elution in Size Exclusion Chromatography (SEC) If the unreacted this compound is not significantly smaller than the protein, there might be some overlap in elution profiles. Optimize the SEC column and running conditions for better resolution.
Inadequate Washing in IEX or HIC Ensure thorough washing of the column with the appropriate buffer to remove all non-bound and weakly bound species before eluting the PEGylated protein.
Poor Separation of PEGylated and Un-PEGylated Protein
Possible Cause Solution
Insufficient Resolution in SEC The hydrodynamic radius of the mono-PEGylated protein may not be sufficiently different from the un-PEGylated protein for baseline separation, especially for large proteins and small PEG chains. Consider using a longer column or a resin with a more suitable fractionation range.
Suboptimal Conditions in IEX The charge-shielding effect of PEG can reduce the difference in surface charge between PEGylated and un-PEGylated protein. Optimize the pH and salt gradient to maximize the charge difference and achieve better separation. IEX is often the method of choice for this separation.
Ineffective HIC Separation HIC separates based on hydrophobicity, which can be altered by PEGylation. The effectiveness of HIC can be highly protein-dependent and may require significant optimization of the salt type and concentration.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the key characteristics of the primary purification techniques for this compound labeled proteins.

Technique Principle of Separation Primary Application Advantages Limitations Reported Purity
Size Exclusion Chromatography (SEC) Hydrodynamic Radius (Size)Removal of aggregates and unreacted PEG-azide.Robust, predictable, and can be performed under native conditions.Limited resolution for separating species of similar size (e.g., mono- vs. di-PEGylated).>99% for removal of aggregates.
Ion Exchange Chromatography (IEX) Net Surface ChargeSeparation of un-PEGylated, mono-PEGylated, and multi-PEGylated species.High resolution, high capacity, and can separate positional isomers.The charge-shielding effect of PEG can sometimes reduce separation efficiency.>95% purity can be achieved.
Hydrophobic Interaction Chromatography (HIC) Surface HydrophobicityPolishing step to remove impurities with different hydrophobicity.Orthogonal separation mechanism to SEC and IEX.Performance is highly protein-dependent and can be difficult to predict.Variable, often used in combination with other methods.
Dialysis / Tangential Flow Filtration (TFF) Molecular Weight Cut-offRemoval of small molecules like unreacted PEG-azide and buffer exchange.Simple, scalable, and cost-effective.Cannot separate different PEGylated species or un-PEGylated protein.Effective for desalting and buffer exchange.

Experimental Protocols

Protocol 1: Purification of this compound Labeled Protein using Size Exclusion Chromatography (SEC)

Objective: To remove aggregates and excess unreacted this compound from the labeled protein solution.

Materials:

  • SEC column (e.g., Superdex 200 Increase or similar)

  • HPLC or FPLC system

  • SEC running buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Labeled protein solution

  • 0.22 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of SEC running buffer at the desired flow rate (e.g., 0.5 mL/min for an analytical column).

  • Sample Preparation: Centrifuge the labeled protein solution at 10,000 x g for 10 minutes to remove any precipitates. Filter the supernatant through a 0.22 µm syringe filter.

  • Injection: Inject the prepared sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the SEC running buffer at a constant flow rate. Monitor the elution profile using UV absorbance at 280 nm. Collect fractions corresponding to the different peaks. The PEGylated protein should elute earlier than the un-PEGylated protein and significantly earlier than the small this compound molecule.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm the identity and purity of the PEGylated protein.

Protocol 2: Purification of this compound Labeled Protein using Ion Exchange Chromatography (IEX)

Objective: To separate un-PEGylated, mono-PEGylated, and multi-PEGylated protein species.

Materials:

  • IEX column (cation or anion exchange, chosen based on the protein's pI)

  • HPLC or FPLC system

  • Binding Buffer (low salt concentration, e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)

  • Elution Buffer (high salt concentration, e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0 for anion exchange)

  • Labeled protein solution

Procedure:

  • Buffer Preparation: Prepare the binding and elution buffers. The pH of the buffers should be chosen to ensure the protein binds to the column. For anion exchange, the buffer pH should be above the protein's pI, and for cation exchange, it should be below the pI.

  • Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of Binding Buffer.

  • Sample Preparation: If necessary, perform a buffer exchange of the labeled protein solution into the Binding Buffer using a desalting column or dialysis.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Washing: Wash the column with several column volumes of Binding Buffer to remove any unbound material, including unreacted this compound.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (from 0% to 100% Elution Buffer over 20-30 column volumes). Un-PEGylated protein will typically elute first, followed by mono-PEGylated, and then multi-PEGylated species, due to the charge-shielding effect of the PEG chains.

  • Fraction Collection and Analysis: Collect fractions throughout the elution gradient and analyze them by SDS-PAGE and/or mass spectrometry to identify the fractions containing the desired PEGylated species.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification Strategies cluster_analysis Analysis protein Target Protein reaction Click Chemistry Reaction protein->reaction peg_azide This compound peg_azide->reaction mixture Heterogeneous Mixture reaction->mixture sec Size Exclusion Chromatography (SEC) mixture->sec Size-based iex Ion Exchange Chromatography (IEX) mixture->iex Charge-based hic Hydrophobic Interaction Chromatography (HIC) mixture->hic Hydrophobicity-based dialysis Dialysis / TFF mixture->dialysis Size-based (small molecules) analysis SDS-PAGE, Mass Spec, etc. sec->analysis iex->analysis hic->analysis dialysis->analysis pure_protein Purified PEGylated Protein analysis->pure_protein

Caption: General workflow for the purification and analysis of this compound labeled proteins.

troubleshooting_logic start Low Purity or Yield? check_reaction Verify Labeling Efficiency start->check_reaction Low Yield check_solubility Assess Protein Solubility start->check_solubility Precipitation optimize_sec Optimize SEC (Column, Flow Rate) start->optimize_sec Poor Separation (SEC) optimize_iex Optimize IEX (pH, Gradient) start->optimize_iex Poor Separation (IEX) optimize_hic Optimize HIC (Salt, Resin) start->optimize_hic Poor Separation (HIC) check_mwco Check Dialysis/ TFF MWCO start->check_mwco Sample Loss end Improved Purity/ Yield check_reaction->end check_solubility->end optimize_sec->end optimize_iex->end optimize_hic->end check_mwco->end

Caption: A logical troubleshooting guide for common purification issues.

References

Technical Support Center: Improving the Stability of m-PEG12-azide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG12-azide conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their this compound conjugates during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions regarding the stability of this compound and its conjugates.

Q1: My this compound conjugate appears to have degraded. What are the likely causes?

A1: Degradation of this compound conjugates can be attributed to several factors. The two primary points of instability are the azide functional group and the polyethylene glycol (PEG) backbone.

  • Azide Group Instability: While generally stable, the azide group can be susceptible to degradation under certain conditions. Exposure to strong acids or reducing agents can lead to the reduction of the azide to an amine. Additionally, prolonged exposure to light, particularly UV light, can cause photolytic decomposition of alkyl azides, potentially leading to the formation of reactive nitrenes and subsequent side products like aldehydes.[1]

  • PEG Backbone Instability: The ether linkages in the PEG backbone can undergo hydrolysis, especially under strongly acidic or basic conditions, leading to chain cleavage. Oxidative degradation is another significant pathway, particularly at elevated temperatures in the presence of oxygen, which can result in chain scission and the formation of various degradation products including formaldehyde, acetaldehyde, and acrolein.[1][2]

Q2: What are the recommended storage conditions for this compound and its solutions?

A2: To ensure maximum stability, this compound should be stored as a solid at -20°C in a tightly sealed container, protected from light. If you need to prepare stock solutions, it is recommended to do so in an anhydrous, inert solvent like DMSO or DMF and store them in small aliquots at -20°C for up to one month. Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation. Avoid repeated freeze-thaw cycles.

ParameterRecommended ConditionRationale
Temperature (Solid) -20°CMinimizes thermal degradation of the PEG backbone and azide group.
Temperature (Solution) -20°C (for up to one month)Reduces the rate of hydrolysis and other degradation reactions in solution.
Light Exposure Store in the darkPrevents photolytic decomposition of the azide group.[1]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidative degradation of the PEG backbone.[2]
pH (in solution) Neutral (pH 6-8)Avoids acid or base-catalyzed hydrolysis of the PEG ether linkages.

Q3: I am observing low conjugation efficiency in my click chemistry reaction. Could my this compound have degraded?

A3: Yes, degradation of the azide functionality is a possible cause for low conjugation efficiency. If the azide group has been compromised, it will not effectively participate in the click reaction. You can verify the integrity of the azide group using analytical techniques like FTIR or NMR spectroscopy. Another common issue is the presence of impurities in your reaction, such as copper-chelating agents or reducing agents that can interfere with the catalyst.

Q4: My purified this compound conjugate is showing signs of aggregation or precipitation over time. What could be the cause and how can I prevent it?

A4: Aggregation of PEGylated conjugates can occur due to several factors, including:

  • Degradation of the PEG chain: Cleavage of the PEG chain can expose more of the hydrophobic core of the conjugated molecule, leading to aggregation.

  • Buffer conditions: The choice of buffer, its pH, and ionic strength can significantly impact the stability of the conjugate. Some buffers may interact with the conjugate and promote aggregation.

  • Concentration: High concentrations of the conjugate can increase the likelihood of aggregation.

To prevent aggregation, ensure proper storage conditions, use a suitable buffer system, and consider storing the conjugate at a lower concentration if possible.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound Conjugates

This protocol is a general guideline for conducting a forced degradation study to understand the stability of your this compound conjugate under various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of your this compound conjugate at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C or 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature for various time points. Neutralize the samples with 0.1 M HCl before analysis.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for various time points.
  • Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for various time points.
  • Photostability: Expose the stock solution to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration. Keep a control sample wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze the stressed samples and a non-stressed control at each time point using a stability-indicating analytical method, such as reverse-phase HPLC with UV and/or mass spectrometric detection.
  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Protocol 2: Analytical Methods for Stability Assessment

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column can be developed to separate the this compound conjugate from its potential degradation products. A gradient elution with a mobile phase consisting of water and acetonitrile with an additive like formic acid is often effective. Detection can be performed using a UV detector (if the conjugate has a chromophore) and a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) for universal detection of non-volatile analytes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the integrity of the this compound conjugate. The disappearance of the characteristic proton signals adjacent to the azide group or changes in the PEG backbone signals can indicate degradation.

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool for identifying degradation products. By comparing the mass spectra of stressed and unstressed samples, you can identify fragment ions and new species corresponding to degradation products.

Data Presentation: Expected Stability Trends

The following tables summarize the expected stability trends of this compound conjugates under different conditions based on the known stability of PEG and organic azides.

Table 1: Effect of pH on Stability

pH RangeExpected Stability of PEG Ether LinkageExpected Stability of Azide GroupOverall Impact on Conjugate Stability
< 4 Prone to acid-catalyzed hydrolysisGenerally stable, but strong acid can cause protonation and potential reactionsDecreased stability due to PEG backbone cleavage
4 - 6 Generally stableStableGood stability
6 - 8 Optimal stabilityOptimal stabilityOptimal stability
8 - 10 Generally stableStableGood stability
> 10 Prone to base-catalyzed hydrolysisGenerally stable, but very high pH can be detrimentalDecreased stability due to PEG backbone cleavage

Table 2: Effect of Temperature on Stability

TemperatureExpected Stability of PEG Backbone (in air)Expected Stability of Azide GroupOverall Impact on Conjugate Stability
-20°C High stabilityHigh stabilityRecommended storage temperature
4°C Good stability for short to medium termGood stabilitySuitable for short-term storage
Room Temp (~25°C) Slow oxidative degradation over timeGenerally stable, but risk of slow degradationGradual degradation expected over long periods
40°C Increased rate of oxidative degradationPotential for slow thermal decompositionAccelerated degradation
> 60°C Significant oxidative and thermal degradationIncreased rate of thermal decompositionRapid degradation

Table 3: Effect of Light Exposure on Stability

Light ConditionExpected Stability of Azide GroupOverall Impact on Conjugate Stability
Darkness High stabilityOptimal stability
Ambient Laboratory Light Potential for slow photodecomposition over long periodsGradual degradation of the azide functionality
Direct Sunlight / UV Light Prone to rapid photodecompositionSignificant degradation of the azide functionality

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound conjugates.

DegradationPathways mPEG12_azide This compound Conjugate Degradation Degradation mPEG12_azide->Degradation Hydrolysis Hydrolysis (Acid/Base) Degradation->Hydrolysis Ether Linkage Oxidation Oxidation (Heat, O2) Degradation->Oxidation Ether Linkage Photolysis Photolysis (Light) Degradation->Photolysis Azide Group PEG_cleavage PEG Backbone Cleavage Hydrolysis->PEG_cleavage Oxidation->PEG_cleavage Azide_reduction Azide Reduction/ Decomposition Photolysis->Azide_reduction

Caption: Potential degradation pathways for this compound conjugates.

StabilityTestingWorkflow start Start: Prepare Conjugate Solution stress Apply Stress Conditions (Heat, pH, Light, Oxidizing Agent) start->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC, NMR, MS) sampling->analysis data Evaluate Data: - % Degradation - Identify Degradants analysis->data end End: Determine Stability Profile data->end

Caption: A typical workflow for a forced degradation study.

References

challenges in working with m-PEG12-azide in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG12-azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in aqueous solutions?

A1: this compound is a monodisperse polyethylene glycol (PEG) derivative with a terminal methoxy group and an azide (-N3) functional group.[1][2] The PEG chain consists of 12 ethylene glycol units, which imparts high water solubility and biocompatibility.[1][3][4] Its primary application is in bioconjugation and drug delivery through "click chemistry". The azide group can specifically react with alkyne-functionalized molecules in aqueous environments to form a stable triazole linkage. This is commonly used for:

  • PEGylation of proteins, peptides, and oligonucleotides to improve their pharmacokinetic properties.

  • Creating antibody-drug conjugates (ADCs).

  • Surface modification of materials to enhance biocompatibility.

  • Assembling complex molecular architectures and hydrogels.

Q2: How should I store this compound and its aqueous stock solutions?

A2: Proper storage is crucial to maintain the integrity of this compound.

FormStorage TemperatureDurationRecommendations
Solid (Powder) -20°CUp to 24 monthsKeep container tightly sealed in a cool, well-ventilated area, away from direct sunlight.
Stock Solutions -20°CUp to 1 monthPrepare aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least one hour. It is best to prepare and use solutions on the same day if possible.

Q3: Is this compound soluble in water and other common solvents?

A3: Yes, this compound is soluble in water. The hydrophilic PEG spacer significantly increases its solubility in aqueous media. It is also soluble in other common organic solvents such as DMSO, DMF, and DCM.

Q4: What types of click chemistry reactions can this compound participate in?

A4: this compound is a versatile reagent for azide-alkyne cycloaddition reactions, including:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common type of click chemistry, where a copper(I) catalyst is used to efficiently and regioselectively form a 1,4-disubstituted triazole.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that reacts with strained cyclooctynes like DBCO or BCN. The absence of a cytotoxic copper catalyst makes SPAAC ideal for experiments involving living cells.

Troubleshooting Guide

Problem 1: Low or no product yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

This is a common issue that can often be resolved by systematically checking the reaction components and conditions.

Logical Troubleshooting Flow for Low CuAAC Yield

G cluster_reagents Reagent Checks cluster_catalyst Catalyst System Checks cluster_conditions Reaction Condition Checks start Low/No Product Yield check_reagents 1. Verify Reagent Quality & Concentration start->check_reagents check_catalyst 2. Check Copper Catalyst System check_reagents->check_catalyst Reagents OK azide_ok This compound fresh? check_conditions 3. Review Reaction Conditions check_catalyst->check_conditions Catalyst System OK cu_source Cu(I) source or Cu(II) + reductant? check_purification 4. Evaluate Purification Method check_conditions->check_purification Conditions OK ph_ok pH within 4-12 range? success Reaction Optimized check_purification->success Purification OK alkyne_ok Alkyne substrate pure? reagents_quant Concentrations correct? reductant_fresh Reductant (Ascorbate) freshly prepared? ligand_present Ligand (e.g., THPTA) used? temp_ok Temperature appropriate? oxygen_excluded Oxygen excluded (if necessary)?

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

  • Possible Cause 1: Inactive Copper Catalyst. The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen in aqueous solutions.

    • Solution:

      • Use a reducing agent like sodium ascorbate to reduce Cu(II) to Cu(I) in situ. Always prepare sodium ascorbate solutions fresh.

      • Include a copper-coordinating ligand, such as THPTA or TBTA, in the reaction mixture. The ligand stabilizes the Cu(I) oxidation state, accelerates the reaction, and protects sensitive biomolecules from damage by reactive oxygen species.

      • For sensitive applications, deoxygenating the reaction buffer by sparging with nitrogen or argon can be beneficial.

  • Possible Cause 2: Reagent Degradation or Impurity.

    • Solution:

      • Ensure your this compound has been stored correctly at -20°C and that stock solutions are not too old.

      • Verify the purity and concentration of your alkyne-containing molecule.

      • The azide group can be reduced by strong reducing agents. Avoid harsh reductive conditions prior to the click reaction.

  • Possible Cause 3: Incorrect Order of Reagent Addition.

    • Solution: A common best practice is to first mix the CuSO₄ with the ligand, then add this mixture to the solution containing the azide and alkyne substrates. The reaction is then initiated by the addition of the reducing agent (e.g., sodium ascorbate). Adding ascorbate directly to the copper solution without a ligand can lead to the generation of reactive oxygen species.

Problem 2: Aggregation or precipitation is observed in the aqueous reaction mixture.

  • Possible Cause 1: Poor solubility of the alkyne-functionalized substrate. While this compound is highly soluble, your binding partner may not be.

    • Solution:

      • Consider adding a small percentage of a water-miscible organic co-solvent like DMSO or DMF.

      • The PEG chain of this compound itself can help to improve the solubility of the final conjugate. In some cases, using a longer PEG-azide linker might be beneficial.

  • Possible Cause 2: Protein denaturation or aggregation. When working with protein bioconjugation, the reaction conditions can sometimes lead to protein instability.

    • Solution:

      • Optimize the pH of the reaction buffer to ensure the protein is stable.

      • The use of copper ligands is highly recommended to protect proteins from copper-mediated damage.

      • Minimize the concentration of copper and reducing agent to the lowest effective levels.

      • Be aware that ascorbate byproducts can sometimes react with lysine and arginine residues, potentially leading to protein modification and aggregation.

Problem 3: Side reactions are modifying my protein/biomolecule of interest.

  • Possible Cause 1: Reactive oxygen species (ROS) generation. The combination of Cu(II) and a reducing agent like ascorbate can generate ROS, which can lead to oxidative damage of proteins.

    • Solution:

      • The use of a copper-chelating ligand is the primary way to mitigate this issue. The ligand acts as a sacrificial reductant and protects the biomolecule.

      • Keep reaction times as short as possible by optimizing catalyst concentration.

  • Possible Cause 2: Non-specific interactions with the azide group. While generally bio-orthogonal, azides can be reduced to amines by certain cellular components or strong reducing agents like DTT, although this is less of a concern in a controlled in vitro reaction.

    • Solution:

      • Ensure that no strong reducing agents that could affect the azide group are present in your reaction buffer, unless they are part of a specifically designed protocol.

      • If working in a complex biological milieu or in vivo, consider using the copper-free SPAAC reaction to avoid both copper toxicity and potential side reactions from the catalytic system.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Aqueous Buffer

This protocol provides a starting point for the conjugation of this compound to an alkyne-functionalized molecule in an aqueous buffer.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, always freshly prepared )

Procedure:

  • Reactant Preparation: Dissolve the this compound and the alkyne-functionalized molecule in the aqueous buffer to their desired final concentrations. A typical molar ratio is 1:1 to 1.5:1 of azide to alkyne.

  • Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst premix. For a final reaction volume of 500 µL with final concentrations of 0.1 mM CuSO₄ and 0.5 mM THPTA, you would mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. The 5:1 ligand to copper ratio is crucial.

  • Reaction Setup: Add the catalyst premix to the solution containing the azide and alkyne. Mix gently.

  • Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction. For a final concentration of 5 mM, add 25 µL of the 100 mM stock solution to the 500 µL reaction.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature. Reaction times can range from 30 minutes to several hours.

  • Monitoring and Purification: Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE for proteins). Once complete, purify the conjugate using standard methods such as dialysis, size exclusion chromatography, or HPLC.

CuAAC Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents 1. Dissolve this compound & alkyne substrate in buffer add_catalyst 4. Add Catalyst Premix to Substrates prep_reagents->add_catalyst prep_catalyst 2. Prepare Catalyst Premix (CuSO4 + Ligand) prep_catalyst->add_catalyst prep_reductant 3. Prepare Fresh Sodium Ascorbate Solution initiate 5. Initiate with Sodium Ascorbate prep_reductant->initiate add_catalyst->initiate incubate 6. Incubate at Room Temp initiate->incubate monitor 7. Monitor Reaction (LC-MS, SDS-PAGE) incubate->monitor purify 8. Purify Conjugate monitor->purify G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_azide 1. Dissolve this compound in buffer mix 3. Mix Azide and Alkyne Solutions prep_azide->mix prep_alkyne 2. Dissolve Strained Alkyne (DBCO/BCN) in buffer prep_alkyne->mix incubate 4. Incubate (Room Temp or 37°C) mix->incubate monitor 5. Monitor Reaction (LC-MS, SDS-PAGE) incubate->monitor purify 6. Purify Conjugate monitor->purify

References

Technical Support Center: Catalyst Selection and Optimization for m-PEG12-azide Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with m-PEG12-azide. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the click chemistry reaction for this compound?

The reaction, a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient and specific reaction that forms a stable triazole linkage between an azide (this compound) and a terminal alkyne-functionalized molecule.[1][2][3] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent, most commonly sodium ascorbate.[4][5]

Q2: Why is a ligand necessary for this reaction?

Ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are crucial for stabilizing the active Cu(I) catalyst. They prevent the oxidation of Cu(I) to the inactive Cu(II) state and can accelerate the reaction rate. For reactions in aqueous buffers, THPTA is often the preferred choice due to its solubility.

Q3: Can I perform this reaction without a copper catalyst?

Yes, a copper-free alternative known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is available. This method utilizes a strained cyclooctyne (e.g., DBCO or BCN) that reacts spontaneously with the azide group of this compound without the need for a catalyst. SPAAC is particularly advantageous for applications involving living cells where the cytotoxicity of copper is a concern.

Q4: What are the most common solvents for this reaction?

A variety of solvents can be used, and the choice often depends on the solubility of your alkyne-containing molecule. Common solvent systems include mixtures of water with tert-butanol (t-BuOH), dimethyl sulfoxide (DMSO), or acetonitrile. For bioconjugation, aqueous buffers like phosphate-buffered saline (PBS) are frequently used.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inactive Copper Catalyst The Cu(I) catalyst is prone to oxidation. Prepare a fresh solution of sodium ascorbate immediately before use. Ensure you are using a reliable source of Cu(II) sulfate. It is often more effective to generate Cu(I) in situ than to use a Cu(I) salt directly, which may have oxidized over time.
Reagent Degradation Verify the purity and integrity of your this compound and alkyne starting materials. Azides can be sensitive to light and heat, so proper storage is crucial.
Insufficient Ligand A proper ligand-to-copper ratio is critical for stabilizing the catalyst. A 5:1 ratio of THPTA to copper is often recommended for bioconjugation reactions.
Inhibitors Present Certain functional groups, such as thiols, can chelate the copper catalyst and inhibit the reaction. Ensure your reaction components are free from such inhibitors.
Poor Solubility If your reactants are not fully dissolved, the reaction will be slow or incomplete. Try adjusting the solvent system. For poorly soluble alkynes, increasing the proportion of organic co-solvent (e.g., DMSO, t-BuOH) can be beneficial.
Problem 2: Presence of Side Products
Possible Cause Troubleshooting Steps
Alkyne Homocoupling (Glaser-Hay Coupling) This is a common side reaction where the alkyne couples with itself, promoted by oxygen and the copper catalyst. To minimize this, degas your solvents by bubbling with an inert gas like argon or nitrogen before the reaction. Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present to maintain the copper in the Cu(I) state.
Protein/Biomolecule Damage Reactive oxygen species generated by the Cu(I)/ascorbate system can damage sensitive biomolecules. The use of a stabilizing ligand like THPTA in at least a five-fold excess to copper can help protect your biomolecules. Adding a radical scavenger like aminoguanidine can also be beneficial.

Data Presentation

Table 1: Recommended Reagent Concentrations for this compound Click Chemistry

ReagentRecommended ConcentrationNotes
This compound1 - 1.5 equivalents (relative to alkyne)A slight excess can help drive the reaction to completion.
Alkyne-Molecule1 equivalentThe limiting reagent in most cases.
CuSO₄50 - 250 µMHigher concentrations do not always lead to better results and can be detrimental.
THPTA (Ligand)5 equivalents (relative to CuSO₄)A higher ligand-to-copper ratio protects the catalyst and biomolecules.
Sodium Ascorbate5 - 10 mMShould be prepared fresh. A 3- to 10-fold excess over copper is common.

Table 2: Typical Reaction Conditions and Yields for PEG-Azide CuAAC

ParameterTypical RangeReported Yield (%)Notes
Temperature Room Temperature - 50°C>90%Gentle heating can increase the reaction rate, but may also promote side reactions.
Reaction Time 30 minutes - 24 hours73 - 87%Reaction progress should be monitored by an appropriate analytical method (e.g., LC-MS, HPLC).
pH 7 - 9HighFor bioconjugations, a pH range of 7-9 is common to balance reaction rate and biomolecule stability.
Catalyst Loading 0.1 - 0.5 molar ratio (catalyst/alkyne)82 - 87%A higher catalyst ratio can increase the reaction rate but may complicate purification.

Experimental Protocols

Detailed Protocol for a Typical this compound Click Reaction

This protocol provides a general starting point and may require optimization for your specific substrates.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Solvent (e.g., degassed DMSO/water mixture or PBS buffer)

  • Nitrogen or Argon gas (optional)

Procedure:

  • Reactant Preparation:

    • Dissolve the this compound and the alkyne-functionalized molecule in the chosen solvent system. Ensure all components are fully dissolved.

  • Catalyst and Ligand Premix:

    • In a separate vial, prepare a stock solution of the copper catalyst and the ligand. For example, dissolve CuSO₄·5H₂O and THPTA in degassed water. A common stock concentration is 20 mM CuSO₄ and 100 mM THPTA.

    • Allow the copper and ligand to pre-mix for a few minutes. The recommended ligand-to-copper ratio is 5:1.

  • Reaction Setup:

    • To the solution containing the azide and alkyne, add the copper/ligand premix to achieve the desired final copper concentration (e.g., 100 µM).

    • If working with oxygen-sensitive reagents, it is recommended to degas the reaction mixture by bubbling with nitrogen or argon for a few minutes.

  • Initiation:

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 5-10 mM.

  • Reaction Monitoring:

    • Stir the reaction mixture at the desired temperature (typically room temperature).

    • Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS or HPLC until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified.

    • For high molecular weight PEGylated products, dialysis or size-exclusion chromatography are effective methods for removing the catalyst and unreacted starting materials. For smaller molecules, column chromatography may be suitable.

Visualizations

Catalyst_Selection_Workflow start Start: this compound Click Reaction biomolecule Is the alkyne attached to a sensitive biomolecule? start->biomolecule copper_free Consider Copper-Free SPAAC biomolecule->copper_free Yes copper_catalyzed Proceed with Copper-Catalyzed (CuAAC) biomolecule->copper_catalyzed No optimization Optimize Reaction Conditions: - Reactant Concentrations - Temperature - Solvent copper_free->optimization ligand_choice Select Ligand copper_catalyzed->ligand_choice thpta Use water-soluble THPTA ligand_choice->thpta Aqueous Buffer tbta Use TBTA (for organic solvents) ligand_choice->tbta Organic Solvent thpta->optimization tbta->optimization monitoring Monitor Reaction Progress (LC-MS, HPLC) optimization->monitoring purification Purify Product (Dialysis, SEC, Chromatography) monitoring->purification end End: Purified Product purification->end

Caption: Catalyst selection workflow for this compound click chemistry.

Troubleshooting_Logic start Low/No Product Yield check_catalyst Check Catalyst Activity start->check_catalyst fresh_reagents Prepare fresh Sodium Ascorbate Use fresh CuSO₄ check_catalyst->fresh_reagents Inactive check_reagents Check Reagent Integrity check_catalyst->check_reagents Active end Re-run Experiment fresh_reagents->end verify_purity Verify purity of this compound and alkyne check_reagents->verify_purity Degraded check_ligand Check Ligand Ratio check_reagents->check_ligand Intact verify_purity->end adjust_ligand Use 5:1 Ligand:Copper ratio (e.g., THPTA:CuSO₄) check_ligand->adjust_ligand Incorrect check_solubility Check Reactant Solubility check_ligand->check_solubility Correct adjust_ligand->end adjust_solvent Adjust solvent system (e.g., increase organic co-solvent) check_solubility->adjust_solvent Poor side_products Side Products Observed? check_solubility->side_products Good adjust_solvent->end deoxygenate Degas solvents Ensure excess reducing agent side_products->deoxygenate Yes side_products->end No deoxygenate->end

Caption: Troubleshooting logic for low yield in this compound click chemistry.

References

dealing with steric hindrance in m-PEG12-azide conjugations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG12-azide conjugations. Special attention is given to overcoming challenges related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

A1: this compound is a methoxy-terminated polyethylene glycol (PEG) linker with 12 ethylene glycol units and a terminal azide (-N3) group. It is a hydrophilic, monodisperse spacer used to connect molecules of interest, such as proteins, peptides, or small molecules, to other molecules or surfaces. The PEG component enhances the solubility and stability of the resulting conjugate, while the azide group allows for highly specific covalent bond formation through "click chemistry" reactions. The defined length of the PEG12 chain provides a precise distance between the conjugated entities, which can be crucial for maintaining biological activity and reducing steric hindrance between them.

Q2: What is steric hindrance in the context of this compound conjugations?

A2: Steric hindrance occurs when the spatial arrangement of atoms or groups at or near a reaction site physically obstructs the approach of reacting molecules. In this compound conjugations, the PEG chain itself, although designed to be a spacer, can sometimes wrap around or block the terminal azide group, making it difficult for the corresponding alkyne-functionalized molecule to access it. Similarly, the site on the target molecule where the conjugation is intended might be located within a sterically crowded environment, such as a deep pocket in a protein, preventing the this compound from reaching it effectively. This can lead to slow reaction rates and low conjugation yields.[1]

Q3: Which click chemistry reactions are suitable for this compound?

A3: this compound is compatible with the two main types of azide-alkyne cycloaddition "click" chemistry:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable 1,4-disubstituted triazole ring. It is a highly efficient and high-yield reaction.[2][3][4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) as the alkyne partner. The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a catalyst, which is advantageous when working with biological systems that may be sensitive to copper.[5]

Q4: How do I choose between CuAAC and SPAAC for my this compound conjugation?

A4: The choice depends on your specific application:

  • CuAAC is generally preferred for its faster reaction kinetics and the use of less expensive terminal alkyne reagents. It is ideal for conjugating small molecules or for applications where the presence of a copper catalyst is not a concern.

  • SPAAC is the method of choice for conjugations involving live cells, proteins, or other biological macromolecules that could be damaged by copper. Although the strained alkyne reagents are typically more expensive, the biocompatibility of this catalyst-free reaction is a significant advantage in many biological contexts.

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

Potential Causes and Solutions:

Potential CauseRecommended Solution
Steric Hindrance Increase the molar excess of the this compound or the alkyne partner to drive the reaction forward. Consider increasing the reaction temperature or extending the reaction time. For CuAAC, using a stabilizing ligand like THPTA or TBTA can improve catalyst efficiency in sterically demanding situations. Organic co-solvents like DMSO or DMF (up to 10-20%) can help to solvate the reactants better and expose hindered reaction sites.
Inefficient Catalyst (CuAAC) Ensure the copper is in the +1 oxidation state. Use a freshly prepared solution of a reducing agent like sodium ascorbate. The use of a copper-stabilizing ligand (e.g., THPTA for aqueous solutions, TBTA for organic solvents) is highly recommended to prevent catalyst oxidation and improve reaction rates.
Degraded Reagents This compound should be stored at -20°C, protected from moisture. Alkyne reagents, especially strained cyclooctynes, can also degrade. Use fresh, high-purity reagents and prepare solutions immediately before use.
Incorrect Reaction Conditions Optimize the pH of the reaction buffer. For CuAAC, a pH around 7 is generally effective. For SPAAC, a slightly alkaline pH (7.5-8.5) can sometimes increase the reaction rate. Ensure all components are soluble in the chosen solvent system.
Presence of Inhibitors Buffers containing high concentrations of chelating agents (e.g., EDTA) or other species that can coordinate with copper should be avoided in CuAAC reactions. Similarly, avoid azide-containing buffers (like sodium azide as a preservative) in SPAAC reactions, as this will compete with your this compound.
Problem 2: Formation of Side Products or Aggregates

Potential Causes and Solutions:

Potential CauseRecommended Solution
Alkyne Homocoupling (Glaser Coupling) in CuAAC This side reaction is promoted by oxygen. Ensure your reaction buffer is deoxygenated by sparging with an inert gas (e.g., argon or nitrogen). Maintain a sufficient excess of the reducing agent (sodium ascorbate).
Protein Denaturation/Aggregation High concentrations of organic co-solvents or extreme pH can denature proteins. Keep the percentage of co-solvent as low as possible while ensuring solubility. The PEG chain itself helps to reduce aggregation, but if the starting protein is prone to aggregation, consider optimizing the protein concentration and buffer conditions.
Non-specific Binding Ensure that purification methods are adequate to remove unreacted starting materials and byproducts. Size-exclusion chromatography (SEC) is often effective for purifying PEGylated proteins.

Quantitative Data Summary

The following tables provide representative data to guide the optimization of your this compound conjugations. Actual results will vary depending on the specific substrates and reaction conditions.

Table 1: Comparison of CuAAC and SPAAC for this compound Conjugations (Representative Data)

ParameterCuAAC (with Terminal Alkyne)SPAAC (with DBCO-alkyne)Key Takeaway
Second-Order Rate Constant (k₂) 10 to 10⁴ M⁻¹s⁻¹~0.3 - 1.0 M⁻¹s⁻¹CuAAC is significantly faster, but requires a catalyst.
Typical Reaction Time 0.5 - 4 hours1 - 12 hoursSPAAC reactions are generally slower and may require longer incubation times.
Biocompatibility Limited due to copper cytotoxicityHigh, suitable for in vivo applicationsSPAAC is the preferred method for live-cell labeling and bioconjugations with sensitive proteins.
Typical Yield > 90%> 85%Both methods can achieve high yields under optimized conditions.

Table 2: Optimization of CuAAC Reaction Conditions for this compound (Illustrative Data)

This compound:Alkyne (Molar Ratio)Copper Catalyst (mol%)Ligand (THPTA) (mol%)Temperature (°C)Reaction Time (h)Estimated Yield (%)
1.2 : 11525285
1.5 : 11525292
1.2 : 152525195
1.2 : 11537190

Table 3: Optimization of SPAAC Reaction Conditions for this compound with a DBCO-functionalized Protein (Illustrative Data)

This compound:Protein (Molar Ratio)Temperature (°C)Reaction Time (h)Co-solvent (DMSO)Estimated Yield (%)
5 : 14245%75
10 : 14245%88
10 : 12545%91
10 : 125410%93

Experimental Protocols

Protocol 1: General Procedure for CuAAC Conjugation of this compound to an Alkyne-Functionalized Protein
  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of the alkyne-functionalized protein in a degassed phosphate buffer (e.g., PBS, pH 7.4).

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of copper(II) sulfate (CuSO₄) in water.

    • Prepare a 500 mM stock solution of THPTA ligand in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water. Note: This solution should be made fresh immediately before use.

  • Reaction Setup (for a 1 mL final volume):

    • In a microcentrifuge tube, combine the alkyne-protein solution and additional buffer to a volume of 800 µL.

    • Add the desired volume of the 10 mM this compound stock solution (e.g., 50 µL for a 5-fold molar excess over a 100 µM protein solution).

    • Prepare a premixed catalyst solution by combining 10 µL of 100 mM CuSO₄ and 50 µL of 500 mM THPTA. Add this premix to the reaction tube.

    • Gently mix the contents of the tube.

  • Initiation and Incubation:

    • Initiate the reaction by adding 20 µL of the freshly prepared 1 M sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: General Procedure for SPAAC Conjugation of this compound to a DBCO-Functionalized Small Molecule
  • Reagent Preparation:

    • Dissolve the DBCO-functionalized small molecule in a suitable solvent (e.g., DMSO, DMF, or a buffer/co-solvent mixture) to a concentration of 10 mM.

    • Dissolve the this compound in the same solvent to a concentration of 12 mM (for a 1.2-fold molar excess).

  • Reaction Setup:

    • In a reaction vial, add the DBCO-functionalized molecule solution.

    • Add the this compound solution to the vial.

    • Ensure the components are well-mixed.

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS or TLC.

  • Purification:

    • Purify the final conjugate using a suitable method such as preparative HPLC or silica gel chromatography to remove any unreacted starting materials.

Visualizations

CuAAC_Workflow CuAAC Experimental Workflow prep Reagent Preparation (Alkyne-Protein, this compound, CuSO4, Ligand, Ascorbate) mix Mix Protein, PEG-Azide, and CuSO4/Ligand Premix prep->mix initiate Initiate with Sodium Ascorbate mix->initiate incubate Incubate (1-4h at RT) initiate->incubate purify Purification (e.g., SEC) incubate->purify analyze Analysis (SDS-PAGE, MS) purify->analyze

CuAAC Experimental Workflow

SPAAC_Workflow SPAAC Experimental Workflow prep Reagent Preparation (DBCO-Molecule, this compound) mix Mix DBCO-Molecule and this compound prep->mix incubate Incubate (4-12h at RT) mix->incubate monitor Monitor Reaction (LC-MS, TLC) incubate->monitor purify Purification (e.g., HPLC) monitor->purify analyze Analysis (MS, NMR) purify->analyze

SPAAC Experimental Workflow

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Conjugation Yield q1 Is steric hindrance a likely issue? start->q1 a1_yes Increase Molar Excess Increase Temperature/Time Add Co-solvent q1->a1_yes Yes q2 Using CuAAC? q1->q2 No end Re-evaluate and Analyze a1_yes->end a2_yes Check Catalyst Activity (Fresh Ascorbate, Ligand) q2->a2_yes Yes q3 Are reagents fresh and pure? q2->q3 No (SPAAC) a2_yes->q3 a3_no Use Fresh Reagents q3->a3_no No q3->end Yes a3_no->end

Troubleshooting Logic for Low Yield

References

analytical techniques for characterizing m-PEG12-azide reaction intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG12-azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the analytical techniques for characterizing this compound reaction intermediates and to troubleshoot common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and characterization of this compound and its reaction products.

Question: My click chemistry reaction with this compound appears to be incomplete or has failed. How can I troubleshoot this?

Answer:

An incomplete or failed click reaction can be due to several factors, from reagent quality to reaction conditions. Follow this guide to diagnose the issue.

Potential Causes and Solutions:

Potential CauseRecommended Action
Degraded Reagents Ensure the alkyne-containing molecule is pure and has not degraded. Use fresh, high-purity this compound.
Catalyst Issues (for CuAAC) For copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensure the copper(I) catalyst is active. It is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[1] Use freshly prepared solutions.
Insufficient Mixing/Solubility This compound is soluble in water and many organic solvents like DMSO and DMF.[2] Ensure all reactants are fully dissolved. Inadequate mixing can lead to poor reaction kinetics.
Incorrect Stoichiometry The molar ratio of azide to alkyne is typically 1:1 to 1.5:1.[3] An excess of one reagent may be necessary depending on the specific substrates. Optimize the stoichiometry for your specific application.
Reaction Time and Temperature While many click reactions are fast and can be performed at room temperature, some systems may require gentle heating or longer reaction times (from 30 minutes to 48 hours) to proceed to completion.[3]
Oxygen Inhibition (for CuAAC) The copper(I) catalyst can be oxidized by oxygen. While not always necessary, deoxygenating the reaction mixture by bubbling with argon or nitrogen can improve the reaction efficiency.
pH of the Reaction Medium The CuAAC reaction is generally tolerant of a wide pH range (4-12).[4] However, the optimal pH can be substrate-dependent. For bioconjugation, a pH around 7-9 is common.

A logical workflow for troubleshooting a failed reaction is presented below.

G cluster_start Start cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Steps cluster_end Outcome start Reaction Failure (Low Yield / No Product) check_reagents Verify Reagent Purity & Concentration (NMR, MS) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent, pH) start->check_conditions check_reagents->start Reagents Degraded optimize_catalyst Optimize Catalyst System (Cu(I) source, Ligand, Reducing Agent) check_reagents->optimize_catalyst Reagents OK check_conditions->start Conditions Suboptimal optimize_ratio Adjust Reactant Stoichiometry check_conditions->optimize_ratio Conditions OK optimize_catalyst->optimize_ratio change_solvent Test Different Solvents/ Solubility Enhancers optimize_ratio->change_solvent success Successful Reaction change_solvent->success

Troubleshooting workflow for a failed click chemistry reaction.

Question: How can I confirm the identity and purity of my this compound starting material and its reaction products?

Answer:

A combination of analytical techniques is essential for unambiguous characterization. Each technique provides a unique piece of information about your molecule.

Key Analytical Techniques:

TechniqueInformation ProvidedExpected Results for this compound
¹H NMR Confirms the presence of the PEG backbone and terminal groups. Allows for quantitative determination of functionalization.A characteristic signal for the methoxy group (CH₃O-) around 3.38 ppm and signals for the PEG backbone (-OCH₂CH₂O-) around 3.64 ppm. The methylene protons adjacent to the azide group will have a distinct chemical shift.
FTIR Confirms the presence of the azide functional group.A sharp, strong absorption band characteristic of the azide (-N₃) stretching vibration, typically found around 2100 cm⁻¹.
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming the correct PEG length and the presence of the azide modification.The expected monoisotopic mass is 585.35 g/mol for C₂₅H₅₁N₃O₁₂. You may observe adducts (e.g., [M+Na]⁺, [M+K]⁺).
HPLC Assesses the purity of the starting material and reaction products. Can be used to monitor reaction progress.A single, sharp peak indicates high purity. The retention time will change upon successful conjugation.

The relationship between these techniques in a characterization workflow is illustrated below.

G cluster_sample Sample cluster_techniques Analytical Techniques cluster_info Information Obtained sample This compound or Reaction Intermediate NMR NMR Spectroscopy sample->NMR MS Mass Spectrometry sample->MS FTIR FTIR Spectroscopy sample->FTIR HPLC HPLC sample->HPLC info_NMR Chemical Structure & Functionalization % NMR->info_NMR info_MS Molecular Weight & Elemental Composition MS->info_MS info_FTIR Presence of Functional Groups (e.g., -N₃) FTIR->info_FTIR info_HPLC Purity & Quantification HPLC->info_HPLC

Relationship between analytical techniques and the data they provide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

  • A1: this compound should be stored at -20°C. Before use, allow the container to warm to room temperature before opening to prevent moisture condensation. For ease of handling, especially for low-melting solids, preparing a stock solution in an anhydrous solvent like DMSO or DMF is recommended.

Q2: Which analytical technique is best for quantifying the degree of azide functionalization?

  • A2: ¹H NMR spectroscopy is an excellent method for the quantitative determination of chain-end substitution on PEG molecules. By integrating the signals corresponding to the terminal methoxy group, the PEG backbone, and the protons adjacent to the azide group, you can calculate the efficiency of the azidation reaction.

Q3: My mass spectrum for a PEGylated product is very complex. How can I simplify it?

  • A3: The heterogeneity of PEG can lead to complex mass spectra with multiple peaks differing by the mass of an ethylene glycol unit (~44 Da). Using a charge stripping agent, such as triethylamine (TEA), delivered post-column in an LC-MS setup can help simplify the spectrum by reducing the charge state distribution, making interpretation easier.

Q4: Can I use FTIR to monitor the progress of my click reaction?

  • A4: Yes, FTIR is a powerful tool for real-time monitoring of azide-alkyne cycloaddition reactions. You can track the disappearance of the characteristic azide peak (around 2100 cm⁻¹) and the alkyne peak (C≡C-H stretch around 3300 cm⁻¹ for terminal alkynes) along with the appearance of the triazole ring signals.

Q5: What is the difference between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry?

  • A5: CuAAC requires a copper(I) catalyst to join a terminal alkyne and an azide, forming a 1,4-disubstituted triazole with high regioselectivity. SPAAC, or copper-free click chemistry, uses a strained cyclooctyne (like DBCO or BCN) that reacts with an azide without the need for a toxic copper catalyst, making it ideal for applications in living systems. This compound is compatible with both methods.

Experimental Protocols

General Workflow for Characterization: The following diagram outlines a general workflow for the synthesis and characterization of a product from an this compound reaction.

G cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: This compound + Alkyne-Molecule reaction Click Reaction (CuAAC or SPAAC) start->reaction purification Purification (e.g., Dialysis, SEC) reaction->purification product Final Conjugate purification->product analysis Analytical Techniques (NMR, MS, FTIR, HPLC) product->analysis data Data Analysis & Structure Confirmation analysis->data

General workflow for a click chemistry reaction and characterization.

Protocol 1: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample (this compound or reaction product) in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Acquisition: Record the spectrum on a 400 MHz or higher NMR spectrometer.

  • Analysis:

    • Identify the methoxy signal (~3.38 ppm).

    • Identify the repeating ethylene glycol units of the PEG backbone (~3.64 ppm).

    • Look for the disappearance of the signal corresponding to the methylene protons next to the azide and the appearance of new signals corresponding to the triazole ring and the conjugated molecule.

Protocol 2: FTIR Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or use an ATR-FTIR setup for direct measurement of liquid or solid samples.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis:

    • For this compound, confirm the presence of a strong, sharp peak around 2100 cm⁻¹ for the azide group.

    • To monitor a reaction, observe the decrease or disappearance of this peak and the corresponding alkyne peak, and the emergence of new peaks associated with the triazole product.

Protocol 3: HPLC Analysis

  • Method: Reversed-phase HPLC (RP-HPLC) or Size-Exclusion Chromatography (SEC) are commonly used for PEGylated molecules.

  • Mobile Phase: A typical mobile phase for RP-HPLC is a gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA).

  • Detection: Since PEGs lack a strong chromophore, detection can be challenging with UV alone. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is highly recommended for sensitive detection of PEG and its conjugates.

  • Analysis: Assess purity by integrating the peak area. Monitor the reaction by observing the decrease in the starting material peak and the increase in the product peak.

Protocol 4: Mass Spectrometry

  • Ionization Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for PEG molecules.

  • Sample Preparation:

    • For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol/water) and infuse it directly or via an LC system.

    • For MALDI-TOF, co-crystallize the sample with a suitable matrix (e.g., dithranol).

  • Analysis:

    • Determine the molecular weight from the resulting mass spectrum. For this compound, the expected m/z for the [M+H]⁺ ion is ~586.7.

    • Look for a mass shift corresponding to the addition of the alkyne-containing molecule after the reaction. The PEG polymer distribution will result in a series of peaks separated by 44 Da.

References

Technical Support Center: Optimizing m-PEG12-azide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG12-azide reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing experimental outcomes. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to the impact of pH on your this compound reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving this compound?

A1: CuAAC reactions are known for their robustness across a broad pH range, typically between 4 and 12.[1] However, when working with sensitive biomolecules such as proteins or peptides, it is crucial to maintain their stability and integrity. For such bioconjugation applications, a more constrained pH range of 7 to 9 is generally recommended.[1] A neutral pH of approximately 7.0 to 7.5 often serves as an excellent starting point for optimizing your reaction.[2]

Q2: How does pH influence the efficiency of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions with this compound?

A2: In SPAAC reactions, the pH of the reaction medium can have a significant impact on the reaction rate. Generally, higher pH values tend to increase the reaction rate.[3][4] This effect is attributed to changes in the charge state of the reactants, which can alter their electronic properties and reactivity. However, the choice of buffer can also play a crucial role, with some studies showing exceptions to this trend in specific buffer systems like HEPES. The presence of a PEG linker, such as in this compound, has been observed to enhance SPAAC reaction rates.

Q3: Which buffers are recommended for this compound reactions?

A3: For CuAAC reactions, phosphate-buffered saline (PBS), HEPES, and carbonate buffers within a pH range of 6.5 to 8.0 are compatible. It is critical to avoid buffers containing primary or secondary amines, such as Tris or glycine, as they can competitively chelate with the copper catalyst and inhibit the reaction. For SPAAC reactions, buffers such as PBS, HEPES, MES, and borate have been successfully used. The selection of the buffer should be guided by the specific requirements of your biomolecule and the desired reaction kinetics.

Q4: Can pH affect the stability of the this compound reagent?

A4: The azide functional group is generally stable under a wide range of conditions, including varying pH levels commonly used in bioconjugation. However, it is advisable to avoid strongly acidic or basic conditions for prolonged periods. Additionally, the presence of reducing agents in the reaction buffer should be avoided as they can potentially interfere with the stability of the azide group.

Troubleshooting Guides

Problem 1: Low or no product yield in a CuAAC reaction.

  • Possible Cause 1: Suboptimal pH.

    • Solution: While CuAAC is tolerant to a wide pH range, the optimal pH for your specific biomolecule and alkyne partner may be different. Perform a pH screen using a series of buffers with pH values ranging from 6.5 to 8.5 in 0.5 unit increments to identify the optimal condition.

  • Possible Cause 2: Incompatible buffer.

    • Solution: Ensure you are not using a buffer containing primary or secondary amines like Tris. Switch to a recommended buffer such as PBS or HEPES.

  • Possible Cause 3: Copper catalyst issues.

    • Solution: Ensure that your copper (II) source is fully dissolved and that the reducing agent (e.g., sodium ascorbate) is freshly prepared. The copper catalyst should be premixed with a chelating ligand (e.g., THPTA) before being added to the reaction mixture.

Problem 2: Slow reaction rate in a SPAAC reaction.

  • Possible Cause 1: Non-optimal pH.

    • Solution: The rate of SPAAC reactions is often pH-dependent. If your reaction is slow, consider increasing the pH of the reaction buffer. For example, moving from a pH of 7.0 to 8.0 can sometimes lead to a significant increase in the reaction rate. Refer to the data in Table 2 for guidance on how different buffers and pH values can affect the reaction rate.

  • Possible Cause 2: Steric hindrance.

    • Solution: Although the PEG linker in this compound can improve accessibility, steric hindrance at the conjugation site of your biomolecule can still slow down the reaction. Ensure that the azide or alkyne group is sufficiently exposed.

Data Presentation

Table 1: Recommended pH Ranges for this compound Reactions

Reaction TypeGeneral pH RangeRecommended Bioconjugation pHOptimal Starting pHBuffers to Avoid
CuAAC 4.0 - 12.07.0 - 9.07.0 - 7.5Tris, Glycine
SPAAC 5.0 - 10.07.0 - 8.57.4 (PBS)Reactant-dependent

Table 2: Influence of pH and Buffer on SPAAC Reaction Rates (Data summarized from a study using sulfo-DBCO-amine and an azide-modified glucopyranoside at 37°C)

BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)
HEPES7.01.22
Borate10.01.18
DMEM~7.40.97
MES6.00.86
PBS7.00.85
RPMI~7.40.77

Experimental Protocols

Protocol 1: General Procedure for pH Optimization of a CuAAC Reaction with this compound

  • Prepare Stock Solutions:

    • This compound in deionized water or a suitable buffer (e.g., PBS, pH 7.4).

    • Alkyne-functionalized biomolecule in a suitable buffer.

    • Copper(II) sulfate (CuSO₄) in deionized water.

    • Copper-chelating ligand (e.g., THPTA) in deionized water.

    • Sodium ascorbate in deionized water (prepare fresh for each experiment).

    • A series of reaction buffers (e.g., phosphate buffers) at pH values ranging from 6.5 to 8.5.

  • Set up Reactions:

    • In separate microcentrifuge tubes, add the alkyne-functionalized biomolecule.

    • Add the corresponding reaction buffer to each tube to achieve the target pH.

    • Add the this compound to each tube.

    • Prepare a premix of CuSO₄ and the ligand. Add this premix to each reaction tube.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reactions at room temperature or 37°C for 1-2 hours.

  • Analysis:

    • Analyze the reaction products using a suitable method, such as SDS-PAGE, HPLC, or mass spectrometry, to determine the conjugation efficiency at each pH.

  • Determine Optimal pH:

    • Identify the pH that provides the highest conjugation yield without causing significant degradation of the biomolecule.

Mandatory Visualization

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_peg Dissolve this compound mix_reactants Combine Biomolecule, PEG-Azide, & Buffer prep_peg->mix_reactants prep_biomolecule Prepare Alkyne-Biomolecule prep_biomolecule->mix_reactants prep_reagents Prepare CuSO4, Ligand, Ascorbate add_catalyst Add CuSO4/Ligand Premix prep_reagents->add_catalyst prep_buffers Prepare Buffers (pH 6.5-8.5) prep_buffers->mix_reactants mix_reactants->add_catalyst initiate Initiate with Ascorbate add_catalyst->initiate incubate Incubate (1-2h, RT) initiate->incubate analyze Analyze (SDS-PAGE, HPLC, MS) incubate->analyze optimize Determine Optimal pH analyze->optimize

Caption: Workflow for pH optimization of a CuAAC bioconjugation reaction.

Troubleshooting_Yield start Low Reaction Yield? check_ph Is the pH within the optimal range (7.0-9.0 for bioconjugation)? start->check_ph adjust_ph Action: Perform a pH optimization screen. check_ph->adjust_ph No check_buffer Are you using a non-amine containing buffer (e.g., PBS, HEPES)? check_ph->check_buffer Yes success Yield Improved adjust_ph->success change_buffer Action: Switch to a compatible buffer. check_buffer->change_buffer No check_reagents Are the catalyst and reducing agent freshly prepared and correctly mixed? check_buffer->check_reagents Yes change_buffer->success prepare_reagents Action: Prepare fresh reagents and ensure proper mixing. check_reagents->prepare_reagents No check_reagents->success Yes prepare_reagents->success

Caption: Troubleshooting decision tree for low reaction yield.

References

Validation & Comparative

A Head-to-Head Comparison of m-PEG12-azide and Other PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in bioconjugation. Among the diverse array of available options, polyethylene glycol (PEG) linkers have become a cornerstone for improving the stability, solubility, and pharmacokinetic profiles of bioconjugates. This guide provides an objective, data-driven comparison of m-PEG12-azide with other PEG linkers of varying lengths and reactive functionalities, offering insights into their respective performances in bioconjugation.

This comparison will delve into the impact of PEG chain length and the choice of reactive group on key bioconjugation parameters, including reaction efficiency, the stability of the resulting conjugate, and its biological activity. Experimental data from various studies are summarized to provide a quantitative basis for these comparisons.

The Role of PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) is a hydrophilic polymer that, when used as a linker in bioconjugation, can impart several beneficial properties to the resulting molecule. These advantages include enhanced solubility and stability, reduced immunogenicity, and improved pharmacokinetic profiles.[1] The length of the PEG chain and the nature of its terminal functional groups are critical parameters that can be tuned to optimize the performance of a bioconjugate for a specific application.[2]

Comparison of this compound with Other PEG Linkers

This guide focuses on this compound, a discrete PEG linker with 12 ethylene glycol units and a terminal azide group. The azide functionality allows for highly specific and efficient conjugation via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3]

Impact of PEG Linker Length

The length of the PEG chain significantly influences the physicochemical and biological properties of a bioconjugate. Shorter PEG linkers may offer advantages in terms of preserving the biological activity of the conjugated molecule, while longer linkers can provide greater improvements in solubility and pharmacokinetic properties.[2]

A study on antibody-drug conjugates (ADCs) demonstrated that increasing the PEG linker length from PEG2 to PEG8 led to a progressive decrease in clearance, with a plateau observed at PEG8 and beyond (including PEG12 and PEG24).[4] This suggests that while a certain PEG length is necessary to achieve optimal pharmacokinetic benefits, further increases may not provide additional advantages in this regard.

However, longer PEG chains can sometimes negatively impact the in vitro cytotoxicity of ADCs. In one study, the introduction of a 4 kDa and a 10 kDa PEG linker resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, compared to a non-PEGylated conjugate. This highlights the need for a careful balance between improving pharmacokinetics and maintaining potent biological activity.

Table 1: Impact of PEG Linker Length on ADC Clearance and Cytotoxicity

PEG Linker LengthClearance (mL/day/kg)In Vitro Cytotoxicity Reduction
No PEG~15-
PEG2~10Not Reported
PEG4~74.5-fold
PEG8~5Not Reported
m-PEG12 ~5 Not Reported
PEG24~5Not Reported
4 kDaNot Reported4.5-fold
10 kDaNot Reported22-fold
Comparison of Reactive Functionalities

The choice of reactive group on the PEG linker is another critical factor that determines the specificity, efficiency, and stability of the bioconjugation reaction. Here, we compare this compound with two other commonly used PEG12 linkers: m-PEG12-NHS ester and m-PEG12-DBCO.

  • This compound: Utilizes click chemistry for highly specific and efficient bioconjugation to alkyne- or cyclooctyne-modified molecules. The resulting triazole linkage is highly stable.

  • m-PEG12-NHS ester: Reacts with primary amines (e.g., lysine residues) on proteins. While a widely used method, it can lead to a heterogeneous mixture of conjugates due to the presence of multiple amine groups on a typical protein.

  • m-PEG12-DBCO: A cyclooctyne-containing linker that reacts with azide-modified molecules via copper-free SPAAC. This bioorthogonal reaction is highly efficient and suitable for use in living systems.

Table 2: Comparison of m-PEG12 Linkers with Different Reactive Functionalities

FeatureThis compoundm-PEG12-NHS esterm-PEG12-DBCO
Reaction Type Click Chemistry (CuAAC or SPAAC)Amine AcylationStrain-Promoted Click Chemistry (SPAAC)
Target Group Alkyne or CyclooctynePrimary AminesAzide
Specificity HighModerateHigh
Biocompatibility High (SPAAC), Moderate (CuAAC)HighHigh
Linkage Stability Very High (Triazole)High (Amide)Very High (Triazole)
Reaction Efficiency High to Very HighModerate to HighHigh to Very High

Experimental Protocols

Detailed methodologies are essential for the successful design and evaluation of bioconjugates. The following are representative protocols for key bioconjugation reactions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes the conjugation of an alkyne-containing biomolecule to this compound using a copper(I) catalyst.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.

  • Prepare stock solutions of this compound, CuSO₄, sodium ascorbate, and THPTA in a suitable solvent (e.g., water or DMSO).

  • In a reaction tube, combine the alkyne-modified biomolecule, this compound, and THPTA.

  • Add CuSO₄ to the reaction mixture.

  • Initiate the reaction by adding sodium ascorbate.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the conjugate using a suitable method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted reagents and the copper catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

This protocol describes the copper-free conjugation of a DBCO-containing biomolecule to this compound.

Materials:

  • DBCO-modified biomolecule

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a solution of the DBCO-modified biomolecule in the reaction buffer.

  • Add this compound to the solution of the DBCO-modified biomolecule. A molar excess of the azide linker is typically used.

  • Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by techniques such as HPLC or SDS-PAGE.

  • Purify the conjugate using a suitable method, such as SEC or dialysis, to remove unreacted this compound.

Protocol 3: NHS Ester-Mediated Amine Coupling with m-PEG12-NHS ester

This protocol describes the conjugation of m-PEG12-NHS ester to a protein via its primary amine groups.

Materials:

  • Protein to be conjugated

  • m-PEG12-NHS ester

  • Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Dissolve the protein in the amine-free reaction buffer.

  • Dissolve the m-PEG12-NHS ester in a suitable organic solvent (e.g., DMSO) immediately before use.

  • Add the desired molar excess of the m-PEG12-NHS ester solution to the protein solution with gentle mixing.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Purify the conjugate using a desalting column or dialysis to remove unreacted NHS ester and byproducts.

Visualizing Bioconjugation Workflows

The following diagrams, created using Graphviz, illustrate the experimental workflows for the described bioconjugation reactions.

Bioconjugation_Workflow_Comparison cluster_0 This compound (Click Chemistry) cluster_0a CuAAC cluster_0b SPAAC cluster_1 m-PEG12-NHS ester A1 Alkyne-Biomolecule A3 Mix + Cu(I) Catalyst A1->A3 A2 This compound A2->A3 A4 Purification A3->A4 A5 PEGylated Conjugate A4->A5 B1 DBCO-Biomolecule B3 Mix (Copper-Free) B1->B3 B2 This compound B2->B3 B4 Purification B3->B4 B5 PEGylated Conjugate B4->B5 C1 Amine-Biomolecule C3 Mix (pH 7.2-8.0) C1->C3 C2 m-PEG12-NHS ester C2->C3 C4 Quench & Purify C3->C4 C5 PEGylated Conjugate C4->C5

Caption: Comparative workflow of bioconjugation strategies.

Signaling_Pathway_Concept cluster_linker PEG Linker Properties cluster_performance Bioconjugate Performance Length Chain Length (e.g., 12 units) Solubility Solubility & Stability Length->Solubility influences PK Pharmacokinetics Length->PK influences Activity Biological Activity Length->Activity can affect Functionality Reactive Group (e.g., Azide) Functionality->Solubility determines conjugation efficiency Functionality->Activity impacts site-specificity

Caption: Influence of PEG linker properties on bioconjugate performance.

Conclusion

The choice of a PEG linker for bioconjugation is a multifaceted decision that requires careful consideration of the desired properties of the final product. This compound offers a balance of chain length and a highly specific reactive handle for click chemistry, making it a versatile tool for a wide range of applications.

  • PEG Length: A PEG12 linker provides a good balance between improving the pharmacokinetic properties of a bioconjugate and minimizing potential negative impacts on its biological activity. While longer linkers may offer further enhancements in circulation time, they can also lead to reduced potency.

  • Reactive Functionality: The azide group of this compound enables highly specific and efficient bioconjugation via click chemistry, resulting in a stable and well-defined conjugate. This offers a significant advantage over less specific methods like NHS ester chemistry, particularly for applications where homogeneity and precise control over the conjugation site are critical.

Ultimately, the optimal PEG linker will depend on the specific biomolecule, the intended application, and the desired balance of properties in the final bioconjugate. This guide provides a framework for making an informed decision based on a comparative analysis of available data.

References

The Impact of PEG Chain Length on Bioconjugation Efficiency: A Comparative Analysis of m-PEG12-azide and Shorter Chain Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision in the design of bioconjugates, influencing everything from reaction efficiency to the therapeutic efficacy of molecules like antibody-drug conjugates (ADCs). The length of the PEG chain, in particular, dictates a delicate balance between solubility, stability, pharmacokinetic properties, and potential steric hindrance. This guide provides an objective comparison of m-PEG12-azide with its shorter PEG chain counterparts (e.g., m-PEG4-azide and m-PEG8-azide), supported by experimental data and detailed protocols to inform rational bioconjugate design.

The covalent attachment of PEG chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and ADCs. Generally, longer PEG chains lead to a greater hydrodynamic size, which can prolong circulation half-life and reduce immunogenicity.[1] However, this may come at the cost of decreased biological activity due to steric hindrance.[1] Conversely, shorter PEG chains might have a lesser impact on pharmacokinetics but can be advantageous when minimizing steric interference is a priority.[1]

Comparative Analysis: Key Performance Metrics

The efficiency of a PEG-azide linker can be evaluated across several key parameters: reaction kinetics in click chemistry, the physicochemical properties of the resulting conjugate, and its subsequent biological performance. While direct comparative kinetic studies are not extensively published, the principles of bioconjugation allow for a clear understanding of the expected performance differences.

Reaction Efficiency in Click Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its high efficiency and specificity.[2] The length of the PEG chain on the azide reagent is not expected to dramatically alter the intrinsic rate of the triazole ring formation. However, it can influence the accessibility of the azide moiety. One study noted that click conjugation can be improved with an increased PEG chain length up to twelve units.[3] The flexibility of the PEG chain can help overcome steric barriers, but a very long chain could theoretically fold back and hinder the reaction site in a sterically crowded environment.

Physicochemical and Biological Properties: The most significant impact of PEG chain length is observed in the properties of the final bioconjugate. Longer PEG chains, such as PEG12, are more effective at increasing the hydrophilicity and solubility of the conjugate, which is particularly crucial when working with hydrophobic payloads. This enhanced solubility can prevent aggregation, a common issue that can lead to immunogenicity and rapid clearance from circulation.

From a pharmacokinetic perspective, a longer PEG chain increases the hydrodynamic volume of the conjugate, which reduces renal clearance and prolongs its circulation half-life. This is often a desirable outcome for therapeutic molecules, as it can lead to greater accumulation at the target site.

Data Presentation

The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths. The data for reaction kinetics are presented as a representative example to illustrate the expected trends, as direct comparative studies are limited.

Table 1: Comparison of Reaction Efficiency and Physicochemical Properties

Parameterm-PEG4-azidem-PEG8-azideThis compoundReference
Representative Reaction Time (CuAAC) 1 - 4 hours1 - 4 hours1 - 4 hours
Typical Conjugation Yield >90%>95%>95%
Relative Solubility Enhancement ModerateHighVery High
Aggregation Propensity of Conjugate Low-ModerateLowVery Low

Table 2: Comparison of Pharmacokinetic and In Vivo Performance

ParameterConjugate with PEG4 LinkerConjugate with PEG8 LinkerConjugate with PEG12 LinkerReference
Plasma Half-life (t½) ShorterIntermediateLonger
In Vivo Efficacy GoodBetterOften Superior
Potential for Steric Hindrance LowModerateHigher
Drug-to-Antibody Ratio (DAR) Stability GoodVery GoodExcellent

Experimental Protocols

A generalized protocol for comparing the efficiency of different PEG-azide linkers in a bioconjugation reaction is provided below. This protocol outlines the steps for a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to an alkyne-modified protein.

Protocol: Comparative CuAAC Bioconjugation of a Protein with Different PEG-Azides

1. Materials:

  • Alkyne-modified protein (e.g., 10 mg/mL in PBS, pH 7.4)

  • m-PEG4-azide, m-PEG8-azide, this compound (10 mM stock solutions in DMSO)

  • Copper(II) Sulfate (CuSO4) (50 mM stock solution in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock solution in water)

  • Sodium Ascorbate (100 mM stock solution in water, freshly prepared)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Amicon Ultra centrifugal filters for buffer exchange and purification

2. Reaction Setup (for each PEG-azide):

  • In separate microcentrifuge tubes, add the alkyne-modified protein.

  • Add the respective PEG-azide stock solution to each tube to achieve a 10-fold molar excess relative to the protein.

  • In a separate tube, prepare the copper catalyst solution by mixing CuSO4 and THPTA stock solutions in a 1:5 molar ratio.

  • Add the copper catalyst solution to each reaction tube to a final concentration of 1 mM CuSO4.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Gently mix the reactions and incubate at room temperature for 2 hours.

3. Reaction Monitoring and Analysis:

  • The progress of the reaction can be monitored by taking aliquots at different time points (e.g., 0, 30, 60, 120 minutes) and analyzing them by SDS-PAGE or LC-MS. Successful conjugation will result in a shift in the molecular weight of the protein.

  • The final reaction yield can be quantified using HPLC. By integrating the peak areas of the conjugated and unconjugated protein, the percentage of conversion can be calculated.

4. Purification:

  • Upon completion, the conjugated protein can be purified from excess reagents using size-exclusion chromatography (SEC) or by buffer exchange using centrifugal filters.

Mandatory Visualization

The following diagrams illustrate the conceptual workflow for comparing PEG-azide efficiency and the relationship between PEG chain length and the resulting bioconjugate properties.

G cluster_prep Preparation cluster_reaction CuAAC Reaction cluster_analysis Analysis p1 Alkyne-Modified Protein r1 Reaction 1 (PEG4) p1->r1 Substrate r2 Reaction 2 (PEG8) p1->r2 Substrate r3 Reaction 3 (PEG12) p1->r3 Substrate p2 m-PEG4-azide p2->r1 p3 m-PEG8-azide p3->r2 p4 This compound p4->r3 a1 Kinetics (LC-MS) r1->a1 a2 Yield (HPLC) r1->a2 a3 Purity (SDS-PAGE) r1->a3 r2->a1 r2->a2 r2->a3 r3->a1 r3->a2 r3->a3

Caption: Experimental workflow for comparing the efficiency of different PEG-azide linkers.

G cluster_input Input: PEG Chain Length cluster_properties Bioconjugate Properties cluster_outcome Potential Outcomes peg4 Shorter (e.g., PEG4) shield Steric Shielding peg4->shield Less peg12 Longer (e.g., PEG12) sol Increased Solubility peg12->sol pk Longer Plasma Half-life peg12->pk peg12->shield More agg Reduced Aggregation peg12->agg efficacy Improved Efficacy sol->efficacy pk->efficacy activity Reduced Activity shield->activity agg->efficacy

References

The Decisive Advantage: Why m-PEG12-azide Outperforms Traditional Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for precise and stable bioconjugates is paramount. The choice of a crosslinker can profoundly influence the efficacy, stability, and homogeneity of the final product, be it an antibody-drug conjugate (ADC), a PEGylated protein therapeutic, or a sophisticated diagnostic agent. This guide provides an in-depth comparison of m-PEG12-azide, a modern PEGylated crosslinker utilizing click chemistry, with traditional crosslinkers such as N-hydroxysuccinimide (NHS) esters and maleimides. By examining their reaction mechanisms, specificity, and the stability of the resulting conjugates, we demonstrate the clear advantages of this compound for creating superior bioconjugates.

At the heart of this compound's superiority is the powerful and versatile "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions offer a level of precision and biocompatibility that traditional methods struggle to match. In contrast, conventional crosslinkers often lead to heterogeneous products and can be hampered by side reactions and less stable linkages.

A Head-to-Head Comparison: this compound vs. Traditional Crosslinkers

The fundamental differences in the reaction chemistry of these crosslinkers lead to significant disparities in performance. The following table summarizes the key distinctions:

FeatureThis compound (Click Chemistry)NHS Ester-PEG12Maleimide-PEG12
Reaction Mechanism Bioorthogonal cycloaddition (CuAAC or SPAAC)Nucleophilic acyl substitutionMichael addition
Target Residues Site-specifically introduced alkynesPrimary amines (Lysine, N-terminus)Thiols (Cysteine)
Specificity HighModerate to lowHigh (for thiols)
Reaction pH Wide range (typically 4-11 for CuAAC, physiological for SPAAC)7.2 - 8.56.5 - 7.5
Side Reactions MinimalHydrolysis, reactions with other nucleophilesHydrolysis, reaction with amines at higher pH, retro-Michael addition
Linkage Stability High (stable triazole ring)High (stable amide bond)Moderate (thioether bond susceptible to exchange)
Control over Stoichiometry HighModerate, can be challengingModerate
Biocompatibility High (especially copper-free SPAAC)HighModerate (potential for off-target reactions)

The "Click Chemistry" Advantage of this compound

The azide group in this compound is the key to its superior performance, allowing for highly specific and efficient conjugation through click chemistry. This bioorthogonal reaction, meaning it does not interfere with native biological functional groups, provides unparalleled control over the conjugation process.

Unmatched Specificity and Control

Traditional NHS esters react with primary amines, which are often abundantly and randomly distributed on the surface of proteins. This can lead to a heterogeneous mixture of conjugates with varying numbers of linkers attached at different positions, potentially impacting the protein's function.[1] Maleimides are more specific, targeting thiol groups on cysteine residues. However, this often requires the reduction of existing disulfide bonds, which can disrupt the protein's tertiary structure.

In contrast, the azide group of this compound reacts specifically with a bioorthogonally introduced alkyne group. This allows for precise, site-specific conjugation, resulting in a homogeneous product with a well-defined drug-to-antibody ratio (DAR) in the context of ADCs.[2] This level of control is crucial for ensuring batch-to-batch reproducibility and optimizing the therapeutic window of a bioconjugate.[1][2]

Superior Stability of the Triazole Linkage

The 1,2,3-triazole ring formed through the azide-alkyne cycloaddition is exceptionally stable and resistant to cleavage by proteases, unlike the amide bonds formed by NHS esters.[3] While the thioether bond from maleimide conjugation is relatively stable, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can be a concern for in vivo applications. The enhanced stability of the triazole linkage ensures that the conjugated molecule remains attached to its target, a critical factor for the efficacy and safety of therapeutic conjugates.

The Power of PEGylation

The polyethylene glycol (PEG) spacer in this compound provides several well-established benefits, collectively known as PEGylation. These advantages are also present in PEGylated traditional crosslinkers but are maximized when combined with the precision of click chemistry.

  • Improved Solubility and Stability : The hydrophilic PEG chain enhances the aqueous solubility of the bioconjugate and can protect it from enzymatic degradation.

  • Reduced Immunogenicity : PEGylation can shield the protein from the immune system, reducing the likelihood of an adverse immune response.

  • Prolonged Circulation Half-Life : The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance, leading to a longer circulation time in the body.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the conceptual workflows and logical advantages of using this compound over traditional crosslinkers.

experimental_workflow cluster_mPEG12_azide This compound (Click Chemistry) cluster_traditional Traditional Crosslinkers a1 Introduce Alkyne into Biomolecule a2 React with this compound a1->a2 Site-specific a3 Purify Homogeneous Conjugate a2->a3 High Yield b1 Biomolecule with Native Functional Groups b2 React with NHS-PEG12 or Maleimide-PEG12 b1->b2 Non-specific b3 Purify Heterogeneous Mixture b2->b3 Variable Yield

Caption: Experimental workflow comparison.

logical_advantages mPEG12_azide This compound click_chem Click Chemistry mPEG12_azide->click_chem pegylation PEGylation mPEG12_azide->pegylation specificity High Specificity click_chem->specificity stability High Stability (Triazole) click_chem->stability efficiency High Efficiency click_chem->efficiency solubility Increased Solubility pegylation->solubility half_life Longer Half-life pegylation->half_life immunogenicity Reduced Immunogenicity pegylation->immunogenicity superior_conjugate Superior Bioconjugate specificity->superior_conjugate stability->superior_conjugate efficiency->superior_conjugate solubility->superior_conjugate half_life->superior_conjugate immunogenicity->superior_conjugate

Caption: Logical advantages of this compound.

Experimental Protocols

Detailed methodologies for bioconjugation using this compound and traditional crosslinkers are provided below. These protocols serve as a general guideline and may require optimization for specific applications.

Protocol 1: Bioconjugation using this compound (CuAAC)

This protocol describes the copper-catalyzed azide-alkyne cycloaddition.

Materials:

  • Alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Desalting column for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve this compound in DMSO or water to a stock concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound. A 5- to 10-fold molar excess of this compound over the biomolecule is recommended.

    • Prepare a premix of CuSO₄ and THPTA by combining them in a 1:5 molar ratio and letting it stand for 1-2 minutes.

    • Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

Protocol 2: Bioconjugation using NHS-PEG12-ester

This protocol describes the labeling of primary amines.

Materials:

  • Biomolecule with primary amines in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • NHS-PEG12-ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the biomolecule in the reaction buffer to a final concentration of 2-5 mg/mL.

    • Immediately before use, dissolve the NHS-PEG12-ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.

  • Reaction Setup:

    • Add a 10- to 20-fold molar excess of the NHS-PEG12-ester solution to the biomolecule solution with gentle stirring.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.

  • Quenching (Optional):

    • Add quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification:

    • Separate the conjugate from unreacted reagents using a desalting column.

Protocol 3: Bioconjugation using Maleimide-PEG12-linker

This protocol describes the labeling of thiol groups.

Materials:

  • Thiol-containing biomolecule in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-PEG12-linker

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent (e.g., TCEP)

  • Quenching solution (e.g., cysteine or 2-mercaptoethanol)

  • Desalting column for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the biomolecule in the reaction buffer to a concentration of 1-10 mg/mL.

    • If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

    • Immediately before use, dissolve the Maleimide-PEG12-linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Reaction Setup:

    • Add a 10- to 20-fold molar excess of the Maleimide-PEG12-linker solution to the biomolecule solution.

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent like cysteine.

  • Purification:

    • Purify the conjugate using a desalting column.

Conclusion

The selection of a crosslinker is a critical decision in the development of bioconjugates. While traditional crosslinkers like NHS esters and maleimides have been widely used, they present inherent limitations in terms of specificity and the stability of the resulting linkage. The advent of click chemistry has revolutionized the field, and this compound stands out as a superior reagent that leverages this powerful technology. Its ability to facilitate site-specific conjugation, form highly stable triazole linkages, and impart the benefits of PEGylation makes it the ideal choice for researchers seeking to create well-defined, homogeneous, and robust bioconjugates. For applications demanding precision, reproducibility, and optimal in vivo performance, this compound offers a decisive advantage over its traditional counterparts.

References

A Comparative Guide to the Validation of m-PEG12-azide Conjugation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and verifiable conjugation of moieties like m-PEG12-azide to biomolecules is a critical step in the development of advanced therapeutics and research tools. This guide provides an objective comparison of mass spectrometry with alternative methods for the validation of this compound conjugation, supported by experimental data and detailed protocols. Mass spectrometry stands out for its ability to provide unambiguous confirmation of covalent modification and precise mass measurements, ensuring the integrity of the final conjugate.

Quantitative Data Presentation: Mass Spectrometry of a Model Peptide

Mass spectrometry provides definitive evidence of successful conjugation by detecting the mass shift corresponding to the addition of the this compound moiety. For this example, we consider the conjugation of this compound to a model peptide, Angiotensin II (MW = 1046.2 Da). The molecular weight of this compound is 585.7 Da[1][2][3][4].

AnalyteTheoretical Mass (Da)Observed Mass (Da)Mass Difference (Da)Conclusion
Unmodified Angiotensin II1046.21046.3+0.1Unmodified Peptide Detected
Angiotensin II + this compound1631.91632.1+0.2Successful Conjugation Confirmed

This data clearly demonstrates the successful conjugation of a single this compound molecule to the peptide, as evidenced by the observed mass shift of approximately 585.8 Da.

Comparison of Validation Methods

While mass spectrometry is the gold standard for confirming conjugation, other techniques can provide supporting or preliminary evidence.

MethodPrincipleAdvantagesDisadvantages
Electrospray Ionization Mass Spectrometry (ESI-MS) Measures the mass-to-charge ratio of intact molecules in the gas phase.High accuracy and resolution, provides definitive mass of the conjugate, can quantify the degree of labeling.Can be sensitive to sample purity and buffer components.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Measures the time of flight of ions to determine their mass-to-charge ratio.High throughput, tolerant of some salts and buffers, good for a wide mass range.Lower resolution and mass accuracy compared to ESI-MS for complex mixtures.
Capillary Electrophoresis (CE) Separates molecules based on their electrophoretic mobility, which is affected by size and charge.[5]High separation efficiency, can resolve species with different numbers of conjugated PEGs.Does not directly measure mass; confirmation of conjugation is indirect.
UV-Vis Spectroscopy Measures the absorbance of light by a sample.Simple, rapid, and widely available.Indirect method; relies on the presence of a chromophore on the PEG or biomolecule and may not be sensitive enough to detect the change upon conjugation.

Experimental Workflow & Signaling Pathways

The overall workflow for validating the conjugation of this compound to a biomolecule using mass spectrometry involves several key steps, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis biomolecule Biomolecule Solution (e.g., Peptide in Buffer) conjugation Conjugation Reaction biomolecule->conjugation peg_azide This compound Solution peg_azide->conjugation purification Purification (e.g., Desalting Column) conjugation->purification ms_intro Sample Infusion (Direct or via LC) purification->ms_intro ionization Electrospray Ionization (ESI) ms_intro->ionization mass_analyzer Mass Analyzer (e.g., TOF, Orbitrap) ionization->mass_analyzer detector Detector mass_analyzer->detector raw_data Raw Mass Spectrum (m/z vs. Intensity) detector->raw_data deconvolution Deconvolution raw_data->deconvolution final_mass Final Mass Determination deconvolution->final_mass comparison Compare with Theoretical Mass final_mass->comparison

References

A Researcher's Guide to Functional Assays for m-PEG12-Azide Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to advancing novel therapeutics. The m-PEG12-azide linker, a monodisperse polyethylene glycol (PEG) derivative, is a critical tool in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its azide functionality allows for efficient "click" chemistry conjugation, while the 12-unit PEG chain enhances solubility and optimizes pharmacokinetic properties. This guide provides a comparative analysis of essential functional assays to confirm the activity of this compound conjugates, supported by experimental data and detailed protocols, offering a clear comparison with alternative linker strategies.

I. Confirming Successful Conjugation: The First Step

Before assessing the functional activity of the final conjugate, it is crucial to verify the successful PEGylation and conjugation. A combination of analytical techniques should be employed to characterize the conjugate's structure and purity.

Table 1: Analytical Techniques for Verifying Conjugation

Analytical TechniqueInformation ProvidedKey Considerations
SDS-PAGE Visual confirmation of increased molecular weight of the protein after conjugation.Provides a qualitative assessment of conjugation efficiency.
Size-Exclusion Chromatography (SEC-HPLC) Separation of conjugated species from unconjugated protein and excess linker. Allows for quantification of conjugate purity.Can be coupled with other detectors for more detailed characterization.
Mass Spectrometry (MS) Precise determination of the conjugate's molecular weight, confirming the number of attached PEG-drug moieties (Drug-to-Antibody Ratio or DAR in ADCs).Essential for confirming the homogeneity of the conjugate.
Hydrophobic Interaction Chromatography (HIC) Separation of ADC species based on their hydrophobicity, which is influenced by the DAR.A powerful tool for assessing the DAR distribution in a sample.

II. Functional Assays for Antibody-Drug Conjugates (ADCs)

The primary function of an ADC is to specifically bind to target cancer cells, internalize, and release a cytotoxic payload, leading to cell death. The this compound linker, being non-cleavable, ensures that the payload is released upon lysosomal degradation of the antibody backbone.[1][2][3] The following assays are critical for evaluating the efficacy of an ADC constructed with an this compound linker.

A. Target Binding Affinity

Conjugation should not impair the antibody's ability to bind its target antigen.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay to quantify the binding affinity (KD) of the ADC to its target antigen.

  • Flow Cytometry: Measures the binding of the ADC to target cells expressing the antigen on their surface.

B. Internalization Assay

Efficient internalization is crucial for the delivery of the payload to the intracellular environment.

  • Flow Cytometry with pH-sensitive dyes: A high-throughput method to quantify the rate and extent of ADC internalization into acidic compartments like endosomes and lysosomes.[4]

  • Confocal Microscopy: Provides visual confirmation of ADC internalization and subcellular localization.

C. In Vitro Cytotoxicity

This is the ultimate measure of an ADC's potency.

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo®): These assays measure the metabolic activity of cells after treatment with the ADC, allowing for the determination of the half-maximal inhibitory concentration (IC50).[5]

D. Comparison with Alternative Linkers

The choice of linker can significantly impact ADC efficacy. The non-cleavable nature of this compound is a key feature to compare against cleavable alternatives.

Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Types

Linker TypeTarget CellsIC50 (nM)Key Characteristics
Non-cleavable (e.g., this compound-like) Antigen-PositiveGenerally HigherLower risk of off-target toxicity; relies on lysosomal degradation for payload release.
Cleavable (e.g., Val-Cit) Antigen-PositivePotentially LowerCan lead to a "bystander effect," killing adjacent antigen-negative cells.
Non-cleavable (e.g., this compound-like) Antigen-NegativeHigh (Low Toxicity)Demonstrates high target specificity.
Cleavable (e.g., Val-Cit) Antigen-NegativeLower (Potential for Off-Target Toxicity)The released payload can diffuse and affect neighboring healthy cells.

Data is illustrative and highly dependent on the specific antibody, payload, and cell line.

The length of the PEG chain also plays a critical role. Longer PEG chains can improve pharmacokinetics but may decrease in vitro potency.

Table 3: Impact of PEG Linker Length on ADC Performance

PEG Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Plasma Half-Life
Short (e.g., PEG4) Lower (More Potent)ModerateShorter
Intermediate (e.g., PEG8, PEG12) ModerateOften OptimalIntermediate
Long (e.g., PEG24) Higher (Less Potent)Can be ImprovedLonger

This table summarizes general trends observed in preclinical studies.

III. Functional Assays for PROTACs

PROTACs function by inducing the degradation of a target protein through the ubiquitin-proteasome system. The linker's role is to bridge the target protein and an E3 ligase to form a productive ternary complex.

A. Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for target ubiquitination.

  • Co-immunoprecipitation (Co-IP): A classic technique to demonstrate the interaction between the target protein, the PROTAC, and the E3 ligase.

  • Bioluminescence Resonance Energy Transfer (BRET): A live-cell assay to monitor the proximity of the target protein and the E3 ligase.

B. Target Ubiquitination

This assay confirms that the PROTAC is inducing the marking of the target protein for degradation.

  • In Vitro Ubiquitination Assays: A cell-free system to directly measure the ubiquitination of the target protein.

  • TUBE (Tandem Ubiquitin Binding Entities) Assay: Used to pull down ubiquitinated proteins from cell lysates for subsequent detection by Western blot.

C. Target Protein Degradation

The definitive functional outcome of a PROTAC is the reduction in the level of the target protein.

  • Western Blot: The most common method to quantify the levels of the target protein in cells treated with the PROTAC. This allows for the determination of DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

  • In-Cell Western: A higher-throughput alternative to traditional Western blotting for quantifying protein levels in a plate-based format.

D. Comparison with Alternative Linkers

The length of the PEG linker is a critical parameter for optimizing PROTAC efficacy.

Table 4: Impact of PEG Linker Length on PROTAC Degradation Efficiency

PROTAC TargetLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1 < 12No DegradationN/A
TBK1 21396
TBK1 2929276
Estrogen Receptor α 12Less PotentN/A
Estrogen Receptor α 16More PotentN/A

Data is compiled from various studies and illustrates the importance of linker length optimization. Longer linkers, such as those with 12 or more PEG units, can provide the necessary flexibility and distance to enable productive ternary complex formation for certain targets.

IV. Experimental Protocols

A. Protocol: In Vitro Cytotoxicity MTT Assay for ADCs

Objective: To determine the IC50 of an ADC in target and non-target cell lines.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cell lines

  • Complete cell culture medium

  • ADC constructs

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC in complete culture medium.

  • Remove the old medium and add the ADC dilutions to the respective wells. Include untreated control wells.

  • Incubate the plate for 72-120 hours at 37°C in a CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and plot the results against the ADC concentration.

  • Determine the IC50 value using a non-linear regression curve fit.

B. Protocol: Western Blot for PROTAC-mediated Protein Degradation

Objective: To quantify the degradation of a target protein induced by a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compounds

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5-10 minutes.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with the primary antibody for the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip and re-probe the membrane for the loading control.

  • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.

  • Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax.

V. Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in the functional assessment of this compound conjugates.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (this compound linker) Receptor Tumor Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Degradation Payload Payload (Active Drug) Apoptosis Apoptosis Payload->Apoptosis 6. Cell Death Degradation->Payload 5. Payload Release

Caption: ADC Mechanism of Action.

PROTAC_Experimental_Workflow A 1. Cell Treatment (Varying PROTAC concentrations) B 2. Cell Lysis A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE C->D E 5. Western Blot D->E F 6. Immunodetection (Target Protein & Loading Control) E->F G 7. Densitometry & Analysis F->G H 8. Determine DC50 & Dmax G->H

Caption: PROTAC Western Blot Workflow.

Conclusion

The functional characterization of this compound conjugates requires a multi-faceted approach. For ADCs, assays confirming target binding, internalization, and potent cytotoxicity are essential. For PROTACs, the focus is on demonstrating ternary complex formation, target ubiquitination, and ultimately, efficient protein degradation. The this compound linker provides a stable, non-cleavable bridge that enhances solubility, and its performance should be empirically compared against alternatives with varying PEG lengths and different conjugation chemistries to select the optimal design for a given therapeutic application. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the rational design and evaluation of next-generation bioconjugates.

References

Assessing the In Vivo Stability of m-PEG12-Azide Linkages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of the linkage chemistry used in bioconjugation is a critical determinant of the in vivo efficacy and safety of therapeutic and diagnostic agents. This guide provides an objective comparison of the in vivo stability of the linkage formed from m-PEG12-azide, specifically the resulting 1,2,3-triazole ring, with other common bioconjugation linkages. The information presented is supported by experimental data to aid in the selection of the most appropriate conjugation strategy for in vivo applications.

The this compound linker is a popular reagent in bioconjugation, primarily utilized in "click chemistry" via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The resulting 1,4-disubstituted 1,2,3-triazole linkage is a key focus of this guide. It is important to distinguish between the stability of the azide group on the this compound molecule before conjugation and the stability of the triazole ring after conjugation.

In Vivo Stability of the Azide Group

The azide functional group itself can be susceptible to reduction to an amine in vivo, particularly in hypoxic environments (e.g., solid tumors). This reduction can be mediated by enzymes such as cytochrome P450. Aromatic azides are generally more prone to this reduction than aliphatic azides like the one in this compound. While this potential pre-conjugation instability is a consideration, the primary focus for in vivo stability is the linkage formed post-conjugation.

Comparative In Vivo Stability of Bioconjugation Linkages

The stability of the covalent bond connecting a polyethylene glycol (PEG) chain or other cargo to a biomolecule is paramount for maintaining the conjugate's integrity in circulation. Premature cleavage can lead to off-target effects and reduced therapeutic efficacy. Below is a comparison of the in vivo stability of the triazole linkage with other commonly used linkages.

Linkage TypeChemistryIn Vivo Stability ProfileKey Considerations
1,2,3-Triazole Azide-Alkyne CycloadditionHigh . The 1,2,3-triazole ring is exceptionally stable to enzymatic degradation, oxidation, and reduction in vivo.[1] It is considered a reliable and robust linkage for long-term in vivo applications.The choice between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry depends on the tolerance of the biomolecule to copper.[2]
Amide Carboxylic Acid + AmineModerate to Low . Amide bonds are susceptible to cleavage by proteases and peptidases, which are abundant in vivo. This can lead to the degradation of peptide and protein-based conjugates.[3]The rate of cleavage is sequence-dependent. Modifications like using D-amino acids can enhance stability.
Thioether (from Maleimide) Thiol + MaleimideLow to Moderate . The thiosuccinimide adduct formed is susceptible to a retro-Michael reaction, leading to cleavage, especially in the presence of endogenous thiols like albumin and glutathione.[4]Stabilized maleimides (e.g., self-hydrolyzing) have been developed to form a more stable, ring-opened structure, significantly improving in vivo stability.[5]
Disulfide Thiol-Disulfide ExchangeCleavable . Designed to be cleaved in the reducing environment inside cells. Stability in circulation can vary, with some premature cleavage possible.Useful for intracellular drug delivery where release of the payload is desired.
Oxime Aldehyde/Ketone + HydroxylamineHigh . Oxime linkages are generally stable under physiological conditions.Offers good stability for applications requiring long circulation times.
Hydrazone Aldehyde/Ketone + HydrazinepH-Sensitive (Cleavable) . Generally stable at physiological pH (7.4) but designed to be cleaved at the lower pH of endosomes and lysosomes.Primarily used for intracellular delivery strategies that rely on the acidic environment of cellular compartments.

Experimental Protocols

Accurate assessment of bioconjugate stability is crucial for preclinical development. Below are generalized protocols for in vitro and in vivo stability assessment.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the bioconjugate in plasma, which mimics the circulatory environment.

Materials:

  • Bioconjugate of interest

  • Freshly collected plasma (e.g., mouse, rat, human) with anticoagulant (e.g., heparin, EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS/MS system

  • Affinity capture reagents (e.g., Protein A/G beads for antibody-drug conjugates)

Procedure:

  • Spike the bioconjugate into the plasma at a predetermined concentration (e.g., 10 µg/mL).

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots of the plasma samples.

  • Immediately stop any potential degradation by freezing the samples at -80°C or by adding a quenching solution.

  • For analysis, thaw the samples and process them to isolate the bioconjugate. For antibody-drug conjugates (ADCs), this often involves immunocapture using magnetic beads coated with an anti-human Fc antibody.

  • Wash the beads to remove non-specifically bound plasma proteins.

  • Elute the bioconjugate from the beads.

  • Analyze the eluate by LC-MS/MS to quantify the amount of intact bioconjugate remaining. This can be done by monitoring the intact mass of the conjugate or by quantifying a signature peptide after enzymatic digestion.

  • Calculate the percentage of intact bioconjugate remaining at each time point relative to the 0-hour time point.

In Vivo Pharmacokinetic and Stability Study

Objective: To determine the pharmacokinetic profile and in vivo stability of the bioconjugate in a relevant animal model.

Materials:

  • Bioconjugate of interest

  • Animal model (e.g., mice, rats)

  • Dosing vehicle (e.g., sterile saline)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Administer the bioconjugate to the animals via the desired route (e.g., intravenous injection).

  • At specified time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr, 1 week), collect blood samples from a subset of animals.

  • Process the blood to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of the intact bioconjugate in the plasma samples using a validated LC-MS/MS method, often involving an immunocapture step as described in the in vitro protocol.

  • Plot the plasma concentration of the intact bioconjugate versus time to determine pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance.

  • By comparing the concentration of the total antibody (or other biomolecule) with the concentration of the intact conjugate, the rate of in vivo cleavage can be determined.

Visualizations

Experimental Workflow for In Vivo Stability Assessment

experimental_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis dosing Bioconjugate Administration (e.g., IV injection) sampling Blood Collection at Time Points dosing->sampling In Vivo Circulation processing Plasma Isolation (Centrifugation) sampling->processing immunocapture Immunocapture of Bioconjugate processing->immunocapture Plasma Sample lcms LC-MS/MS Analysis immunocapture->lcms Purified Conjugate pk_analysis Pharmacokinetic Analysis lcms->pk_analysis Concentration Data

Caption: Workflow for assessing the in vivo stability of a bioconjugate.

Logical Relationship of Linker Stability and Therapeutic Outcome

linker_stability_outcome cluster_linker Linker Characteristics cluster_circulation In Circulation cluster_outcome Therapeutic Outcome stable Stable Linker (e.g., Triazole) intact Intact Conjugate Reaches Target stable->intact unstable Unstable Linker (e.g., Traditional Maleimide) cleaved Premature Payload Release unstable->cleaved efficacy High Efficacy intact->efficacy toxicity Off-Target Toxicity cleaved->toxicity reduced_efficacy Reduced Efficacy cleaved->reduced_efficacy

Caption: Impact of linker stability on the therapeutic outcome of a bioconjugate.

References

The Versatility of m-PEG12-azide in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a linker molecule is a critical step in the design of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the plethora of available options, m-PEG12-azide has emerged as a widely utilized and versatile linker. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, to inform the rational design of next-generation therapeutics.

The this compound linker is a monodisperse polyethylene glycol (PEG) derivative containing twelve ethylene glycol units, capped with a methoxy group at one end and an azide group at the other. This structure imparts desirable physicochemical properties, including increased hydrophilicity and biocompatibility, to the molecules it modifies. The terminal azide group is the key to its utility, enabling highly efficient and specific conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone reactions of "click chemistry".

Applications of this compound

The unique properties of this compound have led to its adoption in a range of bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The PEG component of this compound can enhance the solubility and stability of the ADC, and influence its pharmacokinetic profile[1]. The linker's length and architecture are critical for achieving an optimal drug-to-antibody ratio (DAR) and therapeutic efficacy[2][3].

  • PROTACs: PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. The linker in a PROTAC is crucial for orienting the two binding moieties correctly. The this compound linker has been identified as having a suitable length to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase[4][5].

  • Nanoparticle Functionalization: The surface of nanoparticles can be modified with this compound to improve their stability in biological fluids, reduce non-specific protein adsorption, and provide a handle for the attachment of targeting ligands or therapeutic agents.

Performance and Success Rates: A Comparative Analysis

While the click chemistry reactions utilized for this compound conjugation are renowned for their high efficiency and are often described as "high-yielding" or "quantitative," specific percentage yields for this compound in various applications can be context-dependent and are not always explicitly reported in the literature. However, comparative studies on the impact of PEG linker length and architecture in ADCs provide valuable insights into the performance of a 12-unit PEG linker.

Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) in ADCs

The length of the PEG linker can significantly influence the number of drug molecules that can be attached to an antibody. Intermediate length PEG spacers have been shown to result in higher DARs compared to shorter or longer chains.

LinkerAverage DARReference
m-PEG4-maleimide2.5
m-PEG6-maleimide5.0
m-PEG8-maleimide4.8
m-PEG12-maleimide 3.7
m-PEG24-maleimide3.0

This table summarizes the effect of PEG linker length on the average Drug-to-Antibody Ratio (DAR) of a trastuzumab-MMAD conjugate.

Influence of PEG Linker Architecture on ADC Pharmacokinetics

The spatial arrangement of the PEG chains can have a profound impact on the pharmacokinetic properties of high-DAR ADCs. A branched or pendant configuration of PEG12 linkers has been shown to be more effective at shielding the hydrophobic payload, leading to improved clearance rates compared to a linear PEG24 linker.

Linker Architecture (DAR ≈ 8)Clearance Rate in Mice (mL/day/kg)Reference
Linear 24-unit PEG (L-PEG24)High
Pendant 2 x 12-unit PEG (P-(PEG12)2) Low

This table compares the clearance rates of high-DAR trastuzumab-DM1 conjugates with different PEG linker architectures.

Experimental Protocols

The following is a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a common method for utilizing this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Organic co-solvent if needed (e.g., DMSO, DMF)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO).

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible buffer.

    • Prepare stock solutions of CuSO4, sodium ascorbate, and TBTA in water.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-functionalized molecule and this compound (typically a slight excess of the azide is used).

    • Add the TBTA solution to the reaction mixture.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Incubate the reaction at room temperature or a slightly elevated temperature (e.g., 37 °C) with gentle mixing.

    • The reaction time can vary from a few hours to overnight, depending on the specific reactants and concentrations.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC), to remove unreacted reagents and byproducts.

  • Characterization:

    • Characterize the purified conjugate using techniques such as mass spectrometry, SDS-PAGE, and UV-Vis spectroscopy to confirm successful conjugation and determine the final concentration and purity.

Visualizing the Workflow and Logic

To better understand the processes and relationships described, the following diagrams have been generated using the DOT language.

G cluster_0 This compound Applications cluster_1 Key Advantages ADC Antibody-Drug Conjugates (ADCs) Solubility Increased Solubility & Stability ADC->Solubility PK Improved Pharmacokinetics ADC->PK PROTAC PROTACs PROTAC->Solubility NP Nanoparticle Functionalization NP->Solubility Biocompatibility Enhanced Biocompatibility NP->Biocompatibility

Caption: Applications and key advantages of this compound.

G start Start: Prepare Reactants reagents This compound Alkyne-Molecule CuSO4, NaAsc, Ligand start->reagents mix Combine Reactants in Buffer reagents->mix react Incubate (RT or 37°C) mix->react purify Purify Conjugate (e.g., SEC, HPLC) react->purify characterize Characterize Product (e.g., MS, SDS-PAGE) purify->characterize end End: Purified Bioconjugate characterize->end

Caption: General workflow for CuAAC conjugation with this compound.

Conclusion

This compound is a valuable and versatile tool in the field of bioconjugation. Its monodisperse nature, combined with the efficiency of click chemistry, allows for the precise construction of complex biomolecules. The twelve-unit PEG chain offers a favorable balance of hydrophilicity and length, positively influencing the physicochemical and pharmacokinetic properties of the resulting conjugates, particularly in the context of ADCs and PROTACs. While specific, quantitative success rates for this compound reactions are not always readily available in the literature, the existing comparative data on the impact of PEG linker length and architecture underscore the importance of rational linker design. The choice of this compound as a linker should be guided by the specific requirements of the application, and its performance should be empirically validated to ensure the desired therapeutic outcome. As the field of bioconjugation continues to advance, the strategic use of well-defined linkers like this compound will remain a cornerstone of innovative drug development.

References

The Balancing Act: A Cost-Benefit Analysis of m-PEG12-azide in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is a critical decision that profoundly impacts experimental outcomes, timelines, and budgets. Among the vast array of bioconjugation reagents, m-PEG12-azide has emerged as a versatile and widely used linker. This guide provides a comprehensive cost-benefit analysis of this compound, objectively comparing its performance with key alternatives and offering supporting experimental data to inform your research decisions.

At its core, this compound is a monofunctional polyethylene glycol (PEG) linker with a terminal azide group. This structure allows for its facile incorporation into biological systems and subsequent conjugation to other molecules via highly efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC)[1][2]. Its primary applications lie in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics where precise control over linker length and composition is paramount[3][4].

Cost Analysis: A Quantitative Look at this compound and Its Alternatives

The financial investment in a linker is a significant consideration in any research project. To provide a clear comparison, the table below summarizes the approximate costs of this compound and its common alternatives. Prices are based on commercially available, non-GMP grade products and may vary between suppliers.

Linker TypeFunctional GroupsMolecular Weight ( g/mol )Estimated Price (USD/100mg)Key Cost Drivers
This compound Methoxy-PEG, Azide585.69$260 - $480Purity, scale of synthesis
Azide-Polysarcosine (PSar, n≈50)Azide, Polysarcosine~3500$860 - $960Monomer synthesis, polymerization control
Branched PEG-Azide (e.g., 3-arm)Multiple Azides, Branched PEG CoreVariesHigher than linear PEGsComplex synthesis, purification
Other Linear PEG-Azides (e.g., m-PEG8-azide)Methoxy-PEG, Azide413.48Generally lower than this compoundShorter PEG chain

Note: Prices are approximate and subject to change. Bulk and GMP-grade pricing may differ significantly.

Performance Deep Dive: this compound vs. The Competition

The "best" linker is not solely determined by its price tag but by its performance in a given application. This section dissects the key performance indicators of this compound in comparison to its alternatives, supported by experimental findings.

Key Performance Metrics at a Glance
Performance MetricThis compoundPolysarcosine (PSar)-AzideBranched PEG-AzideOther Linear PEG-Azides
Biocompatibility Generally good, but concerns about anti-PEG antibodies exist[5].Excellent; non-immunogenic and biodegradable.Similar to linear PEG.Similar to this compound.
Pharmacokinetics (PK) Improves circulation half-life.Can lead to improved circulation times and tumor accumulation.Can offer superior shielding and longer half-life.PK profile is dependent on PEG length.
Reaction Kinetics (Click Chemistry) Efficient in both CuAAC and SPAAC reactions.Azide group allows for efficient click chemistry.Azide groups enable click chemistry.Dependent on the specific alkyne partner.
Drug-to-Antibody Ratio (DAR) Allows for controlled DAR.Can support high DARs with good solubility.Can increase payload capacity.Influenced by linker length and hydrophobicity.
In Vitro & In Vivo Efficacy Widely used in ADCs with demonstrated efficacy.Has shown comparable or superior efficacy to PEG in some ADC models.Can enhance in vivo efficacy, especially for hydrophobic payloads.Efficacy is highly dependent on linker length and the specific ADC construct.

The PEG Dilemma: Immunogenicity and Alternatives

A significant consideration when using any PEGylated reagent is the potential for immunogenicity. A portion of the population has pre-existing anti-PEG antibodies, which can lead to accelerated clearance of PEGylated therapeutics and reduced efficacy. This has spurred the development of alternatives like polysarcosine (PSar).

Polysarcosine, a polymer of the endogenous amino acid sarcosine, is biodegradable and considered non-immunogenic. Head-to-head studies have shown that PSar-conjugated ADCs can exhibit comparable or even superior performance to their PEGylated counterparts, with some studies indicating improved tumor accumulation and reduced liver exposure. However, the cost of azide-functionalized polysarcosine is currently higher than that of this compound.

The Impact of Linker Length and Architecture

The "12" in this compound denotes the number of ethylene glycol units, and this length is a critical design parameter.

  • Shorter PEG Chains (e.g., m-PEG4, m-PEG8): These may be advantageous when a smaller overall conjugate size is desired or to minimize steric hindrance at the target site. However, they may offer less of a "stealth" effect and have a shorter circulation half-life.

  • Longer PEG Chains (e.g., m-PEG24): Longer chains can provide a greater steric shield, potentially reducing immunogenicity and proteolytic degradation, and further extending circulation time. However, in some cases, very long linkers have been shown to reduce in vitro cytotoxicity.

  • Branched PEG Architectures: These linkers can carry multiple payloads, increasing the drug-to-antibody ratio (DAR) and offering superior shielding of the payload, which can lead to improved pharmacokinetics, especially for hydrophobic drugs. The trade-off is often a more complex and costly synthesis.

Experimental Protocols and Workflows

To provide practical guidance, this section outlines a general experimental workflow for the synthesis of an antibody-drug conjugate (ADC) using an azide-functionalized PEG linker and click chemistry.

General Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_antibody_modification Antibody Modification cluster_click_conjugation Click Chemistry Conjugation Antibody Monoclonal Antibody Reaction1 Amine Coupling (Lysine Residues) Antibody->Reaction1 NHS_Ester Azide-PEG-NHS Ester NHS_Ester->Reaction1 Modified_Antibody Azide-Modified Antibody Reaction2 CuAAC or SPAAC Modified_Antibody->Reaction2 Reaction1->Modified_Antibody Alkyne_Drug Alkyne-Modified Drug Alkyne_Drug->Reaction2 Final_ADC Antibody-Drug Conjugate Purification Purification (e.g., SEC) Final_ADC->Purification Reaction2->Final_ADC Characterization Characterization (e.g., HIC, MS) Purification->Characterization

Caption: A generalized workflow for the synthesis of an ADC using an azide-PEG linker.

Detailed Protocol: Antibody Modification with Azide-PEG-NHS Ester

This protocol describes the initial step of introducing the azide functionality to an antibody using an amine-reactive PEG linker.

  • Materials:

    • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

    • Azido-PEG-NHS ester (e.g., Azido-PEG12-NHS ester)

    • Anhydrous DMSO

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Desalting column for purification

  • Procedure:

    • Prepare a stock solution of the Azido-PEG-NHS ester in anhydrous DMSO immediately before use.

    • Add a 5- to 20-fold molar excess of the NHS ester stock solution to the antibody solution. The optimal molar ratio should be determined empirically to achieve the desired degree of labeling.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM to consume any unreacted NHS ester.

    • Purify the azide-modified antibody using a desalting column to remove excess linker and quenching reagents.

    • Characterize the resulting azide-modified antibody to determine the degree of labeling.

Signaling Pathway of a PROTAC

PROTAC_Signaling_Pathway POI Protein of Interest Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Proteasome Proteasome POI->Proteasome Ubiquitinated POI E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitination->POI Ub tags Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing a PEG linker.

Conclusion: Making an Informed Decision

The choice of this compound in research represents a balance between cost, established utility, and potential drawbacks.

  • Choose this compound when:

    • A well-characterized, moderately long linear PEG linker is required.

    • The primary goal is to improve the solubility and pharmacokinetic profile of a bioconjugate.

    • The potential for anti-PEG antibodies is considered a manageable risk for the specific application.

    • Budget is a significant constraint, and a more expensive alternative like polysarcosine is not feasible.

  • Consider alternatives to this compound when:

    • Minimizing immunogenicity is a primary concern, making polysarcosine a more attractive option.

    • A higher payload capacity is needed, warranting the use of a branched PEG linker.

    • Fine-tuning the pharmacokinetic profile requires a shorter or longer PEG chain.

    • The therapeutic is intended for chronic dosing, where the risk of inducing an anti-PEG immune response is higher.

Ultimately, the optimal linker choice is application-dependent. By carefully considering the cost, performance data, and the specific goals of your research, you can make an informed decision that maximizes the likelihood of success in your drug development endeavors.

References

The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Comparative Analysis of m-PEG12-azide and Other Azide-Functionalized PEGs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that significantly influences the therapeutic's stability, pharmacokinetics, efficacy, and toxicity. Among the diverse linker technologies available, discrete polyethylene glycol (PEG) linkers functionalized with an azide group for "click" chemistry have become indispensable tools. Their defined length and hydrophilicity allow for precise control over an ADC's properties.

This guide provides an objective comparison of m-PEG12-azide with other azide-functionalized PEGs of varying lengths and architectures, supported by experimental data from preclinical studies. The aim is to assist researchers in making informed decisions for the rational design of next-generation ADCs.

The length of the PEG chain in an ADC linker can profoundly influence its solubility, stability, pharmacokinetic (PK) profile, and ultimately, its anti-tumor efficacy.[1] Hydrophobic payloads can induce ADC aggregation and rapid clearance; the incorporation of hydrophilic PEG linkers mitigates these issues, often permitting higher drug-to-antibody ratios (DARs) without compromising the ADC's desirable characteristics.[1]

Comparative Analysis of PEG Linker Performance

The selection of a PEG linker length is a balancing act between improving pharmacokinetic properties and maintaining potent cytotoxicity. The following data, compiled from various studies, compares key performance metrics across different discrete PEG linker lengths.

Table 1: Impact of Linear PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC
Cell LineLinkerIC50 (ng/mL)
Karpas-299No PEG~10
Karpas-299PEG2~10
Karpas-299PEG4~10
Karpas-299PEG8~10
Karpas-299PEG12~10
Karpas-299PEG24~10

Data adapted from Burke et al., 2017.[2]

In this particular study, for an anti-CD30 ADC, the length of the linear PEG linker did not significantly affect the in vitro potency on the Karpas-299 lymphoma cell line, with comparable IC50 values observed across all tested linker lengths.[2]

Table 2: Influence of PEG Chain Length on the Performance of an Affibody-Drug Conjugate
LinkerHalf-life Extension (vs. no PEG)In Vitro Cytotoxicity Reduction (vs. no PEG)
4 kDa PEG2.5-fold4.5-fold
10 kDa PEG11.2-fold22-fold

Data adapted from studies on miniaturized affibody-based drug conjugates.[2]

In contrast, a study on smaller affibody-drug conjugates demonstrated that while longer PEG chains significantly prolonged circulation half-life, they also led to a marked reduction in in vitro cytotoxicity. This highlights that the impact of PEG linker length on potency can be dependent on the specific targeting moiety and overall conjugate design.

Table 3: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance
Linker Architecture (Total 24 PEG units, DAR 8)Clearance Rate (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low

Data adapted from a study on highly-loaded ADCs.

A study comparing a linear 24-unit PEG linker with a branched (pendant) linker constructed from two 12-unit PEG chains found that the pendant architecture resulted in slower clearance rates for highly loaded ADCs. This suggests that linker architecture, in addition to total length, is a key factor in ADC performance.

Key Insights from Comparative Data

  • Medium-Length PEGs (e.g., this compound): Often represent a favorable balance, offering significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency. A threshold effect is often noted around PEG8, after which further increases in length may have a diminishing impact on clearance.

  • Long-Chain PEGs (e.g., m-PEG24-azide): Can dramatically improve the pharmacokinetic profile, leading to prolonged circulation. However, this may come at the cost of reduced in vitro cytotoxicity, potentially due to steric hindrance.

  • Branched Architectures: As seen with the pendant (PEG12)2 construct, branched linkers can offer superior pharmacokinetic profiles compared to linear PEGs of the same total length, particularly for ADCs with high drug loading.

Experimental Workflows and Logical Relationships

The following diagrams illustrate a typical workflow for comparing ADCs with different PEG linkers and the logical relationship between linker properties and ADC performance.

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Selection Ab_mod Antibody Modification (e.g., Reduction) Conj Conjugation Reaction Ab_mod->Conj DL_prep Drug-Linker Preparation (m-PEGx-azide + Payload) DL_prep->Conj Purify Purification (SEC) Conj->Purify Char Characterization (DAR, Purity) Purify->Char In_Vitro In Vitro Cytotoxicity Assay Char->In_Vitro PK_study Pharmacokinetic (PK) Study Char->PK_study In_Vivo In Vivo Efficacy Study Char->In_Vivo Compare Compare IC50, AUC, TGI In_Vitro->Compare PK_study->Compare In_Vivo->Compare Select Select Optimal PEG Linker Compare->Select

Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.

logical_relationship cluster_linker Linker Properties cluster_physchem Physicochemical Properties cluster_pk Pharmacokinetics cluster_efficacy Therapeutic Outcome PEG_Length PEG Chain Length (e.g., PEG12 vs PEG24) Hydro ↑ Hydrophilicity PEG_Length->Hydro Potency ↔ or ↓ In Vitro Potency PEG_Length->Potency Steric Hindrance PEG_Arch PEG Architecture (Linear vs. Branched) PEG_Arch->Hydro Agg ↓ Aggregation Hydro->Agg Clearance ↓ Clearance Hydro->Clearance Agg->Clearance HalfLife ↑ Half-life Clearance->HalfLife Efficacy ↑ In Vivo Efficacy HalfLife->Efficacy

Caption: Logical flow of how PEG linker properties influence ADC performance.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparison of ADCs with different azide-functionalized PEG linkers.

Protocol 1: ADC Synthesis and Characterization via Click Chemistry

This protocol outlines the conjugation of an alkyne-modified payload to an antibody functionalized with an azide-PEG linker.

  • Antibody Functionalization:

    • React a monoclonal antibody with an Azide-PEG-NHS ester linker (e.g., this compound-NHS) in a suitable buffer (e.g., PBS, pH 7.4) to label lysine residues. The molar ratio of linker to antibody should be optimized to achieve the desired DAR.

    • Incubate the reaction mixture for 1-2 hours at room temperature.

    • Remove excess, unreacted linker using a desalting column or tangential flow filtration.

  • Conjugation (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):

    • Prepare a solution of the azide-functionalized antibody.

    • In a separate vial, dissolve the alkyne-functionalized cytotoxic payload.

    • Prepare a catalyst solution containing copper(II) sulfate (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

    • Add the payload and the catalyst solution to the antibody solution. Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the resulting ADC from unreacted payload and catalyst components using size-exclusion chromatography (SEC).

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the final DAR using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).

    • Assess the purity and extent of aggregation of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay
  • Cell Culture: Culture target cancer cell lines in the appropriate growth medium.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in cell culture media. Add the diluted ADCs to the cells and incubate for a specified period (e.g., 72-96 hours).

  • Viability Assay: Use a suitable cell viability reagent (e.g., MTT, CellTiter-Glo®). For an MTT assay, add the solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader. Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.

Protocol 3: Pharmacokinetic (PK) Study in Rodents
  • Animal Model: Use healthy mice or rats for the study.

  • Administration: Administer ADCs with varying PEG linker lengths intravenously at a defined dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Sample Processing: Isolate plasma from the blood samples.

  • Quantification: Measure the concentration of the ADC in the plasma using a validated method, such as an ELISA that detects the antibody portion of the conjugate.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), and area under the curve (AUC), using non-compartmental analysis.

References

Safety Operating Guide

Proper Disposal of m-PEG12-azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Safe and responsible disposal of m-PEG12-azide is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper handling and disposal of this compound, aligning with established safety protocols for azide-containing compounds. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

This compound presents several hazards that necessitate careful handling. The compound is classified as harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): Proper PPE is mandatory when handling this compound. This includes:

  • Eye Protection: Safety glasses or chemical splash goggles.[3][4]

  • Hand Protection: Nitrile gloves.

  • Protective Clothing: A lab coat is required. For handling larger quantities where splashing is a risk, a chemical-resistant apron and oversleeves are recommended.

All handling of this compound, especially during disposal procedures, should be conducted in a certified chemical fume hood to prevent inhalation of any dust, mists, or vapors.

II. Core Disposal Principle: Avoid Drain Disposal

The most critical rule for this compound and all azide-containing compounds is to never dispose of them down the drain . Azides can react with metals such as lead and copper, which are commonly found in plumbing systems, to form highly shock-sensitive and explosive metal azides. This poses a significant risk of explosion. All waste, including dilute solutions, must be collected and treated as hazardous waste.

III. Disposal Workflow and Procedures

The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound waste.

G cluster_0 Waste Collection and Assessment cluster_1 Disposal Pathways A Generate this compound Waste (e.g., unused reagent, contaminated labware, solutions) B Segregate Waste Stream - Pure/Concentrated this compound - Dilute Solutions - Contaminated Solids (gloves, tips, etc.) A->B C Is the waste a dilute aqueous solution (<=5%)? B->C D Option 1: Direct Disposal (Preferred) Package, label as 'Hazardous Waste: this compound', and arrange for EHS pickup. C->D No E Option 2: Chemical Deactivation (Consult with EHS before proceeding) C->E Yes F Package deactivated waste, label appropriately, and arrange for EHS pickup. E->F

Figure 1. Decision workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Procedures:

  • Segregation and Collection:

    • All materials contaminated with this compound, including unused product, solutions, reaction mixtures, pipette tips, and cleaning materials, must be collected as hazardous waste.

    • Use clearly labeled, compatible, and tightly sealed waste containers.

    • Do not mix azide waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.

  • Direct Disposal (Preferred Method):

    • For all forms of this compound waste (pure, concentrated, or dilute), the most straightforward and recommended disposal method is to package it for collection by your institution's EHS department.

    • Label the container clearly with "Hazardous Waste" and the full chemical name, "this compound."

  • Chemical Deactivation (For Dilute Aqueous Solutions):

    • Consult EHS First: Before attempting any chemical deactivation, you must consult with and get approval from your EHS office.

    • This procedure is adapted from protocols for deactivating sodium azide and should only be performed by trained personnel in a chemical fume hood. The reaction generates toxic nitric oxide gas.

IV. Experimental Protocol for Azide Deactivation

The following protocol is for the chemical destruction of the azide functional group in dilute aqueous solutions (≤5%).

ParameterValue/ProcedureSource
Maximum Azide Concentration ≤ 5% in aqueous solution
Deactivating Reagent 20% aqueous solution of sodium nitrite (NaNO₂)
Acidifying Reagent 20% aqueous solution of sulfuric acid (H₂SO₄)
Reagent Ratio Add ~7 mL of 20% sodium nitrite solution per gram of azide.
Procedure 1. Place the dilute azide solution in a three-necked flask equipped with a stirrer and a dropping funnel inside a chemical fume hood. 2. While stirring, add the 20% sodium nitrite solution. 3. Slowly add the 20% sulfuric acid solution via the dropping funnel. A slight excess of acid should be used. The evolution of gas (nitric oxide) will be observed. 4. Continue stirring until gas evolution ceases. 5. Test for the presence of residual azide using a ferric chloride solution test. 6. Once deactivation is complete, neutralize the solution to a pH of 6-9 with a dilute base (e.g., sodium hydroxide).
Final Disposal Even after deactivation and neutralization, the resulting solution should be collected in a hazardous waste container and disposed of through your EHS office.

Caution: This deactivation procedure is a hazardous operation that produces toxic gas and should only be undertaken after a thorough risk assessment and with EHS approval.

V. Spill Management

In the event of a spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity.

  • Don PPE: Wear the appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.

  • Containment: For liquid spills, confine the area using an absorbent material like vermiculite or chemical absorbent pads. For solid spills, carefully sweep the material to avoid generating dust.

  • Collection: Collect all contaminated materials and spill residue into a designated hazardous waste container.

  • Cleaning: Clean the spill surface with a suitable solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize consultation with your institution's EHS department for specific guidance.

References

Safeguarding Your Research: A Guide to Handling m-PEG12-azide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of m-PEG12-azide, a PEG-based PROTAC linker utilized in click chemistry.[1] Adherence to these procedural steps will help ensure the safe execution of experiments and proper disposal of waste.

Hazard Identification and GHS Classification

This compound is classified with the following hazards:

  • Acute toxicity, Oral (Category 4) : Harmful if swallowed.[2][3]

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.[3]

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[3]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.

  • Acute aquatic toxicity (Category 1) : Very toxic to aquatic life.

  • Chronic aquatic toxicity (Category 1) : Very toxic to aquatic life with long lasting effects.

Organic azides, as a class of compounds, can be sensitive to heat, shock, and friction, which may lead to explosive decomposition. It is crucial to handle them with care, avoiding conditions that could lead to decomposition.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is a critical line of defense. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Hand Protection Double-gloved nitrile exam gloves. For higher concentrations, consider a more resistant glove material underneath the nitrile gloves.Azides can be absorbed through the skin; double-gloving provides an extra layer of protection.
Eye Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a risk of splashing.Protects eyes from dust particles and splashes of solutions.
Body Protection A fully buttoned laboratory coat is mandatory. For procedures with a higher risk of contamination, consider a disposable gown.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter should be used when handling the compound as a powder or when aerosolization is possible.Prevents inhalation of the compound.

Operational Plan: Step-by-Step Handling Procedures

All manipulations involving this compound should be performed in a certified chemical fume hood. A blast shield is recommended for all azide compounds.

1. Preparation and Weighing:

  • Before beginning, ensure an eyewash station and safety shower are readily accessible.

  • Line the work surface with absorbent, disposable bench paper.

  • When weighing the solid compound, use a ventilated balance enclosure to avoid inhalation of dust particles.

  • Crucially, do not use metal spatulas for weighing or transferring this compound, as this can form shock-sensitive heavy metal azides. Use plastic or ceramic spatulas instead.

2. Dissolution:

  • When preparing a solution, slowly add the solvent to the solid this compound to minimize aerosol generation.

  • Avoid using glassware with ground glass joints when possible, as friction can be a source of ignition.

3. Reaction Setup and Execution:

  • Whenever possible, use closed systems for reactions and transfers to minimize the risk of exposure.

  • Avoid contact with strong acids, oxidizing agents, and heavy metals, as this can lead to the formation of highly toxic and explosive compounds.

  • Store azides separately from acids to prevent the generation of highly toxic and explosive hydrazoic acid.

Emergency Procedures

SituationAction
Small Spill (in a fume hood) Alert others in the area. Wearing appropriate PPE, absorb the spill with a chemical absorbent material. Collect the absorbent material into a designated hazardous waste container. Clean the spill area with a suitable decontaminating solution and then wipe it down with soap and water.
Large Spill or Inhalation Risk Evacuate all personnel from the area and seek emergency assistance.
Skin Contact Remove all contaminated clothing and rinse the affected area with large amounts of water for at least 15 minutes. Call a physician.
Eye Contact Immediately flush eyes with tepid water at an eyewash station for at least 15 minutes, removing contact lenses if present and easy to do. Promptly call a physician.
Inhalation Move to fresh air immediately. If breathing is difficult, give cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Call for emergency medical help.
Ingestion Do NOT induce vomiting. Rinse mouth with water and call a physician.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all aqueous and solid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Store azide waste in a container designated only for azide waste.

  • Disposal : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Under no circumstances should you pour azide solutions down the drain .

  • Decontamination : Decontaminate surfaces and equipment by scrubbing with alcohol.

Safe Handling Workflow

prep Preparation ppe Don PPE prep->ppe weigh Weighing ppe->weigh dissolve Dissolution weigh->dissolve emergency Emergency Response weigh->emergency reaction Reaction dissolve->reaction dissolve->emergency decon Decontamination reaction->decon reaction->emergency disposal Waste Disposal decon->disposal decon->emergency disposal->emergency

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG12-azide
Reactant of Route 2
Reactant of Route 2
m-PEG12-azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.